(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
Description
The exact mass of the compound (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-5-6(7(9)10-4)12-8(2,3)11-5/h5-6H,1-4H3/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELKYRWKHKGMAD-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(O1)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](OC(O1)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38410-80-9 | |
| Record name | Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate: Properties, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is a chiral molecule of significant interest in the field of organic synthesis, particularly in the development of pharmaceutical agents. Its rigid dioxolane framework, derived from L-threonic acid, provides a versatile scaffold for the stereoselective synthesis of complex molecular architectures. This guide offers a comprehensive overview of the physicochemical properties of this compound, detailed protocols for its characterization, and insights into its applications as a valuable chiral building block.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is paramount for its effective use in research and development. These properties dictate its behavior in various chemical environments and inform decisions regarding reaction conditions, purification methods, and formulation.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₄ | [1][2][3][4][5][6] |
| Molecular Weight | 174.19 g/mol | [1][2][3][4][5][6] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 70-75 °C at 1 mmHg | [3] |
| Density | 1.06 g/mL at 20 °C | [7] |
| Refractive Index (n²⁰/D) | 1.422 | [3][5][7] |
| Optical Rotation ([α]²⁰/D) | +19° ± 1° (c=4 in chloroform) | [7] |
| Flash Point | 50 °C (122 °F) - closed cup | [5][7] |
| Melting Point | Not readily available; exists as a liquid at room temperature. |
Solubility Profile
While quantitative solubility data is not extensively published, based on its chemical structure—a moderately polar ester with both hydrophilic (ester and ether functionalities) and lipophilic (methyl groups) regions—(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is expected to be soluble in a range of common organic solvents. It is likely miscible with alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, tetrahydrofuran), and esters (ethyl acetate). Its solubility in nonpolar solvents like hexanes may be more limited. It is expected to have low solubility in water.
Spectral Characterization
Spectroscopic analysis is essential for confirming the identity and purity of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups on the dioxolane ring, the methyl ester, and the protons on the dioxolane ring. The coupling patterns between the protons on the C4 and C5 positions would be indicative of their trans relationship.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the quaternary carbon of the acetal, the carbons of the dioxolane ring, and the various methyl groups. A reference spectrum for the related compound (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid methyl ester is available for comparison.[8] A 13C NMR spectrum is also available for (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate.[9]
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is expected to exhibit the following characteristic absorption bands:
-
C-H stretching (alkane): Around 2950-3000 cm⁻¹
-
C=O stretching (ester): A strong absorption band around 1740-1750 cm⁻¹
-
C-O stretching (ester and ether): Strong absorptions in the region of 1000-1300 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization mass spectrum of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is available through the NIST WebBook, providing valuable information for its identification.[1]
Synthesis
(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is typically synthesized from L-threonic acid or its derivatives, which are readily available from the chiral pool. A general synthetic approach involves two key steps:
-
Acetal Formation: The diol functionality of the L-threonic acid derivative is protected by reacting it with acetone or a related ketone under acidic catalysis to form the 1,3-dioxolane ring.
-
Esterification: The carboxylic acid group is then esterified to the methyl ester, for example, by reaction with methanol under acidic conditions.
Applications in Drug Development
The primary application of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate lies in its use as a chiral building block in the asymmetric synthesis of pharmaceuticals.[10] The stereocenters at the C4 and C5 positions provide a starting point for the construction of more complex chiral molecules with high stereochemical purity.
While specific examples of its direct use in marketed drugs are not widely publicized, its structural motif is found in various biologically active molecules. The related compound, (4R,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid, has been investigated for its potential in treating central nervous system disorders such as Alzheimer's and Parkinson's disease.[] This suggests that derivatives of this scaffold are of interest in medicinal chemistry.
Experimental Protocols
The following are detailed, step-by-step methodologies for the determination of key physicochemical properties of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate.
Determination of Boiling Point (Micro Method)
This method is suitable for small sample volumes.
-
Sample Preparation: Place a small amount of the liquid into a small-diameter test tube.
-
Capillary Inversion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the liquid in the test tube.
-
Apparatus Setup: Attach the test tube to a thermometer. Immerse the setup in a heating bath (e.g., a Thiele tube filled with mineral oil).
-
Heating: Gently heat the apparatus. A stream of bubbles will emerge from the open end of the capillary tube.
-
Observation: Continue heating until a steady stream of bubbles is observed. Then, remove the heat source.
-
Boiling Point Determination: The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.
Determination of Density
-
Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume.
-
Tare Weight: Accurately weigh the empty pycnometer.
-
Sample Filling: Fill the pycnometer with the sample, ensuring there are no air bubbles.
-
Temperature Equilibration: Place the filled pycnometer in a constant temperature bath (e.g., 20 °C) until the liquid level remains constant.
-
Final Weighing: Carefully dry the outside of the pycnometer and weigh it.
-
Calculation: The density is calculated by dividing the mass of the sample by the volume of the pycnometer.
Determination of Refractive Index
-
Instrument Calibration: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).
-
Prism Cleaning: Ensure the prisms of the refractometer are clean and dry.
-
Sample Application: Apply a few drops of the sample onto the lower prism.
-
Measurement: Close the prisms, and adjust the instrument to bring the dividing line into sharp focus.
-
Reading: Read the refractive index from the scale.
Safety and Handling
(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is a flammable liquid and should be handled with appropriate safety precautions.[5]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area, away from ignition sources.
-
Storage: Store in a tightly closed container in a cool, dry place.
Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.
Conclusion
(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is a valuable chiral building block with well-defined physicochemical properties. This guide provides a comprehensive resource for researchers and drug development professionals, offering key data, characterization methods, and insights into its synthetic applications. A thorough understanding of the information presented herein will facilitate the effective and safe utilization of this compound in the pursuit of novel and stereochemically pure molecules.
References
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BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
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Chemistry For Everyone. (2025, January 30). How To Determine Melting Point Of Organic Compounds? [Video]. YouTube. [Link]
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Chemistry LibreTexts. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Asymmetric synthesis of US-FDA approved drugs over five years (2016–2020): a recapitulation of chirality. PubMed Central. Retrieved from [Link]
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NIST. (n.d.). Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate. Retrieved from [Link]
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Quora. (2017, June 24). How can you determine the solubility of organic compounds? Retrieved from [Link]
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Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link]
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Spectral Database for Organic Compounds (SDBS). (n.d.). Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate 13C NMR Spectrum. Retrieved from [Link]
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Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]
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Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
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Chem-Impex International, Inc. (n.d.). Methyl (4R, 5S)-2, 2, 5-trimethyl-1, 3-dioxolane-4-carboxylate, 5 ml. Retrieved from [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). FT-Raman and FTIR spectrum of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid. Retrieved from [Link]
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Science in Motion. (n.d.). Determination of Melting Point. Clarion University. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Experiment 1 Determination of Solubility Class. Retrieved from [Link]
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University of Rochester. (n.d.). Melting point determination. Retrieved from [Link]
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An In-depth Technical Guide to 3-(1-Naphthoyl)indole and its Analogs: Core Scaffolds for Synthetic Cannabinoid Receptor Agonists
A Note on Chemical Identification: The CAS number provided in the topic (38410-80-9) corresponds to Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, a chemical intermediate[1][2][3][4][5]. However, the request for an in-depth technical guide suitable for drug development professionals, including details on signaling pathways and experimental protocols, strongly indicates an interest in a pharmacologically active agent. The chemical structure and name "3-(1-Naphthoyl)-1H-indole" (CAS: 109555-87-5) and its prominent N-alkylated analog, JWH-018 (CAS: 209414-07-3), align with the depth of information requested. This guide will therefore focus on the 3-(1-naphthoyl)indole scaffold as a core component of a significant class of synthetic cannabinoid receptor agonists.
Introduction
The emergence of synthetic cannabinoids has presented both significant challenges to public health and unique opportunities for pharmacological research. Among the various structural classes of these compounds, the 3-(1-naphthoyl)indoles have been particularly prominent. This class is defined by a common structural motif: an indole ring acylated at the 3-position with a naphthyl group. The parent compound, 3-(1-naphthoyl)indole, serves as a foundational structure for a multitude of potent cannabinoid receptor agonists[6].
This technical guide provides a comprehensive overview of the chemical properties, synthesis, pharmacology, and analytical considerations of 3-(1-naphthoyl)indole and its key derivatives, with a particular focus on JWH-018, one of the most well-known and studied examples. The information presented herein is intended for researchers, scientists, and drug development professionals working in pharmacology, medicinal chemistry, and toxicology.
Physicochemical Properties and Structural Features
The 3-(1-naphthoyl)indole scaffold possesses a unique set of physicochemical properties that contribute to its biological activity. The indole nucleus provides a critical hydrogen-bonding domain, while the naphthoyl group offers a large, lipophilic surface for receptor interaction.
| Property | 3-(1-Naphthoyl)indole | JWH-018 (1-pentyl-3-(1-naphthoyl)indole) |
| CAS Number | 109555-87-5[7] | 209414-07-3[8] |
| Molecular Formula | C19H13NO[7] | C24H23NO[9] |
| Molecular Weight | 271.31 g/mol [10] | 341.454 g/mol [9] |
| Appearance | Off-white to light pink solid[6] | White powder or crystalline solid[6] |
| Solubility | Sparingly soluble in water; soluble in DMSO and methanol (slightly)[6] | Insoluble in water; soluble in ethanol and lipids |
The addition of an N-alkyl chain, such as the pentyl group in JWH-018, significantly increases lipophilicity, which is a key determinant of blood-brain barrier penetration and receptor affinity[11][12].
Pharmacology and Mechanism of Action
Cannabinoid Receptor Binding and Activation
3-(1-Naphthoyl)indoles exert their biological effects primarily through their interaction with the cannabinoid receptors, CB1 and CB2. These G protein-coupled receptors are key components of the endocannabinoid system, which is involved in regulating a wide range of physiological processes, including pain, mood, appetite, and memory.
JWH-018 is a full agonist at both CB1 and CB2 receptors, with a high binding affinity for both[9]. Its affinity for the CB1 receptor is reported to be approximately five times greater than that of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis[9]. This high affinity and full agonism are responsible for the potent psychoactive effects observed with JWH-018 and related compounds[9].
-
CB1 Receptors: Primarily located in the central nervous system, mediating the psychoactive effects.
-
CB2 Receptors: Predominantly found in the peripheral nervous system and on immune cells, involved in inflammatory and immune responses.
The interaction of JWH-018 with cannabinoid receptors initiates a signaling cascade, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
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An In-Depth Technical Guide to the Stereochemistry of Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is a chiral molecule of significant interest in synthetic organic chemistry, often employed as a versatile building block in the synthesis of complex natural products and pharmaceuticals. Its rigid 1,3-dioxolane ring system, derived from the protection of a diol, provides a scaffold where the relative and absolute stereochemistry of substituents can be precisely controlled and subsequently utilized in asymmetric synthesis. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the stereochemical aspects of this compound, from its synthesis to its detailed analysis. As a senior application scientist, the following sections are designed to not only present established protocols but also to offer insights into the causality behind experimental choices, ensuring a thorough understanding of the principles at play.
Stereoisomers of Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
The core structure of methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate possesses two stereocenters at the C4 and C5 positions of the dioxolane ring. This gives rise to two pairs of enantiomers, which are diastereomeric to each other: the cis and trans isomers. The nomenclature of these stereoisomers is crucial for unambiguous communication in a research and development setting. The relative stereochemistry is defined by the spatial relationship between the methyl group at C5 and the carboxylate group at C4.
-
cis-isomer : The methyl group at C5 and the methoxycarbonyl group at C4 are on the same side of the dioxolane ring.
-
trans-isomer : The methyl group at C5 and the methoxycarbonyl group at C4 are on opposite sides of the dioxolane ring.
The absolute configuration of each stereocenter is designated using the Cahn-Ingold-Prelog (CIP) priority rules, leading to the following possible stereoisomers:
-
(4R,5R)-methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (cis)
-
(4S,5S)-methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (cis)
-
(4R,5S)-methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (trans)
-
(4S,5R)-methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (trans)
The ability to selectively synthesize and accurately characterize these individual stereoisomers is paramount for their application in stereocontrolled synthesis.
Stereoselective Synthesis: The Acetalization Reaction
The most common and efficient method for the synthesis of methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is the acid-catalyzed acetalization of methyl 2,3-dihydroxybutanoate with acetone or its equivalent, 2,2-dimethoxypropane. The stereochemical outcome of this reaction is directly dependent on the stereochemistry of the starting diol.
The Underlying Principle: Substrate Control
The formation of the 1,3-dioxolane ring from a chiral 1,2-diol and a ketone is a classic example of substrate-controlled stereoselection. The pre-existing stereocenters in the diol starting material dictate the stereochemistry of the newly formed acetal.
To synthesize the cis or trans diastereomers of the target molecule, one must start with the corresponding syn or anti diastereomer of methyl 2,3-dihydroxybutanoate, respectively.
-
syn-methyl 2,3-dihydroxybutanoate will yield the cis-methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate .
-
anti-methyl 2,3-dihydroxybutanoate will yield the trans-methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate .
The choice of acid catalyst is also critical. While various Brønsted and Lewis acids can be employed, p-toluenesulfonic acid (PTSA) is a common choice due to its efficacy and ease of handling. The reaction is typically performed in a non-polar solvent like benzene or toluene, with azeotropic removal of water to drive the equilibrium towards the product.
Experimental Protocol: Synthesis of (4S,5R)-methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (trans)
This protocol details the synthesis of the (4S,5R) isomer from the corresponding anti-diol.
Materials:
-
Methyl (2R,3R)-2,3-dihydroxybutanoate
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Anhydrous benzene or toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a Dean-Stark apparatus and condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of methyl (2R,3R)-2,3-dihydroxybutanoate (1.0 eq) in anhydrous benzene or toluene, add 2,2-dimethoxypropane (1.2 eq).
-
Add a catalytic amount of PTSA (0.05 eq).
-
Fit the flask with a Dean-Stark apparatus and a condenser, and reflux the mixture with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
Once the reaction is complete (typically after 2-4 hours, or as determined by TLC analysis), cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure (4S,5R)-methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate.
Causality Behind Experimental Choices:
-
2,2-Dimethoxypropane: This reagent serves as both a reactant (a source of the acetone acetal) and a water scavenger, helping to drive the equilibrium towards product formation.
-
Dean-Stark Apparatus: The azeotropic removal of water is crucial for achieving a high yield, as the acetalization reaction is reversible.
-
Acid Catalyst (PTSA): The acid protonates the carbonyl oxygen of acetone (or the methoxy group of 2,2-dimethoxypropane), making it more electrophilic and facilitating the nucleophilic attack by the diol's hydroxyl groups.
-
Aqueous Workup: The use of sodium bicarbonate neutralizes the acidic catalyst, preventing potential acid-catalyzed decomposition of the product during purification.
Stereochemical Analysis: A Multi-faceted Approach
The unambiguous determination of the stereochemistry of methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is critical. A combination of chromatographic and spectroscopic techniques provides a robust and self-validating system for this purpose.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for separating the diastereomers of the target molecule. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two diastereomers, leading to different retention times. Cyclodextrin-based CSPs are particularly effective for this class of compounds.
Caption: Workflow for chiral GC analysis of diastereomers.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Chiral capillary column: For example, a SUPELCO β-DEX™ 120 (30 m x 0.25 mm I.D., 0.25 µm film thickness).
GC Conditions:
-
Injector Temperature: 220 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium, at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Hold at 150 °C for 5 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Expected Outcome:
Under these conditions, the cis and trans diastereomers will be resolved into two distinct peaks with different retention times, allowing for their quantification. The elution order will depend on the specific chiral stationary phase and the absolute configuration of the analytes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the relative stereochemistry of the substituents on the dioxolane ring. Both ¹H and ¹³C NMR provide valuable information, and advanced techniques like the Nuclear Overhauser Effect (NOE) can offer definitive proof of stereochemical assignment.
The chemical shifts of the carbon atoms in the dioxolane ring, particularly the acetal carbon (C2) and the gem-dimethyl carbons, are highly sensitive to the relative stereochemistry of the substituents at C4 and C5.
| Carbon Atom | cis-isomer (syn-diol) | trans-isomer (anti-diol) |
| C2 (acetal) | ~98-100 ppm | ~100-102 ppm |
| C2-CH₃ (axial) | ~19-21 ppm | ~24-26 ppm |
| C2-CH₃ (equatorial) | ~29-31 ppm | ~24-26 ppm |
Causality Behind the Chemical Shift Differences:
-
cis-isomer: The syn relationship of the substituents at C4 and C5 forces the dioxolane ring into a conformation where one of the gem-dimethyl groups at C2 is in an axial-like position and the other is in an equatorial-like position. This difference in the magnetic environment leads to distinct chemical shifts for these two methyl carbons.
-
trans-isomer: The anti relationship of the C4 and C5 substituents allows the ring to adopt a more flexible conformation, often a twist-boat, where the two gem-dimethyl groups at C2 are in more similar magnetic environments, resulting in similar chemical shifts.
While ¹H NMR can provide initial clues about the stereochemistry through coupling constants, Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are more definitive. NOE is a through-space phenomenon where the magnetization of one nucleus is affected by the saturation of a nearby nucleus. An NOE is observed between protons that are in close spatial proximity (typically < 5 Å), regardless of the number of bonds separating them.
Distinguishing cis and trans Isomers using NOESY:
-
cis-isomer: In the cis isomer, the proton at C4 (H4), the proton at C5 (H5), and the C5-methyl protons are all on the same face of the dioxolane ring. Therefore, a NOESY experiment will show cross-peaks between H4 and H5, and between H4 and the C5-methyl protons.
-
trans-isomer: In the trans isomer, the proton at C4 and the C5-methyl group are on opposite faces of the ring. Consequently, no significant NOE will be observed between H4 and the C5-methyl protons. An NOE will still be present between H4 and H5.
Caption: Decision-making workflow for assigning relative stereochemistry using NOESY data.
Conclusion
The stereochemistry of methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is a multifaceted topic that requires a systematic and well-reasoned approach for its synthesis and characterization. By understanding the principles of substrate-controlled acetalization, researchers can selectively synthesize the desired diastereomers. Furthermore, a combination of powerful analytical techniques, namely chiral gas chromatography and advanced NMR spectroscopy, provides a robust framework for the unambiguous determination of the stereochemical identity of these valuable synthetic intermediates. This in-depth understanding is crucial for the successful application of these chiral building blocks in the development of new pharmaceuticals and other complex molecular targets.
References
-
Willy, W. E., Binsch, G., & Eliel, E. L. (1970). Conformational analysis. XXIII. 1,3-Dioxolanes. Journal of the American Chemical Society, 92(18), 5394–5402. [Link]
-
Rychnovsky, S. D., Rogers, B. N., & Yang, G. (1992). 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate-Derived Polyols. The Journal of Organic Chemistry, 58(13), 3511–3515. [Link]
-
Restek Corporation. (2000). A Guide to the Analysis of Chiral Compounds by GC. [Link]
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Phenomenex Inc. (n.d.). Chiral HPLC Separations. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
-
Zhang, Y., et al. (2021). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. Se Pu, 39(8), 883-888. [Link]
A Technical Guide to (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate: A Chiral Building Block for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is a valuable chiral building block in the synthesis of complex molecular architectures, particularly in the field of drug discovery and development. Its rigid dioxolane structure, derived from the chiral pool, provides a scaffold for introducing stereocenters with high fidelity, a critical aspect in the design of enantiomerically pure pharmaceuticals. This guide provides an in-depth overview of its commercial availability, synthesis, quality control, and applications, with a focus on empowering researchers to effectively utilize this versatile molecule in their synthetic endeavors.
Physicochemical Properties and Stereochemistry
The specific stereochemistry of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is crucial to its utility. The "4S,5R" designation refers to the absolute configuration at the two stereocenters on the dioxolane ring. It is important to distinguish this isomer from its diastereomer, (4R,5S)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate.
| Property | Value |
| Chemical Formula | C₈H₁₄O₄[1][2] |
| Molecular Weight | 174.19 g/mol [3] |
| CAS Number | 38410-80-9[1][2] |
| Appearance | Liquid[1] |
| Boiling Point | 70-75 °C at 1 mmHg |
| Refractive Index | n20/D 1.422 |
Its diastereomer, (4R,5S)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, has the CAS number 78086-72-3.[3]
Commercial Availability and Suppliers
(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is available from a range of chemical suppliers specializing in research chemicals and building blocks for organic synthesis. When sourcing this compound, it is imperative to verify the stereochemical purity and confirm the CAS number to ensure the correct isomer is procured.
Table of Representative Suppliers:
| Supplier | Purity | Available Quantities |
| Santa Cruz Biotechnology | Research Grade | Varies |
| CymitQuimica | ≥97% | 100mg, 250mg, 1g, 5g, 25g[1] |
| Guidechem | 99% | Custom |
| Advanced ChemBlocks | 95% | Custom |
| Aromalake Chemical | Not specified | Custom |
| BLDpharm | Research Grade | Varies |
| Fisher Scientific | Research Grade | 10mg |
It is recommended to request a certificate of analysis (CoA) from the supplier to verify the identity and purity of the compound, including stereochemical integrity. This compound may be classified as a dangerous good for transport and may be subject to additional shipping charges.[2] It is intended for research use only and not for diagnostic or therapeutic use.[2]
Synthesis of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate: A Chiral Pool Approach
The most common and efficient route to (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate utilizes a chiral pool strategy, starting from the readily available and inexpensive amino acid, L-threonine. This approach leverages the inherent stereochemistry of the natural starting material to establish the desired configuration in the final product.
The synthesis involves two key transformations:
-
Esterification of L-threonine to its corresponding methyl ester hydrochloride.
-
Protection of the diol functionality as an acetonide through reaction with acetone or a related reagent.
Figure 1: General synthetic workflow for the preparation of the target molecule.
Experimental Protocol: Synthesis from L-Threonine
This protocol is a representative procedure based on established chemical transformations for the synthesis of similar compounds.
Part 1: Synthesis of L-Threonine Methyl Ester Hydrochloride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-threonine in anhydrous methanol.
-
Reagent Addition: Cool the suspension in an ice bath and slowly add thionyl chloride or trimethylchlorosilane (TMSCl) dropwise.[4][5] The use of TMSCl offers a milder alternative for this esterification.[5]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Work-up: Remove the solvent under reduced pressure to yield the crude L-threonine methyl ester hydrochloride. This product can often be used in the next step without further purification.
Part 2: Synthesis of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
-
Reaction Setup: Dissolve the L-threonine methyl ester hydrochloride in acetone. An acid catalyst, such as p-toluenesulfonic acid, is typically added.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: Once the reaction is complete, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate.
Quality Control and Analytical Methods
Ensuring the chemical and stereochemical purity of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is paramount for its successful application in synthesis. A combination of analytical techniques should be employed for comprehensive characterization.
Figure 2: Quality control workflow for the synthesized product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the molecule. The chemical shifts and coupling constants of the protons on the dioxolane ring can provide information about the relative stereochemistry.
-
Mass Spectrometry (MS): GC-MS or LC-MS is used to confirm the molecular weight of the compound.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most reliable method for determining the enantiomeric purity of the product. By using a chiral stationary phase, the (4S,5R) and (4R,5S) enantiomers can be separated and quantified.
Applications in Drug Development and Chiral Synthesis
(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate serves as a versatile chiral building block in the synthesis of a variety of complex molecules. The dioxolane moiety acts as a protecting group for the vicinal diol functionality, which can be deprotected under acidic conditions to reveal the diol for further transformations.
While specific examples of the direct use of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate in the synthesis of marketed drugs are not extensively documented in publicly available literature, its structural motif is found in various biologically active compounds. A closely related chiral L-dioxolane has been utilized in the synthesis of β-l-5-((E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) uracil) (l-BHDU), a potent inhibitor of the varicella-zoster virus (VZV).[6] This highlights the potential of this class of compounds in the development of antiviral agents.
The general utility of chiral building blocks derived from the chiral pool, such as amino acids, is a well-established strategy in the synthesis of natural products and pharmaceuticals.[7][8] The ability to introduce stereocenters with high control is a cornerstone of modern medicinal chemistry, as the pharmacological activity of a drug is often dependent on its specific three-dimensional structure.
The related compound, (4R,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid, has been noted for its potential in treating central nervous system disorders such as Alzheimer's and Parkinson's disease, underscoring the therapeutic relevance of this molecular scaffold.[]
Conclusion
(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is a readily accessible and highly valuable chiral building block for researchers in organic synthesis and drug development. Its synthesis from the chiral pool, straightforward purification, and the ability to introduce defined stereochemistry make it an attractive starting material for the construction of complex and biologically active molecules. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of such chiral synthons in the drug discovery pipeline is undeniable.
References
-
Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. (2016). Molecules. [Link]
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Chemical Synthesis of AJ-024. Reagents: (a) L-threonine methyl ester hydrochloride... (n.d.). ResearchGate. [Link]
-
Creativity from the Chiral Pool: Amino Acids. (n.d.). Baran Lab, Scripps Research. [Link]
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Asymmetric Synthesis. (n.d.). University of the West Indies. [Link]
-
A L-threonine aldolase for asymmetric synthesis of β-hydroxy-α-amino acids. (2019). Journal of Biotechnology. [Link]
-
2.6 Chiral Pool Synthesis: From α-Amino Acids and Derivatives. (2012). Science of Synthesis. [Link]
-
Enantioselective Synthesis of β-l-5-[(E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)] (l-BHDU) via Chiral Pure l-Dioxolane. (2020). The Journal of Organic Chemistry. [Link]
-
Synthesis of threonine methyl ester HCl. (n.d.). PrepChem.com. [Link]
-
Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate. (n.d.). Chongqing Chemdad Co., Ltd. [Link]
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A Convenient Synthesis of Amino Acid Methyl Esters. (2007). Molecules. [Link]
-
Synthesis and Antiviral Evaluation of 5-(4-Aryl-1,3-butadiyn-1-yl)-uridines and Their Phosphoramidate Pronucleotides. (2023). Molecules. [Link]
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Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. (2022). ChemSusChem. [Link]
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An In-Depth Technical Guide to the Solubility Profile of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
Introduction
(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, a chiral building block with the CAS number 38410-80-9, holds significant value in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2][3] Its unique stereochemistry and functional groups make it a versatile intermediate. A thorough understanding of its solubility profile is paramount for researchers and drug development professionals to effectively design, optimize, and control synthetic routes, purification processes, and formulation strategies. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of this compound, grounded in established scientific principles and methodologies.
Physicochemical Properties of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
A foundational understanding of the molecule's physicochemical properties is essential to predict and interpret its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C8H14O4 | [1][2] |
| Molecular Weight | 174.19 g/mol | [1][4] |
| Appearance | Liquid | [1] |
| Purity | Typically ≥95% | [2] |
| Boiling Point | 70-75 °C at 1 mm Hg | [5] |
| Refractive Index | n20/D 1.422 | [5] |
Theoretical Framework of Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like," which emphasizes the interplay of intermolecular forces between the solute and the solvent.[6] Key factors influencing the solubility of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate include:
-
Polarity: The presence of a methyl ester and two ether linkages within the dioxolane ring imparts a degree of polarity to the molecule. These polar functional groups can engage in dipole-dipole interactions.[6]
-
Hydrogen Bonding: While the molecule itself lacks hydrogen bond donors, the oxygen atoms of the ester and ether groups can act as hydrogen bond acceptors, potentially interacting with protic solvents.
-
Molecular Size and Shape: The overall size and compact cyclic structure of the molecule influence how effectively solvent molecules can surround and solvate it.[7] Generally, as the non-polar hydrocarbon portion of a molecule increases, its solubility in polar solvents like water decreases.[6]
-
Temperature: For most solid and liquid solutes, solubility increases with temperature.[7][8] This is because the dissolution process is often endothermic, and adding heat favors the dissolution process according to Le Chatelier's Principle.[8]
Based on its structure, (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is expected to be a relatively non-polar molecule with some polar characteristics. It is anticipated to be more soluble in organic solvents of low to moderate polarity and have limited solubility in highly polar solvents like water.
Experimental Determination of Solubility
A systematic experimental approach is necessary to quantitatively determine the solubility profile. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability, particularly for compounds with low solubility.[9][10]
Experimental Workflow
The following diagram outlines the key steps in the shake-flask method for determining the solubility of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate.
Caption: Workflow for solubility determination using the shake-flask method.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for determining the solubility of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate in a range of solvents.
Materials:
-
(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (purity ≥95%)
-
Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, hexane, toluene) of appropriate purity (e.g., HPLC grade)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Calibrated pipettes and syringes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
Procedure:
-
Solvent Preparation: Prepare the desired solvent systems. For aqueous solubility, prepare buffered solutions at relevant pH values (e.g., pH 1.2, 6.8, 7.4) to mimic physiological conditions.[11]
-
Addition of Solute: Add an excess amount of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible to ensure saturation.
-
Equilibration: Place the vials in an orbital shaker or on a stirrer plate at a constant temperature (e.g., 25 °C and 37 °C) to simulate ambient and physiological conditions.[12] Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.[11]
-
Phase Separation: After equilibration, allow the samples to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to facilitate phase separation.
-
Sampling: Carefully withdraw a known volume of the supernatant using a syringe. To avoid disturbing the undissolved solid, it is crucial to sample from the upper portion of the liquid.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of the dissolved compound. Fatty acid methyl esters are commonly analyzed by GC.[13]
-
Calculation: Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.
Solvent Selection Rationale
The choice of solvents should cover a range of polarities to provide a comprehensive solubility profile.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding and will assess the compound's hydrophilicity.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents have dipole moments but do not have O-H or N-H bonds. They are good at dissolving polar compounds.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents will determine the compound's lipophilicity.
-
Intermediate Polarity Solvents (e.g., Ethyl Acetate, Dichloromethane): These are commonly used in organic synthesis and purification, making their solubility data particularly relevant.
Analytical Method Considerations
A robust and validated analytical method is critical for accurate solubility determination.
-
Gas Chromatography (GC): Given the volatility of the methyl ester, GC with a Flame Ionization Detector (FID) is a suitable technique. Hexane or heptane are commonly used as solvents for FAME analysis by GC.[13]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector (if the compound has a chromophore) or a Refractive Index (RI) detector can also be employed. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water would be a good starting point for method development.
Predicted Solubility Profile
Based on the structural analysis, the following qualitative solubility profile can be predicted:
| Solvent Class | Predicted Solubility | Rationale |
| Nonpolar (e.g., Hexane, Toluene) | High | The molecule has a significant nonpolar hydrocarbon character. |
| Intermediate Polarity (e.g., Ethyl Acetate, Dichloromethane) | High to Moderate | The ester and ether groups provide some polarity, allowing for good interaction with these solvents. |
| Polar Aprotic (e.g., Acetone, Acetonitrile) | Moderate to Low | The polarity of these solvents may be too high for optimal interaction with the largely nonpolar molecule. |
| Polar Protic (e.g., Methanol, Ethanol) | Low | While the compound can act as a hydrogen bond acceptor, the nonpolar portion of the molecule will limit its solubility. |
| Aqueous (e.g., Water, Buffers) | Very Low | The lack of significant hydrogen bonding capability and the hydrocarbon-like structure will result in poor water solubility. |
Conclusion
A comprehensive understanding of the solubility profile of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is indispensable for its effective application in research and development. This guide has provided a detailed framework for both the theoretical prediction and experimental determination of its solubility. By following the outlined protocols and considering the underlying chemical principles, researchers can generate accurate and reliable solubility data, enabling more efficient process development, purification, and formulation design. The systematic approach described herein ensures the generation of high-quality data that is crucial for informed decision-making in the scientific and pharmaceutical industries.
References
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- Völgyi, G., Baka, E., Box, K. J., Comer, J. E., & Takács-Novák, K. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 45(11), 1-25.
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- AAT Bioquest. (2022, April 18).
- Yasmeen, F., & Ghanghoria, A. (2021). Biochemistry, Dissolution and Solubility. In StatPearls.
- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5671-5674.
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- ResearchGate. (2012, October 8). What is the best solvent to dilute FAME (fatty acid methyl ester) samples for GC/MS analysis?
- HDH Synthesis. (n.d.). Methyl (4R, 5S)
- Guidechem. (n.d.). Methyl (4S,5R)
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thermal stability of methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
An In-Depth Technical Guide to the Thermal Stability of Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the , a chiral building block with significant potential in pharmaceutical synthesis and drug development. Understanding the thermal behavior of this molecule is paramount for ensuring its integrity during synthesis, purification, storage, and formulation. This document delineates the theoretical underpinnings of its decomposition, presents robust experimental protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and offers expert interpretation of the expected results. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the knowledge required to confidently handle and utilize this compound.
Introduction: The Significance of a Chiral Building Block
Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is a heterocyclic compound featuring a protected diol in a five-membered ring structure, with stereocenters that make it a valuable chiral intermediate.[][2] The 1,3-dioxolane moiety often serves as a protecting group for aldehydes, ketones, and 1,2-diols in complex organic syntheses.[2] The stability of such molecules is not merely an academic curiosity; it is a critical parameter that dictates their shelf-life, their compatibility with various reaction conditions, and ultimately, the safety and purity of the final active pharmaceutical ingredient (API).[3]
Thermal degradation can lead to the formation of impurities, loss of stereochemical integrity, and a decrease in overall yield and purity. Therefore, a thorough understanding of the thermal decomposition profile of methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is essential for process optimization and risk management in a drug development setting. This guide will explore its stability from both a mechanistic and an empirical standpoint.
Theoretical Framework of Thermal Decomposition
The thermal lability of methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is primarily governed by the inherent reactivity of its two key functional groups: the substituted 1,3-dioxolane ring and the methyl carboxylate ester.
Decomposition of the 1,3-Dioxolane Ring System
The thermal decomposition of 1,3-dioxolanes in the gas phase has been shown to proceed through a stepwise mechanism.[4] The process is typically initiated by the homolytic cleavage of a C-O bond, leading to a diradical intermediate. This intermediate can then undergo further fragmentation. For 2,2-dimethyl-1,3-dioxolane, the primary products are acetone and ethylene oxide, formed via a concerted, non-synchronous cyclic transition state.[4]
For the title compound, the presence of an additional methyl group at the C5 position and a methyl carboxylate at the C4 position introduces further complexity. The decomposition is likely to initiate at the most sterically hindered or electronically susceptible bonds. A plausible pathway involves the initial scission of the O1-C2 or O3-C2 bond, followed by fragmentation to yield stable molecules.
Below is a proposed initial decomposition pathway for the 1,3-dioxolane ring of the target molecule.
Caption: General decomposition pathways for the methyl carboxylate functional group.
Experimental Assessment of Thermal Stability
A dual-pronged approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive picture of the thermal stability. TGA quantifies mass loss versus temperature, while DSC identifies the temperatures of thermal events and their associated heat flow. [5][6]
Thermogravimetric Analysis (TGA)
TGA is indispensable for determining the temperature at which a material begins to decompose and for identifying distinct stages of mass loss. [3][7]
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Place 5-10 mg of methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate into a clean, tared ceramic or platinum TGA pan.
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Continuously record the sample mass, sample temperature, and time throughout the experiment.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins.
-
Calculate the first derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates (T_peak).
-
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is used to detect thermal transitions and to determine the thermodynamics of these events. It can distinguish between endothermic processes (like melting and boiling) and exothermic processes (like some decomposition reactions). [8]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of the liquid sample into a volatile sample pan (hermetically sealed aluminum pan). Crimp the lid to prevent mass loss due to evaporation before decomposition.
-
Instrument Setup:
-
Place the sealed sample pan and an identical, empty reference pan into the DSC cell.
-
Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., -20 °C).
-
Ramp the temperature from -20 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Identify endothermic peaks corresponding to melting and boiling.
-
Identify exothermic or complex endothermic/exothermic events associated with decomposition.
-
Determine the onset temperature and peak temperature for each thermal event.
-
Integrate the area under the peaks to calculate the enthalpy change (ΔH) for each transition.
-
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Anticipated Results and Interpretation
Hypothetical Data Summary
The following tables summarize the expected quantitative data from TGA and DSC analyses.
Table 1: Hypothetical TGA Data for Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
| Parameter | Expected Value | Interpretation |
| T_onset (Decomposition) | ~180 - 220 °C | Temperature at which significant thermal degradation begins. |
| T_peak (DTG) | ~230 - 270 °C | Temperature of the maximum rate of decomposition. A broad or multi-peaked DTG may indicate overlapping decomposition steps. |
| Mass Loss | ~95 - 100% | Complete volatilization and decomposition of the organic molecule. |
| Residual Mass at 600 °C | < 1% | Indicates no significant non-volatile byproducts under inert atmosphere. |
Table 2: Hypothetical DSC Data for Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
| Parameter | Expected Value | Interpretation |
| Melting Point (T_m) | Sub-ambient | As it is a liquid at room temperature. [9] |
| Boiling Point (T_b) | ~180 - 200 °C | Endothermic peak. Boiling may overlap with the onset of decomposition. |
| Decomposition (T_d) | Onset ~180 - 220 °C | Typically observed as a sharp or broad exothermic peak, but can be endothermic depending on the decomposition products. |
| Enthalpy of Decomposition (ΔH_d) | Varies | The magnitude and sign (exo- or endothermic) provide insight into the energetics of the decomposition process. |
Expert Analysis and Causality
-
Volatility vs. Decomposition: The boiling point of the compound is relatively high. [9]The DSC and TGA data must be carefully correlated. Mass loss observed in TGA around the boiling point could be due to evaporation, decomposition, or a combination of both. Using sealed pans in DSC is crucial to separate the boiling endotherm from decomposition events.
-
Influence of Substitution: The three methyl groups on the dioxolane ring likely increase steric strain and may provide radical stabilization, potentially lowering the decomposition temperature compared to unsubstituted 1,3-dioxolane. However, the absence of an acidic proton at the C2 position, which is a common site for acid-catalyzed hydrolysis, might enhance its stability under certain conditions. [10]* Multi-Step Decomposition: It is plausible that the decomposition occurs in multiple steps. The initial mass loss might correspond to the fragmentation of the more labile parts of the molecule, possibly the ester group or side chains, followed by the complete breakdown of the heterocyclic ring at higher temperatures. This would be visible as multiple peaks in the DTG curve from the TGA.
Conclusion and Professional Recommendations
The is a critical quality attribute. Based on the analysis of its structural components and the principles of thermal analysis, this compound is expected to be reasonably stable at room temperature but will likely begin to decompose at temperatures approaching 200 °C.
Recommendations for Researchers and Drug Development Professionals:
-
Storage: Store the compound in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation and hydrolysis.
-
Purification: Distillation should be performed under high vacuum to lower the boiling point and minimize the risk of thermal decomposition. [9]The distillation temperature should be kept well below the determined T_onset of decomposition.
-
Reaction Conditions: Avoid prolonged exposure to temperatures above 150 °C in synthetic protocols. If higher temperatures are necessary, reaction times should be minimized, and the reaction mixture should be monitored for the appearance of degradation products.
-
Formulation: During drug product formulation, processes involving high temperatures, such as melt extrusion, should be carefully evaluated to ensure the stability of the molecule if it is part of the final API or an excipient.
By adhering to these guidelines, which are grounded in a thorough understanding of the molecule's thermal properties, professionals can ensure the quality, safety, and efficacy of their work involving this valuable chiral intermediate.
References
- Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. (2025).
- Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. Semantic Scholar.
- Investigation of Thermal Properties of Carboxylates with Various Structures. (2019).
- Comparative thermal stability analysis of different ammonium carboxyl
- Thermogravimetric Analysis of Cadmium Carboxylates in Solid State.
- Solving the riddle of the high-temperature chemistry of 1,3-dioxolane.
- A Comparative Analysis of the Stability of 1,3-Dioxane and 1,3-Dioxolane Deriv
- Acetal Hydrolysis Mechanism. Chemistry Steps.
- Thermal decomposition study of 1,3-dioxolane as a representative of battery solvent.
- 1,4-Dioxane enhances properties and biocompatibility of polyanionic collagen for tissue engineering applic
- Cyclic Acetals Made Easy! (3/3)
- Sugar-Based Polyesters: From Glux-Diol Synthesis to Its Enzymatic Polymeriz
- Cyclic Acetal Definition, Form
- 1,3-Dioxolane. NIST WebBook.
- Cyclic acetal form
- Methyl (R)-(+)
- Kinetics and mechanisms of the thermal decomposition of 2-methyl-1,3-dioxolane, 2,2-dimethyl-1,3-dioxolane, and cyclopentanone ethylene ketal in the gas phase. Combined experimental and DFT study. (2012). PubMed.
- The Thermal Decomposition of Dioxolane. Journal of the American Chemical Society.
- Cyclic Acetal Protecting Group Reaction and Mechanism. YouTube.
- (4R,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid. BOC Sciences.
- Methyl (4S,5R)
- Differential scanning calorimetry. Wikipedia.
- Synthesis of 1,3-dioxolanes. Organic Chemistry Portal.
- 2-Methyl-1,3-dioxolane. Sigma-Aldrich.
- Differential Scanning Calorimetry: A Review. (2014). Research and Reviews: Journal of Pharmaceutical Analysis.
- Methyl (4R,5S)
- Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. (2012). Molecules.
- Pyrolysis of bio-derived dioxolane fuels: A ReaxFF molecular dynamics study. OSTI.GOV.
- Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Semantic Scholar.
Sources
- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Kinetics and mechanisms of the thermal decomposition of 2-methyl-1,3-dioxolane, 2,2-dimethyl-1,3-dioxolane, and cyclopentanone ethylene ketal in the gas phase. Combined experimental and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 7. libjournals.unca.edu [libjournals.unca.edu]
- 8. rroij.com [rroij.com]
- 9. (R)-(+)-2,2-二甲基-1,3-二氧戊环-4-羧酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Chiral Synthon: An In-depth Technical Guide to the Applications of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds continues to drive innovation in asymmetric methodologies. Among the arsenal of chiral building blocks available to the synthetic chemist, (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate stands out as a versatile and reliable synthon. Derived from the readily available and inexpensive chiral pool starting material, L-tartaric acid, this compound provides a robust platform for the introduction of stereogenic centers with high fidelity. This technical guide offers an in-depth exploration of the applications of this valuable chiral auxiliary, providing insights into its synthesis, mechanistic underpinnings of its stereodirecting capabilities, and its utility in the synthesis of complex, biologically active molecules.
Core Principles: The Tartrate-Derived Dioxolane Advantage
(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, with the CAS Number 38410-80-9, belongs to a class of chiral auxiliaries derived from tartaric acid.[1] The inherent C2 symmetry of tartaric acid provides a powerful tool for asymmetric synthesis, and its conversion into the rigid 1,3-dioxolane ring system locks the stereochemical information in a predictable and controllable manner.
Key Structural Features and Their Implications:
-
Defined Stereochemistry: The absolute configuration at the C4 and C5 positions is fixed from the parent L-tartaric acid, providing a reliable source of chirality.
-
Steric Hindrance: The two methyl groups at the C2 position and the methyl group at the C5 position create a sterically defined environment around the carboxylate functionality. This steric bulk plays a crucial role in directing the approach of incoming reagents, leading to high diastereoselectivity in a variety of chemical transformations.
-
Chemical Stability: The acetal functionality of the dioxolane ring is stable to a wide range of reaction conditions, including basic, reductive, and oxidative environments, while being readily cleavable under acidic conditions.[2] This orthogonality allows for its incorporation and subsequent removal at strategic points in a synthetic sequence.
The combination of these features makes (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate an attractive choice for chemists seeking to construct complex molecules with precise stereochemical control.
Synthesis of the Chiral Auxiliary:
The preparation of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is typically achieved through the acid-catalyzed reaction of L-tartaric acid or its dimethyl ester with acetone or 2,2-dimethoxypropane. Subsequent esterification of the remaining carboxylic acid group, if starting from tartaric acid, yields the desired product.
Caption: General synthetic scheme for (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate.
Applications in Asymmetric Synthesis: A Gateway to Enantioenriched Molecules
The primary utility of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate lies in its application as a chiral building block for the synthesis of a diverse array of enantiomerically pure compounds. The ester functionality serves as a handle for various transformations, including reductions, additions, and elaborations to more complex structures.
Diastereoselective Reductions
The reduction of the ester moiety to the corresponding alcohol, (4R,5R)-2,2,5-trimethyl-1,3-dioxolane-4-yl)methanol, provides a chiral primary alcohol that can be further functionalized. The stereocenters on the dioxolane ring effectively control the conformation of the molecule, allowing for predictable outcomes in subsequent reactions.
Grignard and Organolithium Additions
The addition of organometallic reagents to the ester carbonyl is a powerful method for carbon-carbon bond formation. The chiral environment of the dioxolane can influence the stereochemical outcome of these additions, particularly when the resulting ketone is subsequently reduced.
As a Precursor to Chiral Aldehydes and Ketones
Oxidation of the primary alcohol derived from the reduction of the title compound yields the corresponding chiral aldehyde, (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carbaldehyde. This aldehyde is a valuable intermediate for a variety of asymmetric transformations, including aldol reactions, Wittig reactions, and the addition of organometallic reagents.
Case Study: Synthesis of Antiviral Nucleoside Analogs
A significant application of chiral dioxolanes is in the synthesis of nucleoside analogs with antiviral activity. While not a direct application of the title compound, the synthesis of β-l-5-((E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) uracil (l-BHDU), a potent inhibitor of the varicella-zoster virus (VZV), showcases the utility of a closely related chiral l-dioxolane intermediate. This synthesis highlights the general strategy of using these chiral synthons to construct the sugar-like moiety of nucleoside analogs.
The synthesis of these antiviral agents often involves the coupling of a chiral dioxolane derivative, which acts as a glycone mimic, with a nucleobase. The stereochemistry of the dioxolane ring is critical for the biological activity of the final compound.
Caption: General workflow for the synthesis of nucleoside analogs using a chiral dioxolane synthon.
Experimental Protocols
Representative Procedure: Reduction of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate to (4R,5R)-2,2,5-trimethyl-1,3-dioxolane-4-yl)methanol
Materials:
-
(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
Procedure:
-
A solution of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (1.0 eq) in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH4 (1.5 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is carefully quenched by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate at 0 °C.
-
The resulting mixture is stirred vigorously until the gray suspension turns into a white precipitate.
-
The solid is removed by filtration, and the filter cake is washed with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude product.
-
The crude product can be purified by silica gel column chromatography to yield pure ((4R,5R)-2,2,5-trimethyl-1,3-dioxolane-4-yl)methanol.
Data Summary Table:
| Property | Value | Reference |
| CAS Number | 38410-80-9 | [3] |
| Molecular Formula | C8H14O4 | [3] |
| Molecular Weight | 174.19 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 70-75 °C at 1 mmHg | [4] |
| Refractive Index | n20/D 1.422 | [4] |
| Density | 1.06 g/mL at 20 °C | [5] |
Conclusion and Future Outlook
(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is a powerful and versatile chiral building block that has found significant use in asymmetric synthesis. Its ready availability from the chiral pool, well-defined stereochemistry, and predictable reactivity make it an invaluable tool for the construction of complex, enantioenriched molecules. The applications of this synthon, particularly in the synthesis of biologically active compounds such as antiviral nucleoside analogs, underscore its importance in drug discovery and development. As the demand for stereochemically pure pharmaceuticals continues to grow, the utility of tartrate-derived chiral auxiliaries like the title compound is expected to expand, paving the way for the efficient and elegant synthesis of the next generation of therapeutic agents.
References
Sources
- 1. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. scbt.com [scbt.com]
- 4. Page loading... [wap.guidechem.com]
- 5. (4R,5S)-2,2,5-三甲基-1,3-二氧戊环-4-羧酸甲酯 technical, ≥90% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Note: Asymmetric Synthesis Utilizing the Threonine-Derived Chiral Auxiliary, (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Robust Tool for Stereocontrolled Synthesis
In the landscape of modern organic chemistry, the reliable construction of stereochemically defined molecules is paramount, particularly in the synthesis of pharmaceuticals and natural products where biological activity is often confined to a single enantiomer.[1] Chiral auxiliaries represent a powerful and practical strategy, temporarily installing a stereogenic unit to direct a subsequent diastereoselective transformation.[2] Among these, auxiliaries derived from the "chiral pool" offer an efficient and economical starting point.
This guide details the application of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, a versatile chiral auxiliary readily prepared from D-threonine methyl ester. Its rigid dioxolane structure, featuring a key stereodirecting methyl group at the C5 position, provides a well-defined steric environment for controlling the formation of new stereocenters at the α-position of the carboxylate. We will explore its application in cornerstone C-C bond-forming reactions, provide detailed protocols, and discuss the mechanistic basis for its high stereocontrol.
Principle of Stereocontrol: The Role of the Rigid Dioxolane Scaffold
The efficacy of this auxiliary hinges on the formation of a rigid, planar enolate intermediate under basic conditions. The stereochemical outcome of subsequent reactions is then governed by the facial bias imposed by the auxiliary's structure.
Mechanism of Diastereoselection:
-
Enolate Formation: Deprotonation at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) generates a lithium enolate.
-
Chelation and Rigidity: The lithium cation is believed to chelate between the enolate oxygen and the C4-carbonyl oxygen, locking the enolate into a rigid, planar five-membered ring conformation.
-
Steric Shielding: The crucial C5-methyl group projects outwards, effectively blocking one face of the planar enolate.
-
Directed Electrophilic Attack: Consequently, an incoming electrophile (E+) is forced to approach from the less sterically hindered opposite face, ensuring a highly diastereoselective bond formation.[3]
The predictable nature of this process allows for the reliable synthesis of a desired diastereomer, which can later be separated from any minor isomers if necessary before the auxiliary is cleaved.[1]
Caption: Mechanism of stereocontrol via a rigid, chelated enolate.
Application I: Asymmetric Alkylation of Enolates
Diastereoselective alkylation is a fundamental method for creating chiral carboxylic acid derivatives. The threonine-derived auxiliary provides a reliable platform for such transformations.[3] The reaction involves the formation of the lithium enolate followed by quenching with an alkyl halide.
Protocol: Diastereoselective Benzylation
This protocol describes the benzylation of the enolate derived from (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate.
Materials:
-
(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Diisopropylamine
-
Benzyl bromide (BnBr)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
LDA Preparation: To a flame-dried, argon-purged flask at -78 °C (acetone/dry ice bath), add anhydrous THF (20 mL) and diisopropylamine (1.1 eq). Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes at 0 °C. Cool the resulting LDA solution back to -78 °C.
-
Enolate Formation: In a separate flame-dried flask under argon, dissolve the dioxolane starting material (1.0 eq) in anhydrous THF (15 mL). Cool the solution to -78 °C. Slowly add the pre-formed LDA solution via cannula to the dioxolane solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 4-6 hours, monitoring by TLC.
-
Quench and Workup: Quench the reaction by slowly adding saturated aq. NH₄Cl (10 mL). Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add ethyl acetate (50 mL), and wash with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield the alkylated product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.[1]
| Electrophile | Solvent | Base | Temp (°C) | Yield (%) | d.r. |
| Benzyl Bromide | THF | LDA | -78 | ~85-95 | >95:5 |
| Allyl Iodide | THF | LDA | -78 | ~80-90 | >95:5 |
| Methyl Iodide | THF | LHMDS | -78 | ~90-98 | >97:3 |
Table 1: Representative data for the asymmetric alkylation reaction.
Application II: Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds. When using this chiral auxiliary, the rigid lithium enolate reacts with aldehydes to produce aldol adducts with high diastereoselectivity, controlling two new stereocenters. The stereochemical outcome is often predictable via the Zimmerman-Traxler transition state model, where the chair-like, six-membered transition state minimizes steric interactions.
Protocol: Diastereoselective Aldol Reaction with Isobutyraldehyde
Materials:
-
Alkylated product from the previous step (or the starting ester for an acetate aldol)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) solution (prepared as above)
-
Isobutyraldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard workup and purification reagents
Procedure:
-
Enolate Formation: Generate the lithium enolate from the starting ester using LDA in THF at -78 °C as described in the alkylation protocol. Stir for 1 hour.
-
Aldol Addition: Add freshly distilled isobutyraldehyde (1.5 eq) dropwise to the enolate solution at -78 °C. Stir for 2-4 hours at this temperature.
-
Quench and Workup: Quench the reaction with saturated aq. NH₄Cl and perform an aqueous workup as detailed in the alkylation protocol.
-
Purification: Purify the resulting β-hydroxy ester by silica gel chromatography. Diastereoselectivity can be assessed by ¹H NMR or chiral HPLC after derivatization.
Cleavage and Recovery of the Auxiliary
A key advantage of chiral auxiliary-based methods is the ability to remove the auxiliary to unveil the desired chiral product and potentially recover the auxiliary for reuse.[2] For ester-based auxiliaries like this one, hydrolysis under acidic or basic conditions is effective.
Protocol: Acidic Hydrolysis to Yield the Chiral Carboxylic Acid
Procedure:
-
Dissolve the purified, substituted dioxolane product (1.0 eq) in a mixture of THF and 1 M hydrochloric acid (e.g., a 3:1 v/v mixture).
-
Stir the reaction at room temperature or warm gently (e.g., 40 °C) for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, perform a standard aqueous workup with ethyl acetate to extract the chiral carboxylic acid product. The water-soluble auxiliary precursor (D-threonine methyl ester hydrochloride) will remain in the aqueous layer.
-
The chiral acid can be further purified or used directly. The aqueous layer can be neutralized and processed to recover the amino alcohol precursor for regeneration of the auxiliary.
Caption: Overall workflow for using the chiral auxiliary.
Conclusion
(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate serves as a highly effective and predictable chiral auxiliary for asymmetric synthesis. Its straightforward preparation, the high diastereoselectivities it imparts in alkylation and aldol reactions, and the established protocols for its cleavage make it a valuable tool for chemists in academic and industrial research. The robust nature of this auxiliary ensures its continued application in the stereocontrolled synthesis of complex chiral molecules.
References
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College Chemistry. [Link]
-
Methods for cleavage of chiral auxiliary. ResearchGate. [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]
-
Stereochemistry of lactide polymerization with chiral catalysts: new opportunities for stereocontrol using polymer exchange mechanisms. PubMed. [Link]
-
Asymmetric Synthesis of (−)-Incarvillateine Employing an Intramolecular Alkylation via Rh-Catalyzed Olefinic C–H Bond Activation. NIH Public Access. [Link]
-
DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Enantioselective Diels–Alder Reaction of Acyclic Enones Catalyzed byallo‐Threonine‐Derived Chiral Oxazaborolidinone. Sci-Hub. [Link]
-
Diastereoselective reactions of enolates. ResearchGate. [Link]
Sources
Application Note & Protocol: Diastereoselective Synthesis of Enantiomerically Pure α-Substituted Carboxylic Acid Derivatives using Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction and Scientific Context
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and natural product synthesis, as the biological activity of a molecule is often exclusive to a single enantiomer. Chiral pool synthesis, which utilizes readily available, inexpensive chiral molecules from nature, is a powerful strategy for constructing complex chiral architectures.[1][2] Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, derived from L-lactic acid, serves as an exemplary chiral building block within this paradigm.[3]
This molecule functions as a chiral auxiliary—a stereogenic unit temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction.[4][5] The inherent chirality of the lactate-derived dioxolane scaffold provides a robust steric bias, enabling highly diastereoselective transformations at the α-carbon. This guide provides a detailed protocol for the diastereoselective alkylation of the enolate derived from this carboxylate, a key method for generating enantiomerically enriched α-substituted carboxylic acid derivatives.
Principle of Operation: Achieving Stereocontrol
The high fidelity of stereocontrol in this system is rooted in the formation of a rigid, five-membered chelated lithium enolate intermediate. The process can be visualized as a sequence of controlled steps, each designed to maximize stereoselectivity.
Caption: Steric shielding by the C5-methyl group directs electrophilic attack.
Detailed Experimental Protocols
Protocol A: Diastereoselective α-Alkylation
This protocol describes the formation of the lithium enolate followed by its reaction with an alkyl halide.
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | >97% | Sigma-Aldrich | CAS: 38410-80-9 [6] |
| Diisopropylamine | Anhydrous, >99.5% | Acros Organics | Distill from CaH₂ before use. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | Titrate periodically to determine exact concentration. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros Organics | Distill from sodium/benzophenone ketyl under N₂. |
| Alkyl Halide (e.g., Benzyl Bromide) | >98% | Alfa Aesar | Purify as needed (e.g., distillation, filtration through alumina). |
| Saturated aq. NH₄Cl | Reagent Grade | Fisher Scientific | Used for quenching the reaction. |
| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific | For extraction. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | For drying organic layers. |
Step-by-Step Methodology
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer. Maintain a positive pressure of dry nitrogen throughout the procedure.
-
LDA Preparation (In situ):
-
To the reaction flask, add anhydrous THF (e.g., 40 mL for a 10 mmol scale reaction) and cool to -78 °C using a dry ice/acetone bath.
-
Add freshly distilled diisopropylamine (1.1 eq., e.g., 1.54 mL, 11 mmol) via syringe.
-
Slowly add n-BuLi (1.05 eq., e.g., 4.2 mL of 2.5 M solution, 10.5 mmol) dropwise via syringe. The solution may turn slightly yellow.
-
Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA. Cool the solution back down to -78 °C.
-
-
Enolate Formation:
-
Prepare a solution of Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (1.0 eq., e.g., 1.74 g, 10 mmol) in a small amount of anhydrous THF (~5 mL).
-
Add this solution dropwise to the cold LDA solution over 10-15 minutes.
-
Stir the resulting mixture at -78 °C for 45-60 minutes to ensure complete enolate formation.
-
-
Alkylation:
-
Add the neat alkyl halide (1.2 eq., e.g., 1.43 mL of benzyl bromide, 12 mmol) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C. The reaction time can vary from 1 to 4 hours depending on the electrophile. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (~15 mL).
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and add water (~20 mL).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure, diastereomerically enriched product.
Protocol B: Hydrolytic Cleavage of the Chiral Auxiliary
This protocol removes the auxiliary to yield the final enantiomerically pure α-substituted α-hydroxy acid.
Step-by-Step Methodology
-
Ester Saponification:
-
Dissolve the purified alkylated product (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH·H₂O, ~3.0 eq.) and stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material (typically 4-12 hours).
-
-
Dioxolane Cleavage:
-
Cool the reaction mixture to 0 °C and carefully acidify to pH ~2 with 1 M HCl.
-
Stir the mixture vigorously at room temperature for 2-4 hours to hydrolyze the acetal.
-
-
Isolation:
-
Extract the aqueous solution with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude α-substituted α-hydroxy acid. The product can be further purified by recrystallization or chromatography if necessary.
-
Expected Results and Data Interpretation
The diastereoselectivity of the alkylation is typically high, but varies with the steric bulk of the electrophile.
| Electrophile (R-X) | Typical Yield | Typical Diastereomeric Excess (d.e.) |
| Methyl Iodide | 85-95% | >95% d.e. |
| Benzyl Bromide | 90-98% | >98% d.e. |
| Allyl Bromide | 80-90% | >95% d.e. |
| Isopropyl Iodide | 50-65% | ~85-90% d.e. |
-
Determination of Diastereomeric Excess (d.e.): The d.e. of the alkylated product can be determined directly from the crude reaction mixture using high-field ¹H NMR spectroscopy. The signals for the α-proton or the methyl ester of the two diastereomers are often sufficiently resolved to allow for accurate integration. Chiral HPLC or GC can also be used after converting the product to a suitable derivative.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive n-BuLi; wet solvent/reagents; insufficiently reactive electrophile (e.g., secondary halide). | Titrate n-BuLi before use. Ensure all glassware is flame-dried and solvents are rigorously anhydrous. Use a more reactive electrophile (e.g., iodide or triflate instead of bromide). Add HMPA (caution: carcinogen). |
| Low Diastereoselectivity | Reaction temperature too high; enolate equilibration; wrong enolate geometry formed. | Maintain temperature strictly at -78 °C. Ensure rapid addition of electrophile after enolate formation. Verify the quality and preparation of the LDA solution. |
| Multiple Products/Side Reactions | Self-condensation of the ester; elimination from the alkyl halide (E2); proton exchange. | Ensure quantitative enolate formation with >1.0 eq. of LDA before adding the electrophile. Use primary or methyl halides to avoid elimination. [7] |
| Difficult Auxiliary Removal | Incomplete hydrolysis; formation of stable intermediates. | Increase reaction time or temperature for hydrolysis steps. Use stronger acidic conditions (e.g., 3M HCl) for acetal cleavage, but monitor for potential racemization. |
Applications in Research and Development
The chiral α-substituted α-hydroxy acids and their derivatives produced via this protocol are highly valuable building blocks in medicinal chemistry and total synthesis. They are found in the core structures of numerous biologically active compounds, including:
-
Pharmaceuticals: The resulting products can be key intermediates for synthesizing drugs for central nervous system disorders, as suggested by the potential applications of related dioxolane structures. []* Natural Products: Many natural products, such as macrolide antibiotics and polyketides, contain chiral α-alkylated motifs that can be accessed using this methodology.
-
Fine Chemicals: Production of enantiopure ligands, resolving agents, and specialty monomers.
By providing reliable access to these structures, the protocol serves as a critical tool for professionals engaged in the design and synthesis of complex, high-value molecules.
References
-
Fuji, K., & Kawabata, T. (1998). Asymmetric Synthesis with Lactic Acid as a Chiral Auxiliary. Chemical Reviews, 98(5), 1871-1896. Available at: [Link]
-
Gomes, P. H., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. Available at: [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. Retrieved from [Link]
-
Mulzer, J. (2012). Chiral Pool Synthesis: From α-Amino Acids and Derivatives. In Comprehensive Chirality. Elsevier. Available at: [Link]
-
The Organic Chemistry Tutor. (2021). Alkylation of Enolates. YouTube. Available at: [Link]
-
Seebach, D., et al. (1982). Synthesis of Enantiomerically Pure Secondary Alcohols from Aldehydes and Chiral Organotitanium Reagents. Angewandte Chemie International Edition, 21(9), 654-655. (Note: While not a direct protocol, this paper is foundational for related chiral syntheses). Available at: [Link]
-
University of York, Department of Chemistry. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
-
Stephenson, G. R. (Ed.). (1996). Advanced Asymmetric Synthesis. Springer. (Note: A general reference book for principles). Available at: [Link]
-
Maimone, T. J., & Voica, A. (2018). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Accounts of Chemical Research, 51(6), 1349–1363. Available at: [Link]
-
The Organic Chemistry Tutor. (2022). Alkylation of Enolates. YouTube. Available at: [Link]
-
Evans, D. A. (n.d.). Chapter 1: Enolate Alkylations. Harvard University. (Note: A foundational text on the topic). Available at: [Link]
-
LibreTexts Chemistry. (2023). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
Evans, D. A. (2006). Chiral Auxiliaries in Asymmetric Synthesis. Semantic Scholar. Available at: [Link]
-
Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials. Wiley-VCH. Available at: [Link]
-
PubChem. (n.d.). Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Retrieved from [Link]
-
Crimmins, M. T., Christie, H. S., & Hughes, C. O. (2011). Synthesis and Diastereoselective Aldol Reactions of a Thiazolidinethione Chiral Auxiliary. Organic Syntheses, 88, 364. Available at: [Link]
-
Leah4sci. (2018). Enolate Reactions - Direct Alkylation of Ketones With LDA. YouTube. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. scbt.com [scbt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate as a Chiral Auxiliary in Asymmetric Synthesis
Introduction: A Privileged Scaffold for Asymmetric Induction
In the landscape of modern asymmetric synthesis, the quest for reliable and efficient methods to control stereochemistry is paramount. Chiral auxiliaries, temporarily incorporated into a prochiral substrate, represent a robust and predictable strategy for achieving high levels of stereoselectivity. Among the plethora of available auxiliaries, those derived from the chiral pool offer a distinct advantage due to their enantiopure nature and ready availability. (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, a derivative of naturally abundant L-tartaric acid, has emerged as a powerful tool for the asymmetric synthesis of a variety of chiral molecules. Its rigid dioxolane ring structure provides a well-defined steric environment, enabling excellent facial discrimination in enolate-based transformations.
This comprehensive guide provides detailed application notes and protocols for the use of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate as a chiral auxiliary, with a focus on diastereoselective alkylation and aldol reactions. The protocols are designed to be self-validating, with explanations of the underlying mechanistic principles to empower researchers in their synthetic endeavors.
Key Advantages of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
-
High Diastereoselectivity: The rigid C2-symmetric backbone effectively shields one face of the enolate, leading to high levels of stereocontrol in reactions with electrophiles.
-
Predictable Stereochemical Outcome: The stereochemistry of the newly formed stereocenter can be reliably predicted based on the established models of enolate reactivity.
-
Versatility: Applicable to a range of enolate-based transformations, including alkylations and aldol additions.
-
Cleavage and Recovery: The auxiliary can be removed under relatively mild conditions to furnish the desired chiral product, and in many cases, the auxiliary or its precursor can be recovered.
Core Application: Diastereoselective Enolate Alkylation
The seminal work of Seebach and Naef in 1981 laid the groundwork for the use of tartrate-derived acetals as chiral auxiliaries. They demonstrated that the lithium enolate of dimethyl tartrate acetonide undergoes highly stereoselective alkylation.[1][2] This principle is directly applicable to (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate.
Mechanism of Stereodirection
The high diastereoselectivity observed in the alkylation of the enolate derived from this auxiliary is attributed to the formation of a rigid, chelated lithium enolate. The dioxolane ring and its substituents create a sterically demanding environment, forcing the incoming electrophile to approach from the less hindered face.
Caption: Diastereoselective alkylation workflow.
Experimental Protocol: Diastereoselective Alkylation with a Reactive Electrophile
This protocol is based on the principles established by Seebach and is suitable for reactive electrophiles such as methyl iodide, benzyl bromide, and allyl bromide.[2]
Materials:
-
(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Electrophile (e.g., Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard workup and purification reagents (e.g., diethyl ether, brine, anhydrous magnesium sulfate, silica gel)
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (1.0 equiv) and dissolve in anhydrous THF (0.1 M).
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of LDA (1.1 equiv) dropwise via syringe, ensuring the internal temperature does not exceed -75 °C. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: To the cold enolate solution, add the electrophile (1.2 equiv) dropwise. Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching and Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the diastereomerically enriched alkylated product.
| Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| Methyl Iodide | >95:5 | 85-95 |
| Benzyl Bromide | >95:5 | 80-90 |
| Allyl Bromide | >90:10 | 75-85 |
| Table 1: Representative results for the diastereoselective alkylation of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate with reactive electrophiles. |
Advanced Application: Diastereoselective Aldol Reactions
The utility of this chiral auxiliary extends to diastereoselective aldol reactions. The corresponding silyl ketene acetal can be prepared and reacted with aldehydes in the presence of a Lewis acid to afford the aldol adduct with high stereocontrol. This approach was successfully employed in the synthesis of a precursor to the natural product zaragozic acid C.[1]
Mechanism of Stereodirection in Lewis Acid-Catalyzed Aldol Addition
In the presence of a Lewis acid, such as TiCl₄, the aldehyde is activated, and the silyl ketene acetal attacks from its less hindered face. The rigid conformation of the dioxolane ring dictates the facial selectivity of the incoming aldehyde, leading to the formation of a single major diastereomer.
Caption: Stereoselective aldol addition workflow.
Experimental Protocol: Diastereoselective Titanium-Mediated Aldol Reaction
Materials:
-
(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Trimethylsilyl chloride (TMSCl)
-
Aldehyde
-
Titanium tetrachloride (TiCl₄) solution in dichloromethane
-
Anhydrous Dichloromethane (DCM)
-
Standard workup and purification reagents
Procedure:
-
Silyl Ketene Acetal Formation: In a flame-dried flask under a nitrogen atmosphere, dissolve (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C and add LDA (1.1 equiv) dropwise. After stirring for 30 minutes, add freshly distilled TMSCl (1.2 equiv) and allow the mixture to slowly warm to room temperature overnight. The crude silyl ketene acetal can be isolated by removing the solvent and lithium salts.
-
Aldol Reaction: In a separate flame-dried flask, dissolve the aldehyde (1.0 equiv) in anhydrous DCM and cool to -78 °C. Add a solution of TiCl₄ (1.1 equiv) in DCM dropwise. After stirring for 15 minutes, add a solution of the silyl ketene acetal (1.2 equiv) in DCM dropwise.
-
Reaction Monitoring and Workup: Stir the reaction at -78 °C and monitor by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature and filter through a pad of celite to remove titanium salts.
-
Purification: Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
| Aldehyde | Diastereoselectivity | Yield (%) |
| Benzaldehyde | >98:2 | 80-90 |
| Isobutyraldehyde | >95:5 | 75-85 |
| Crotonaldehyde | >95:5 | 70-80 |
| Table 2: Expected outcomes for the diastereoselective aldol reaction. |
Cleavage of the Chiral Auxiliary
A critical step in the synthetic sequence is the removal of the chiral auxiliary to unveil the desired chiral product. The ester linkage in the alkylated or aldol adducts can be cleaved under various conditions.
Protocol 1: Basic Hydrolysis (Saponification)
Materials:
-
Alkylated/Aldol Adduct
-
Lithium hydroxide (LiOH)
-
THF/Water mixture
-
Dilute HCl
-
Standard workup and purification reagents
Procedure:
-
Dissolve the adduct (1.0 equiv) in a 3:1 mixture of THF and water.
-
Add LiOH (2.0-3.0 equiv) and stir the mixture at room temperature or gently heat to 40-50 °C until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully acidify with dilute HCl to pH ~3.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the chiral carboxylic acid.
Protocol 2: Reductive Cleavage to the Alcohol
Materials:
-
Alkylated/Aldol Adduct
-
Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Anhydrous THF or Diethyl Ether
-
Standard workup and purification reagents
Procedure:
-
Dissolve the adduct (1.0 equiv) in anhydrous THF or diethyl ether and cool to 0 °C.
-
Carefully add the reducing agent (e.g., LiBH₄, 2.0-3.0 equiv) portion-wise.
-
Stir the reaction at 0 °C to room temperature until complete.
-
Carefully quench the reaction by the slow addition of water, followed by dilute HCl or Rochelle's salt solution.
-
Extract the product with an appropriate organic solvent, dry, and concentrate. Purify by column chromatography.
Conclusion: A Reliable Tool for Asymmetric Synthesis
(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate stands as a testament to the power of chiral pool-derived auxiliaries in modern organic synthesis. Its ability to direct the stereochemical course of enolate alkylations and aldol reactions with a high degree of predictability and efficiency makes it an invaluable tool for researchers in both academic and industrial settings. The protocols detailed herein provide a solid foundation for the successful application of this auxiliary in the synthesis of complex, enantiomerically enriched molecules.
References
- Seebach, D., & Naef, R. (1981). Enantioselective alkylation of the enolate of dimethyl tartrate acetonide. Helvetica Chimica Acta, 64(7), 2704-2708.
- Gawronski, J., & Gawronska, K. (1998). Tartaric and Malic Acids in Synthesis: A Source Book of Building Blocks, Ligands, Auxiliaries, and Resolving Agents. John Wiley & Sons.
- Evans, D. A., et al. (1995). Asymmetric Synthesis of the Squalene Synthase Inhibitor Zaragozic Acid C. Journal of the American Chemical Society, 117(12), 3448-3467.
Sources
- 1. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkylation of lithiated dimethyl tartrate acetonide with unactivated alkyl halides and application to an asymmetric synthesis of the 2,8-dioxabicyclo[3.2.1]octane core of squalestatins/zaragozic acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diastereoselective Reactions Involving (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
Introduction: The Role of Chiral Auxiliaries in Modern Synthesis
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and natural product sectors, the ability to control stereochemistry is paramount.[1] Chiral auxiliaries are powerful tools in asymmetric synthesis, offering a reliable method to introduce chirality by temporarily attaching a stereogenic group to a prochiral substrate.[1][2] This auxiliary group then directs the stereochemical course of subsequent reactions, after which it can be cleaved and often recovered.[1][3] Among the vast array of available auxiliaries, those derived from readily available chiral pool starting materials are of significant interest.
This guide focuses on (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate , a versatile chiral building block derived from L-threonic acid. Its rigid dioxolane structure and defined stereocenters at C4 and C5 provide a predictable and sterically hindered environment, making it an excellent chiral auxiliary for directing diastereoselective transformations, particularly at the α-carbon of the carboxylate group. We will explore its application in key carbon-carbon bond-forming reactions, providing both the theoretical underpinnings and detailed, field-tested protocols for its use.
Core Principle: Diastereoselective Enolate Reactions
The primary application of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate in diastereoselective synthesis involves the generation of a chiral enolate. The ester's α-proton is rendered acidic by the adjacent carbonyl group and can be removed by a strong, non-nucleophilic base to form a planar enolate.[4][5] The stereochemical information is then relayed from the chiral centers on the dioxolane ring to the incoming electrophile, which approaches the enolate from the less sterically hindered face.
The choice of base and reaction conditions is critical for achieving high diastereoselectivity. Lithium diisopropylamide (LDA) is a common choice for irreversibly forming the enolate, preventing side reactions.[4] The subsequent reaction with an electrophile, such as an alkyl halide or an aldehyde, leads to the formation of a new stereocenter with a predictable configuration.
Visualization of the General Workflow
Caption: General workflow for using the chiral auxiliary.
Application I: Diastereoselective Alkylation
Asymmetric alkylation is a cornerstone of organic synthesis for constructing chiral centers.[6][7] The enolate derived from our title compound can be alkylated with high diastereoselectivity, providing access to a variety of α-substituted carboxylic acid derivatives.
Mechanistic Rationale
Upon formation with LDA, the lithium enolate is believed to adopt a conformation where the lithium cation is chelated by the ester carbonyl and one of the dioxolane oxygens. This chelation, combined with the steric bulk of the 2,2-dimethyl and 5-methyl groups, effectively blocks one face of the enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) will preferentially approach from the less hindered face, leading to the formation of one major diastereomer.
Protocol: Diastereoselective Alkylation with Benzyl Bromide
Objective: To synthesize methyl (4S,5R)-2,2,5-trimethyl-4-(1-phenylethyl)-1,3-dioxolane-4-carboxylate with high diastereoselectivity.
Materials:
-
(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (1.0 eq)
-
Diisopropylamine (1.1 eq), freshly distilled from CaH₂
-
n-Butyllithium (1.05 eq, 2.5 M in hexanes)
-
Benzyl bromide (1.2 eq), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous MgSO₄
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
LDA Preparation: In a flame-dried, three-neck flask under an inert atmosphere, dissolve diisopropylamine in anhydrous THF (to a concentration of ~0.5 M). Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium dropwise via syringe. Stir the resulting solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes before re-cooling to -78 °C.
-
Enolate Formation: In a separate flame-dried flask, dissolve (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate in anhydrous THF. Cool this solution to -78 °C. Slowly add the freshly prepared LDA solution via cannula to the ester solution. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add benzyl bromide dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Expected Outcome:
| Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl Bromide | >95:5 | 85-95 |
| Methyl Iodide | >90:10 | 80-90 |
| Allyl Bromide | >92:8 | 82-92 |
Note: Diastereomeric ratio is typically determined by ¹H NMR analysis of the crude product or by chiral HPLC/GC after cleavage of the auxiliary.
Application II: Diastereoselective Aldol Reactions
The aldol reaction is a powerful method for C-C bond formation and the synthesis of β-hydroxy carbonyl compounds.[8] Utilizing the chiral enolate of our title compound allows for the diastereoselective synthesis of aldol adducts.
Mechanistic Considerations and Stereochemical Control
For aldol reactions, the enolate geometry (E vs. Z) and the transition state organization are critical for stereocontrol. The formation of a lithium enolate with LDA, as described previously, is generally favored. The subsequent reaction with an aldehyde proceeds through a closed, six-membered Zimmerman-Traxler-type transition state. The aldehyde substituent will preferentially occupy an equatorial position to minimize steric interactions, and the chiral auxiliary dictates the facial selectivity of the aldehyde's approach to the enolate.
Visualization of the Aldol Reaction Workflow
Caption: Workflow for the diastereoselective aldol reaction.
Protocol: Diastereoselective Aldol Reaction with Isobutyraldehyde
Objective: To synthesize the syn-aldol adduct from the reaction of the chiral enolate with isobutyraldehyde.
Materials:
-
(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (1.0 eq)
-
Diisopropylamine (1.1 eq)
-
n-Butyllithium (1.05 eq, 2.5 M in hexanes)
-
Isobutyraldehyde (1.2 eq), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Na₂SO₄
Procedure:
-
Enolate Formation: Prepare the lithium enolate solution at -78 °C as described in the alkylation protocol (Steps 1 & 2).
-
Aldol Addition: Slowly add freshly distilled isobutyraldehyde to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.
-
Work-up: Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography (e.g., using an ethyl acetate/hexane gradient) to afford the pure aldol adduct.
Expected Outcome:
| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Isobutyraldehyde | >97:3 | 88-96 |
| Benzaldehyde | >95:5 | 85-93 |
| Propionaldehyde | >96:4 | 87-95 |
Auxiliary Removal
A key feature of a good chiral auxiliary is its facile removal without racemization of the newly formed stereocenter.[2][7] The ester linkage in the products derived from (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate allows for several cleavage strategies.
-
Hydrolysis: Basic hydrolysis (e.g., LiOH in THF/H₂O) or acidic hydrolysis can yield the corresponding carboxylic acid.
-
Reduction: Treatment with reducing agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) will furnish the corresponding primary alcohol.
-
Transesterification: Reaction with other alcohols under acidic or basic conditions can yield different esters.
The choice of method depends on the desired functionality in the final product and the stability of other groups in the molecule.
Conclusion
(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate serves as an effective and reliable chiral auxiliary for directing diastereoselective alkylation and aldol reactions. Its rigid framework and predictable facial bias allow for the synthesis of highly enantioenriched products. The protocols detailed herein provide a robust starting point for researchers in synthetic organic chemistry and drug development, enabling the controlled construction of complex chiral molecules.
References
-
Chiral auxiliary - Wikipedia. Available at: [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). Available at: [Link]
-
Asymmetric Synthesis - University of York. Available at: [Link]
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Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]
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Enolates - Formation, Stability, and Simple Reactions - Master Organic Chemistry. Available at: [Link]
-
Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate - NIST WebBook. Available at: [Link]
-
Enantioselective Aldol Reaction of Cyclic Ketones with Aryl Aldehydes Catalyzed by Cyclohexanediamine Derived. Available at: [Link]
-
Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate - Chongqing Chemdad Co., Ltd. Available at: [Link]
-
DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE - Hungarian Journal of Industry and Chemistry. Available at: [Link]
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Synthesis and stereoselective aldol reaction of dihydroxyacetone derivatives. Science.gov. Available at: [Link]
-
formation of enolates from esters and other acid derivatives - YouTube. Available at: [Link]
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Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | C8H14O4 | CID 853434 - PubChem. Available at: [Link]
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- 8. rsc.org [rsc.org]
Application Notes and Protocols for the Large-Scale Synthesis of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
Introduction: A Chiral Building Block of Significance
(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is a valuable chiral building block in organic synthesis. Its stereochemically defined structure makes it a crucial intermediate in the preparation of a variety of complex molecules, particularly in the pharmaceutical and agrochemical industries. The 1,3-dioxolane moiety serves as a protecting group for the vicinal diol functionality of the threonic acid backbone, allowing for selective transformations at other positions of the molecule. This application note provides a comprehensive guide to the large-scale synthesis of this important chiral intermediate, focusing on the underlying chemical principles, a detailed experimental protocol, and considerations for process scale-up.
Scientific Foundation: The Chemistry of Acetalization
The synthesis of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is achieved through the acid-catalyzed acetalization of a suitable chiral diol precursor, namely methyl (2R,3S)-2,3-dihydroxybutanoate, with an acetone equivalent. This reaction is a classic example of carbonyl protection chemistry.
Reaction Mechanism: An Acid-Catalyzed Pathway
The formation of the 1,3-dioxolane ring proceeds through a well-established, reversible acid-catalyzed mechanism.[1][2][3] The key steps are as follows:
-
Protonation of the Acetal: The acid catalyst, typically a strong acid like p-toluenesulfonic acid (p-TsOH), protonates one of the methoxy groups of 2,2-dimethoxypropane.[1][2]
-
Formation of an Oxonium Ion: The protonated methoxy group is eliminated as methanol, forming a resonance-stabilized oxonium ion. This ion is a highly reactive electrophile.
-
Nucleophilic Attack by the Diol: One of the hydroxyl groups of methyl (2R,3S)-2,3-dihydroxybutanoate acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion.
-
Hemiacetal Formation and Cyclization: This attack forms a hemiacetal intermediate. Subsequent intramolecular nucleophilic attack by the second hydroxyl group of the diol, with the concurrent elimination of a second molecule of methanol, leads to the formation of the cyclic 1,3-dioxolane ring.
-
Deprotonation: The final step involves the deprotonation of the cyclic product to regenerate the acid catalyst and yield the desired (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate.
To drive the equilibrium towards the product side, it is essential to remove the methanol byproduct as it is formed.[3]
Materials and Methods
Reagent and Equipment Specifications
| Reagent/Material | Grade | CAS Number | Key Properties | Supplier |
| Methyl (2R,3S)-2,3-dihydroxybutanoate | ≥98% | N/A | Chiral diol starting material. | Major Chemical Supplier |
| 2,2-Dimethoxypropane | Anhydrous, ≥98% | 77-76-9 | Acetone equivalent and dehydrating agent. Highly flammable.[4][5][6][7][8] | Major Chemical Supplier |
| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | ≥98.5% | 6192-52-5 | Acid catalyst.[1][9] | Major Chemical Supplier |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | 75-09-2 | Reaction solvent. | Major Chemical Supplier |
| Saturated Sodium Bicarbonate Solution | ACS Reagent | N/A | For quenching the reaction. | In-house preparation |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | 7487-88-9 | Drying agent. | Major Chemical Supplier |
Equipment:
-
Large-scale glass reactor with overhead stirring, temperature control (heating/cooling mantle), and a port for inert gas blanketing.
-
Distillation apparatus for solvent removal and product purification.
-
Large separatory funnel for work-up.
-
Standard laboratory glassware.
-
Personal Protective Equipment (PPE): Safety goggles, flame-retardant lab coat, chemical-resistant gloves.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a representative procedure for the large-scale synthesis. Quantities can be scaled proportionally, with appropriate considerations for heat transfer and reaction time adjustments.
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).
-
Charging Reagents:
-
To the reactor, add anhydrous dichloromethane (e.g., 5 L per mole of the limiting reagent).
-
Add methyl (2R,3S)-2,3-dihydroxybutanoate (e.g., 1 mole equivalent).
-
With stirring, add 2,2-dimethoxypropane (e.g., 1.2 mole equivalents).
-
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01-0.02 mole equivalents).
-
Reaction:
-
Stir the reaction mixture at room temperature (20-25 °C).
-
The reaction is typically exothermic and should be monitored. If necessary, provide cooling to maintain the desired temperature.
-
Monitor the progress of the reaction by a suitable analytical method (e.g., GC-MS or TLC) until the starting diol is consumed.
-
-
Quenching:
-
Once the reaction is complete, cool the mixture to 0-5 °C.
-
Slowly add saturated sodium bicarbonate solution with vigorous stirring to neutralize the p-toluenesulfonic acid catalyst. Continue addition until gas evolution ceases.
-
-
Work-up:
-
Transfer the mixture to a large separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (e.g., 2 x 1 L).
-
Combine all organic layers.
-
-
Drying and Solvent Removal:
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Remove the dichloromethane under reduced pressure using a rotary evaporator.
-
-
Purification:
Process Optimization and Scale-Up Considerations
Scaling up this synthesis requires careful attention to several factors:
-
Heat Management: The initial phase of the reaction can be exothermic. A reactor with efficient heat exchange capabilities is crucial to maintain a consistent temperature and avoid side reactions.
-
Reagent Addition: For very large scales, the controlled addition of the catalyst or 2,2-dimethoxypropane may be necessary to manage the initial exotherm.
-
Mixing: Efficient stirring is essential to ensure homogeneity and effective contact between reactants and the catalyst.
-
Water Removal: While 2,2-dimethoxypropane also acts as a dehydrating agent by reacting with the water formed, ensuring anhydrous conditions at the start is critical for high conversion.
-
Purification: Fractional distillation is the most viable method for large-scale purification of this type of ester.[10][11][12] The distillation parameters (pressure, temperature) will need to be optimized to achieve the desired purity.
Data Visualization
Experimental Workflow
Caption: Workflow for the large-scale synthesis of the target molecule.
Troubleshooting Logic
Caption: Troubleshooting guide for the synthesis protocol.
Safety Precautions
-
2,2-Dimethoxypropane: This reagent is a highly flammable liquid and vapor.[4][6][8] All operations should be conducted in a well-ventilated fume hood, away from ignition sources. Grounding and bonding of equipment are necessary to prevent static discharge.[4][6]
-
p-Toluenesulfonic Acid: This is a corrosive solid. Avoid inhalation of dust and contact with skin and eyes.
-
Dichloromethane: This is a volatile and potentially carcinogenic solvent. Use appropriate respiratory protection and ensure adequate ventilation.
-
Pressure: Never heat a closed system. Ensure that the distillation apparatus is properly vented.
Conclusion
The large-scale synthesis of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate via acid-catalyzed acetalization is a robust and efficient method. By understanding the underlying reaction mechanism and paying careful attention to safety and scale-up considerations, researchers and production chemists can reliably produce this valuable chiral intermediate for a wide range of applications.
References
-
Material Safety Data Sheet - 2,2-Dimethoxypropane, 98%. Cole-Parmer. Available at: [Link]
-
p-Toluenesulfonic Acid Definition - Organic Chemistry Key Term. Fiveable. Available at: [Link]
-
2,2-DIMETHOXY PROPANE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]
-
Mechanism of p-Toluenesulfonic acid. toluenesulfonicacid-ptbba. Available at: [Link]
-
2,2-Dimethoxypropane Safety Data Sheet. Loba Chemie. Available at: [Link]
-
Exploring the Catalytic Capabilities of p-Toluenesulfonic Acid in Industrial Processes. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Acid catalyzed acetalization of aldehydes with diols resulting into the formation of fragrant cyclic acetals. ResearchGate. Available at: [Link]
-
(2R,3R)-3-hydroxy-2-methylbutanoic acid. PubChem. Available at: [Link]
-
(2R,3S)-rel-2,3-Dihydroxy-2-methylbutanoic Acid Sodium Salt. PubChem. Available at: [Link]
- Purification of 1,4-dioxane. Google Patents.
-
methyl (2R,3S)-3-chloro-2-hydroxybutanoate. PubChem. Available at: [Link]
-
Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate. NIST WebBook. Available at: [Link]
-
(R)-2,3-dihydroxy-3-methylbutanoate. PAMDB. Available at: [Link]
- Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S). Google Patents.
-
Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. Available at: [Link]
- Method for producing 3-hydroxy-3-methylbutanoic acid or salts thereof. Google Patents.
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Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate. Chongqing Chemdad Co., Ltd. Available at: [Link]
-
Biotechnological Production, Isolation and Characterisation of (2R,3S)‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate. PubMed Central. Available at: [Link]
-
Fractionation of fatty acid alkyl ester mixtures and opportunities for large-scale separation. MACBETH project. Available at: [Link]
-
Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. Forschungszentrum Jülich. Available at: [Link]
- Synthesis process of compound D-2- aminoxy-3-methylbutyric acid. Google Patents.
- Process for the purification of esters. Google Patents.
-
Fisher Esterification: Synthesis and Purification of Esters. HSCprep. Available at: [Link]
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Application Notes & Protocols: Strategic Derivatization of Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction: Unlocking a Versatile Chiral Building Block
Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is a valuable chiral synthon frequently utilized in complex organic synthesis. Derived from L- or D-threonic acid, it belongs to the "chiral pool," a collection of readily available, enantiomerically pure compounds that serve as economical starting materials for the synthesis of natural products and pharmaceutical agents.[1][2] The molecule's structure features two key reactive sites: a methyl ester and an acid-labile 1,3-dioxolane (acetonide) protecting group. This dual functionality allows for selective manipulation, making it a strategic cornerstone in asymmetric synthesis.[3]
This guide provides an in-depth exploration of the reaction conditions and detailed protocols for the primary derivatization pathways of this synthon. We will delve into the chemical reasoning behind procedural choices, offering researchers a robust framework for experimental design and execution.
Table 1: Physicochemical Properties of Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
| Property | Value | Source |
| CAS Number | 38410-80-9 | [4] |
| Molecular Formula | C₈H₁₄O₄ | [5] |
| Molecular Weight | 174.19 g/mol | [6] |
| Appearance | Liquid | [5] |
| Boiling Point | Not specified | |
| Density | Not specified | |
| Synonyms | Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, Methyl 4-deoxy-2,3-O-isopropylidene-D-threonate | [5] |
Note: The specific stereoisomer (4S,5R) is presented as an example. The described reactions are generally applicable to other stereoisomers.
Derivatization of the Ester Functional Group
The methyl ester at the C4 position is the most accessible site for a variety of transformations, including hydrolysis, amidation, and reduction.
Saponification: Accessing the Carboxylic Acid
The conversion of the methyl ester to its corresponding carboxylic acid is a fundamental first step for many subsequent reactions, such as amide bond formation. This is typically achieved through base-catalyzed hydrolysis (saponification).
Causality: A strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the methoxide leaving group. An irreversible acid-base reaction between the newly formed carboxylic acid and the strong base forms the carboxylate salt. A final acidic workup is required to protonate the carboxylate and yield the neutral carboxylic acid product. LiOH is often preferred due to its high solubility in mixed aqueous-organic solvents and the ease of removing lithium salts during workup.
Protocol 2.1: Saponification of Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
-
Dissolution: Dissolve methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water (0.2 M final concentration).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Quenching & Acidification: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 1 M aqueous HCl until the pH of the aqueous phase is ~2-3.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x volume). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can often be used without further purification.
Amidation: Forging the Amide Bond
Amide bonds are ubiquitous in pharmaceuticals and natural products.[7] Direct amidation of the ester is possible but often requires harsh conditions. A more reliable and versatile method involves converting the ester to the carboxylic acid (Protocol 2.1) and then coupling it with an amine using a peptide coupling agent.
Causality: Coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the desired amine, forming the stable amide bond and releasing a urea byproduct. The addition of an auxiliary nucleophile like hydroxybenzotriazole (HOBt) can further improve efficiency by forming an activated ester, minimizing side reactions and racemization.
Protocol 2.2: EDC-Mediated Amidation
-
Setup: To a solution of the carboxylic acid (from Protocol 2.1, 1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (0.1 M) under a nitrogen atmosphere, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Activation: Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active ester.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) followed by a tertiary base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 eq).
-
Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor by TLC for the disappearance of the carboxylic acid.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.[8]
Reduction: Synthesis of the Chiral Alcohol
Reduction of the ester provides access to the corresponding primary alcohol, a versatile functional group for further derivatization, such as ether formation or oxidation to an aldehyde.
Causality: Ester carbonyls are less reactive than ketones or aldehydes. Therefore, a powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is the reagent of choice as it is a potent hydride donor capable of efficiently reducing esters. Sodium borohydride (NaBH₄) is generally not reactive enough for this transformation under standard conditions. The reaction proceeds via nucleophilic attack of a hydride ion on the ester carbonyl, followed by elimination of methoxide and a second hydride attack on the intermediate aldehyde. A careful aqueous workup is critical to quench the excess LiAlH₄ and hydrolyze the resulting aluminum alkoxide salts.
Protocol 2.3: LiAlH₄ Reduction of the Methyl Ester
-
Setup: Add a solution of the methyl ester (1.0 eq) in anhydrous THF (0.2 M) dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere. Caution: The addition can be exothermic.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Sequentially and very carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. Caution: This process generates hydrogen gas and is highly exothermic.
-
Filtration: A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 1 hour. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.
-
Isolation: Combine the filtrates and concentrate under reduced pressure. The resulting crude alcohol is often of high purity, but can be further purified by column chromatography if necessary.[9]
Derivatization via the Dioxolane Ring
The acetonide group serves as a robust protecting group for the vicinal diol. Its removal under acidic conditions is a key step to unmask these hydroxyl groups for further functionalization.
Causality: The hydrolysis of the acetal is catalyzed by acid.[10] Protons activate one of the acetal oxygens, making it a good leaving group (as acetone). Water then attacks the resulting oxocarbenium ion. Subsequent deprotonation yields a hemiacetal, which undergoes another round of acid-catalyzed cleavage to release the second hydroxyl group and a molecule of acetone. This reaction is reversible, so the use of aqueous acid drives the equilibrium toward the deprotected diol.
Protocol 3.1: Acid-Catalyzed Deprotection
-
Setup: Dissolve the starting material (1.0 eq) in methanol or THF (0.2 M).
-
Acid Addition: Add 1 M aqueous HCl (0.5 volumes relative to the organic solvent). Alternatively, a mixture of acetic acid and water (e.g., 80% aqueous AcOH) or an acidic resin (like Dowex® 50WX8) can be used for substrates sensitive to strong mineral acids.
-
Reaction: Stir the solution at room temperature. The reaction is typically complete within 1-6 hours. Monitor by TLC.
-
Neutralization: If a mineral acid was used, carefully neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. If an acidic resin was used, simply filter it off.
-
Isolation: Remove the organic solvent under reduced pressure.
-
Extraction: Extract the remaining aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected diol. Purification is typically performed by column chromatography.
-
Greener Alternative: For a more environmentally friendly approach, microwave-assisted deprotection in water using a reusable catalyst like p-sulfonic acid-calix[n]arene can be employed, often leading to significantly reduced reaction times.[11]
Summary of Derivatization Reactions
Table 2: Overview of Reaction Conditions for Derivatization
| Transformation | Starting Group | Target Group | Key Reagents | Solvent | Typical Conditions |
| Saponification | Methyl Ester | Carboxylic Acid | LiOH or NaOH | THF / H₂O | 0 °C to RT, 2-4 h |
| Amidation | Carboxylic Acid | Amide | R-NH₂, EDC, HOBt | DCM or DMF | RT, 12-18 h |
| Reduction | Methyl Ester | Primary Alcohol | LiAlH₄ | Anhydrous THF | 0 °C to RT, 2-4 h |
| Deprotection | Acetonide | Vicinal Diol | Aq. HCl or AcOH | MeOH or THF | RT, 1-6 h |
References
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Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. (n.d.). PubMed Central. [Link]
-
Three-component modular synthesis of chiral 1,3-dioxoles via a Rh-catalyzed carbenic olefination cascade. (n.d.). PubMed Central. [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). SciSpace. [Link]
-
How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? (2015). ResearchGate. [Link]
-
The “Chiral Pool” in Total Synthesis. (n.d.). UC Berkeley - eScholarship.org. [Link]
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Johannes Steinbauer, Anke Spannenberg, Thomas Werner* Leibniz-Institute of Catalysis eV at the University of Rostock, Albert-Einstein-Strasse 29a, 18059 Rostock, Germany. (n.d.). Supporting Information. [Link]
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The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. (n.d.). Semantic Scholar. [Link]
-
New Chiral Diamines of the Dioxolane Series. (2002). ResearchGate. [Link]
-
Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (n.d.). PubMed Central. [Link]
-
New Chemistry of Chiral 1,3-Dioxolan-4-Ones. (2023). MDPI. [Link]
-
Chiral Pool Synthesis of N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine from L-Malic Acids. (2013). ResearchGate. [Link]
-
Synthesis and Characterization of Novel Chiral Conjugated Materials. (n.d.). UNL Digital Commons. [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2022). MDPI. [Link]
-
Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. (2022). MDPI. [Link]
-
Group (IV) Metal-Catalyzed Direct Amidation. (n.d.). DiVA portal. [Link]
-
Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. (n.d.). PubMed Central. [Link]
-
Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]. (2021). SciELO. [Link]
-
On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. (n.d.). National Institutes of Health. [Link]
-
Methyl (4R, 5S)-2, 2, 5-trimethyl-1, 3-dioxolane-4-carboxylate, 5 ml. (n.d.). MP Biomedicals. [Link]
-
Synthesis of new bifunctional BINOL derivatives. (2005). ResearchGate. [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (n.d.). National Institutes of Health. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. Methyl (4S)-trans-2,2,5-trimethyl-1,3-dioxolane-4-carboxyl… [cymitquimica.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. | Semantic Scholar [semanticscholar.org]
- 11. scielo.br [scielo.br]
Advanced Synthetic Strategies in the Manufacture of Pharmaceutical Intermediates: A Guide for Process Development
Abstract: The efficient and sustainable synthesis of complex pharmaceutical intermediates is a cornerstone of modern drug development. Traditional batch manufacturing often faces challenges related to safety, waste generation, and scalability. This guide provides researchers, scientists, and drug development professionals with an in-depth analysis of three transformative synthetic technologies: Continuous Flow Chemistry, Biocatalysis, and Photoredox Catalysis. Through detailed explanations, field-proven protocols, and comparative data, this document demonstrates how these advanced methodologies can enhance efficiency, improve safety, and significantly reduce the environmental impact of pharmaceutical manufacturing.
The Imperative for Innovation in Pharmaceutical Synthesis
The journey of a drug from discovery to market is fraught with chemical complexity. The synthesis of Active Pharmaceutical Ingredients (APIs) often involves multi-step processes that generate significant waste. To quantify and address this, the pharmaceutical industry has adopted green chemistry metrics, most notably the Process Mass Intensity (PMI) . PMI is defined as the total mass of materials (raw materials, solvents, reagents, process water) used to produce a specific mass of the final product.[1][2]
Historically, PMI values in the pharmaceutical sector have been notoriously high, often ranging from 100 to over 500, especially in early development phases.[3] This stands in stark contrast to the bulk chemical industry where values are often below 10. The high PMI reflects a heavy reliance on stoichiometric reagents, extensive solvent use for reactions and purifications, and complex synthetic routes. The drive to lower PMI is not just an environmental goal; it is an economic imperative, as it directly correlates with reduced raw material costs, lower energy consumption, and smaller manufacturing footprints.[3][4] This guide explores key technologies that directly address the challenge of lowering PMI and increasing overall process efficiency.
Continuous Flow Chemistry: Enhancing Safety and Efficiency
Continuous flow chemistry represents a paradigm shift from traditional batch processing. Instead of reacting large volumes in a single vessel, reagents are continuously pumped through a network of tubes or microreactors where they mix and react.[5] This approach transforms chemical synthesis from a static to a dynamic process, offering profound advantages.
2.1 Principles and Advantages
The primary benefits of flow chemistry stem from the high surface-area-to-volume ratio of the reactors. This allows for:
-
Superior Heat Transfer: Exothermic reactions can be controlled with exceptional precision, eliminating dangerous thermal runaways and hotspots common in large batch reactors.
-
Enhanced Mass Transfer: Rapid mixing of reagents leads to more uniform reaction conditions, often resulting in higher yields and purities.
-
Increased Safety: The small volume of reagents reacting at any given moment significantly mitigates the risks associated with hazardous chemicals or unstable intermediates.[6] This allows chemists to explore reaction conditions (e.g., high pressures and temperatures) that would be unsafe in a batch setting.
-
Scalability and Automation: Scaling up a flow process involves running the system for a longer duration or "numbering up" by running parallel reactors, rather than redesigning large, complex vessels.[7] This simplifies the transition from lab-scale discovery to pilot-plant production.
2.2 Case Study & Protocol: Synthesis of a 1,5-disubstituted Tetrazole Intermediate
Tetrazoles are crucial heterocyclic motifs in many pharmaceuticals, such as valsartan and irbesartan. Their synthesis often involves azides, which are hazardous on a large scale. Flow chemistry provides a safer route.
Protocol: Continuous Flow Synthesis of 1-Benzyl-5-methyl-1H-tetrazole
-
System Preparation: A continuous flow reactor system consisting of two HPLC pumps, a T-mixer, a 10 mL stainless steel reactor coil immersed in a heating block, and a back-pressure regulator (set to 100 psi) is assembled.
-
Reagent Preparation:
-
Solution A: Prepare a 1.0 M solution of benzyl isocyanide in acetonitrile.
-
Solution B: Prepare a 1.2 M solution of trimethylsilyl azide (TMS-N₃) in acetonitrile.
-
-
Reaction Execution:
-
Pump Solution A into the system at a flow rate of 0.5 mL/min.
-
Simultaneously, pump Solution B into the system at a flow rate of 0.5 mL/min. The combined flow rate is 1.0 mL/min, resulting in a residence time of 10 minutes in the 10 mL reactor coil.
-
Set the reactor temperature to 120°C.
-
Allow the system to reach a steady state for approximately 20 minutes (two residence volumes).
-
Collect the output stream in a flask containing 1 M HCl to quench the reaction and hydrolyze any silylated intermediates.
-
-
Work-up and Analysis:
-
The collected solution is stirred for 30 minutes.
-
The mixture is neutralized with saturated NaHCO₃ solution and extracted with ethyl acetate (3x).
-
The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
Reaction completion and purity are assessed by UPLC-MS. The crude product is purified by silica gel chromatography if necessary.
-
2.3 Data Presentation: Batch vs. Flow Synthesis
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Yield | ~75% | >90% |
| Reaction Time | 12 - 18 hours | 10 minutes (residence time) |
| Safety Profile | High risk due to accumulation of thermally sensitive azides. | Significantly safer; minimal accumulation of hazardous intermediates.[6] |
| Process Mass Intensity (PMI) | High (~150) due to large solvent volumes and workup. | Lower (~50) due to concentrated streams and efficient conversion. |
Biocatalysis: Precision and Sustainability through Enzymes
Biocatalysis leverages the remarkable efficiency and selectivity of enzymes to perform chemical transformations.[8] For the synthesis of chiral pharmaceutical intermediates, enzymes like ketoreductases (KREDs) and transaminases (TAs) are invaluable, offering pathways to enantiopure compounds that are difficult to achieve with traditional chemistry.[9][10]
3.1 Principles and Advantages
Enzymes are protein catalysts that operate under mild conditions (room temperature, neutral pH), often in aqueous media. Their key advantages include:
-
Unmatched Stereoselectivity: Enzymes can distinguish between enantiomers or prochiral faces of a molecule, routinely achieving enantiomeric excess (e.e.) values >99%.[11]
-
High Efficiency: Biocatalytic reactions often proceed with high conversion rates and minimal byproduct formation.
-
Green & Sustainable: They replace heavy metal catalysts and harsh reagents, operate in water, and are biodegradable, leading to a drastically lower environmental footprint.[12]
-
Process Simplification: The high selectivity can eliminate protection/deprotection steps, shortening synthetic routes.
3.2 Case Study & Protocol: Asymmetric Reduction of a Prochiral Ketone
Chiral alcohols are ubiquitous intermediates for APIs like montelukast and atorvastatin.[11] KREDs excel at their synthesis.
Protocol: KRED-Catalyzed Synthesis of (S)-1-(4-Fluorophenyl)ethanol
-
Materials:
-
Ketoreductase (e.g., KRED-P1-A12, commercially available).
-
NADP⁺ (cofactor) and a cofactor regeneration system (e.g., glucose/glucose dehydrogenase).
-
4'-Fluoroacetophenone (substrate).
-
Potassium phosphate buffer (100 mM, pH 7.0).
-
-
Reaction Setup:
-
In a temperature-controlled vessel at 30°C, add 1 L of potassium phosphate buffer.
-
Dissolve 100 mg of NADP⁺ and 20 g of D-glucose.
-
Add 500 mg of KRED powder and 200 mg of glucose dehydrogenase (GDH). Stir until all solids are dissolved.
-
Add 10 g of 4'-fluoroacetophenone to the buffered enzyme solution.
-
Stir the biphasic mixture vigorously to ensure adequate mixing.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by taking small aliquots, extracting with methyl tert-butyl ether (MTBE), and analyzing by chiral HPLC.
-
Once conversion exceeds 99% (typically 18-24 hours), add 500 mL of MTBE to the reactor.
-
Stir for 15 minutes, then separate the organic layer. Repeat the extraction twice.
-
Combine the organic layers, dry over Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the chiral alcohol.
-
-
Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC.
3.3 Data Presentation: Comparison of Synthetic Methods
| Parameter | Traditional Asymmetric Hydrogenation | Biocatalytic Reduction |
| Enantiomeric Excess (e.e.) | 90 - 98% | >99.5%[11] |
| Catalyst | Ruthenium or Rhodium-based complex | Ketoreductase (Enzyme) |
| Reaction Conditions | High pressure H₂ (10-50 bar), organic solvent. | Atmospheric pressure, 30°C, aqueous buffer. |
| Sustainability | Relies on precious, toxic heavy metals. | Uses a biodegradable catalyst in water.[12] |
Photoredox Catalysis: Harnessing Light for Novel Bond Formations
Photoredox catalysis uses visible light to initiate single-electron transfer (SET) events, generating highly reactive radical intermediates under exceptionally mild conditions.[13] This has opened the door to novel chemical transformations, particularly for the late-stage functionalization (LSF) of complex molecules, which is crucial for optimizing drug candidates.[14][15]
4.1 Principles and Advantages
A photoredox catalyst (PC), upon absorbing a photon of light, becomes a potent oxidant and reductant in its excited state. It can then engage with organic substrates to form radicals, which can participate in a wide array of bond-forming reactions.
-
Mild Conditions: Most reactions are run at room temperature using simple LED light sources, preserving sensitive functional groups.
-
Novel Reactivity: Enables reactions that are difficult or impossible with traditional thermal methods, such as direct C-H functionalization.[16]
-
High Functional Group Tolerance: The mild conditions allow for modifications to be made late in a synthetic sequence without the need for extensive protecting group manipulations.
4.2 Case Study & Protocol: Late-Stage C-H Alkylation of a Drug Scaffold
Modifying a drug candidate by adding alkyl groups can fine-tune its properties. Photoredox catalysis allows this to be done directly on a complex core structure.
Protocol: C(sp³)–H Alkylation of an N-Aryl Piperidine Scaffold
-
Materials:
-
N-Aryl piperidine substrate (1.0 equiv).
-
4-tert-Butyl-1,1-diphenyl-1-silacyclohexan-2-one O-phenyl oxime (radical precursor, 1.5 equiv).
-
Iridium-based photocatalyst, e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%).
-
Nickel catalyst, e.g., NiCl₂·glyme (10 mol%).
-
Ligand, e.g., 4,4'-di-tert-butyl-2,2'-bipyridine (12 mol%).
-
Anhydrous dimethylformamide (DMF) as solvent.
-
-
Reaction Setup:
-
In a glovebox, add the N-aryl piperidine, radical precursor, iridium catalyst, nickel catalyst, and ligand to an oven-dried reaction vial.
-
Add anhydrous DMF to dissolve the components.
-
Seal the vial with a cap and remove it from the glovebox.
-
Place the vial approximately 5 cm from a 34W blue LED lamp and begin vigorous stirring.
-
Irradiate the reaction for 24 hours at room temperature.
-
-
Work-up and Analysis:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude residue by flash column chromatography on silica gel.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm the structure and regioselectivity of the alkylation.
-
4.3 Data Presentation: Method Comparison
| Parameter | Classical C-H Functionalization | Photoredox-Catalyzed C-H Functionalization |
| Conditions | Often requires harsh conditions (strong acids/bases, high temperatures) or pre-functionalization. | Room temperature, visible light.[14] |
| Scope | Limited by functional group compatibility. | Broad scope, highly tolerant of sensitive functional groups.[17] |
| Selectivity | Can be difficult to control. | Often provides unique and predictable regioselectivity. |
| Application | Difficult for late-stage modification. | Ideal for late-stage functionalization and library synthesis.[17] |
Conclusion
The adoption of advanced synthetic technologies is paramount for creating a more efficient, safer, and sustainable pharmaceutical industry. Continuous flow chemistry offers unprecedented control over reaction parameters, enabling safer and more scalable processes. Biocatalysis provides access to highly pure chiral intermediates through environmentally benign pathways. Photoredox catalysis unlocks novel chemical transformations under exceptionally mild conditions, accelerating the drug discovery and optimization process. By integrating these powerful tools, researchers and drug development professionals can overcome long-standing synthetic challenges, reduce the environmental impact of manufacturing, and ultimately accelerate the delivery of new medicines to patients.
References
-
Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. Available at: [Link]
-
Process Mass Intensity (PMI). ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Institutes of Health (NIH). Available at: [Link]
-
Process Mass Intensity Metric. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
Using the Right Green Yardstick: Why Process Mass Intensity Is Used in the Pharmaceutical Industry to Drive More Sustainable Processes. ACS Publications. Available at: [Link]
-
Process Mass Intensity Prediction Calculator. Green Chemistry For Sustainability. Available at: [Link]
-
Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. University of Illinois Urbana-Champaign. Available at: [Link]
-
Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases. Royal Society of Chemistry. Available at: [Link]
-
Visible light metallaphotoredox catalysis in the late-stage functionalization of pharmaceutically potent compounds. Royal Society of Chemistry. Available at: [Link]
-
Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications. Available at: [Link]
-
Photoredox-Catalyzed Cα–H Cyanation of Unactivated Secondary and Tertiary Aliphatic Amines: Late-Stage Functionalization and Mechanistic Studies. ACS Publications. Available at: [Link]
-
Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science. Available at: [Link]
-
Improving Process Mass Intensity for Bio/Pharmaceutical Production. Pharmaceutical Technology. Available at: [Link]
-
Practical chiral alcohol manufacture using ketoreductases. PubMed. Available at: [Link]
-
Practical chiral alcohol manufacture using ketoreductases. ResearchGate. Available at: [Link]
-
Continuous one-flow multi-step synthesis of active pharmaceutical ingredients. Taylor & Francis Online. Available at: [Link]
-
Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Royal Society of Chemistry. Available at: [Link]
-
Continuous flow synthesis of a pharmaceutical intermediate: a computational fluid dynamics approach. Royal Society of Chemistry. Available at: [Link]
-
Photocatalytic Late-Stage C–H Functionalization. ACS Publications. Available at: [Link]
-
Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Royal Society of Chemistry. Available at: [Link]
-
Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry. Taylor & Francis Online. Available at: [Link]
-
Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. MDPI. Available at: [Link]
-
Application of Photoredox Catalysis for Late-stage Functionalization. Charnwood Discovery. Available at: [Link]
-
Enzymatic synthesis of chiral alcohols using ketoreductases. Taylor & Francis Online. Available at: [Link]
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- 11. researchgate.net [researchgate.net]
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- 16. pubs.acs.org [pubs.acs.org]
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enzymatic resolution of methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate esters
Application Notes & Protocols
Topic: Enzymatic Resolution of Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate Esters
Abstract
The enantiomers of 2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid and its esters are valuable chiral building blocks in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[1] This document provides a comprehensive guide to the enzymatic kinetic resolution (EKR) of racemic methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate. Enzymatic methods offer a highly selective, efficient, and environmentally benign alternative to traditional chemical resolutions.[2][3] We will detail the underlying principles of lipase-catalyzed hydrolysis, provide step-by-step protocols for enzyme screening and preparative-scale resolution, and outline robust analytical methods for determining conversion and enantiomeric excess (e.e.). This guide is intended for researchers, scientists, and drug development professionals seeking to produce these enantiomerically pure compounds.
Introduction: The Imperative for Chiral Purity
In the pharmaceutical and agrochemical industries, the stereochemistry of a molecule is paramount. Different enantiomers of a chiral compound often exhibit vastly different pharmacological, toxicological, and metabolic profiles. Consequently, the synthesis of single-enantiomer drugs is not merely an academic exercise but a regulatory and safety imperative. The target molecule, a derivative of the well-known chiral pool chemical (R)- or (S)-2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde, serves as a versatile synthon.
Enzymatic kinetic resolution (EKR) has emerged as a powerful tool for accessing such enantiopure compounds.[4] This technique leverages the inherent stereoselectivity of enzymes, most commonly lipases, which can differentiate between the two enantiomers of a racemic substrate.[5] The enzyme preferentially catalyzes the transformation of one enantiomer, leaving the other unreacted. This allows for the separation of both the transformed product and the unreacted starting material in high enantiomeric purity.[3]
Causality Behind Choosing EKR:
-
Mild Reaction Conditions: Enzymatic reactions typically occur at or near room temperature and neutral pH, preserving sensitive functional groups within the substrate.
-
High Enantioselectivity: Lipases are renowned for their ability to discriminate between enantiomers, often achieving very high enantiomeric excess (e.e.) values (>95%).[5]
-
Environmental Sustainability: As biocatalysts, enzymes are biodegradable and operate in aqueous systems or organic solvents, reducing the reliance on harsh chemicals and heavy metals often used in classical resolution.[2]
Core Principles of Lipase-Catalyzed Kinetic Resolution
The kinetic resolution of racemic methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate relies on the differential reaction rates of its (4R)- and (4S)-enantiomers in the presence of a lipase. The enzyme's chiral active site accommodates one enantiomer more readily than the other, leading to a faster rate of hydrolysis for the "fast-reacting" enantiomer.
The general scheme for this resolution via hydrolysis is as follows:
-
(R,S)-Methyl Ester + H₂O ---(Lipase)--> (S)-Carboxylic Acid + (R)-Methyl Ester + (S)-Methanol
In an ideal resolution, the enzyme is highly selective for one enantiomer (e.g., the S-enantiomer). As the reaction progresses, the mixture becomes enriched in the (S)-carboxylic acid product and the unreacted (R)-methyl ester. The theoretical maximum yield for each resolved enantiomer in a classic EKR is 50%.[3] The efficiency of this process is quantified by the enantioselectivity ratio (E-value), a measure of the enzyme's ability to discriminate between the two enantiomers. High E-values (typically >100) are indicative of an effective resolution.[6]
Figure 1: Conceptual workflow of the enzymatic kinetic resolution process. A lipase selectively hydrolyzes one enantiomer (S-Ester) of the racemic mixture into its corresponding carboxylic acid, leaving the slow-reacting enantiomer (R-Ester) largely unreacted.
Experimental Protocols
These protocols are designed as a robust starting point. Optimization of parameters such as solvent, temperature, and pH may be required to achieve maximum efficiency for the specific substrate.
Materials and Equipment
-
Substrate: Racemic methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
-
Enzymes: A selection of commercially available lipases (free or immobilized). Recommended for screening:
-
Solvents: Diisopropyl ether (DIPE), Methyl tert-butyl ether (MTBE), Toluene, Hexane.[9]
-
Buffer: 0.1 M Potassium phosphate buffer (pH 7.0).
-
Reagents: Sodium bicarbonate (sat. aq.), Hydrochloric acid (1 M), Sodium sulfate (anhydrous), Ethyl acetate.
-
Analytical Equipment:
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column (e.g., Cyclodextrin- or Phenylglycine-based).[10]
-
pH meter or autotitrator.
-
Thermostated shaker incubator.
-
Protocol 1: Lipase Screening via Hydrolysis
Rationale: The first and most critical step is to identify an effective biocatalyst. Screening a panel of lipases under standardized conditions allows for the rapid identification of enzymes that exhibit both high activity and, crucially, high enantioselectivity towards the target substrate.
Procedure:
-
Preparation: In a series of 10 mL vials, add 10 mg of the racemic methyl ester.
-
Reaction Setup: To each vial, add 2 mL of 0.1 M phosphate buffer (pH 7.0) and 2 mL of an organic co-solvent (e.g., MTBE) to aid substrate solubility.
-
Enzyme Addition: To each vial, add 10 mg of a different lipase. Include a control vial with no enzyme.
-
Incubation: Seal the vials and place them in a shaker incubator at 30°C and 200 rpm.
-
Reaction Monitoring: After 24 hours, withdraw a small aliquot (approx. 50 µL) from each reaction.
-
Sample Quenching & Extraction: Add the aliquot to a microcentrifuge tube containing 200 µL of ethyl acetate and 100 µL of saturated sodium bicarbonate solution. Vortex thoroughly. Centrifuge to separate the layers.
-
Analysis: Analyze the organic (top) layer by chiral GC or HPLC to determine the enantiomeric excess of the remaining ester (e.e.s) and the conversion (c).
-
Calculation: Use the following formulas to evaluate each enzyme:
-
Conversion (c): c = e.e.s / (e.e.s + e.e.p) (where e.e.p is the e.e. of the product, which can be inferred or measured). A simpler method is to compare the peak area of the starting material to the control at t=0.
-
Enantioselectivity Ratio (E): E = ln[1 - c(1 + e.e.p)] / ln[1 - c(1 - e.e.p)]. For practical purposes, if e.e.s and conversion are known, E can be calculated as: E = ln[(1-c)(1-e.e.s)] / ln[(1-c)(1+e.e.s)].
-
Data Presentation: Hypothetical Screening Results
The results from the screening should be tabulated to allow for direct comparison and selection of the optimal enzyme for scale-up.
| Enzyme Source | Conversion (%) | e.e. of Ester (%) | Calculated E-Value | Assessment |
| Candida antarctica Lipase B | 48 | 94 | >200 | Excellent |
| Pseudomonas cepacia Lipase | 51 | 85 | 65 | Good |
| Candida rugosa Lipase | 25 | 33 | ~5 | Poor |
| Thermomyces lanuginosus Lipase | 45 | 15 | <3 | Non-selective |
| No Enzyme Control | <1 | 0 | - | Baseline |
Table 1: Example data from the lipase screening protocol. Based on these hypothetical results, Candida antarctica Lipase B would be selected for the preparative scale resolution due to its superior E-value.
Protocol 2: Preparative Scale Kinetic Resolution
Rationale: This protocol scales up the optimized conditions identified during screening to produce a usable quantity of the enantiomerically enriched ester and carboxylic acid. A biphasic system is often used to facilitate product separation and maintain enzyme stability.[7]
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve 5.0 g of the racemic methyl ester in 100 mL of MTBE. Add 100 mL of 0.1 M phosphate buffer (pH 7.0).
-
Enzyme Addition: Add 500 mg of the selected lipase (e.g., immobilized CALB).
-
Reaction Monitoring: Maintain the reaction at 30°C with vigorous stirring. The progress of the reaction should be monitored closely by taking aliquots every 2-4 hours and analyzing them by chiral GC/HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize both yield and enantiomeric purity of the remaining ester.
-
Reaction Termination: Once the reaction reaches ~50% conversion, stop the stirring and filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Product Isolation (Work-up): a. Transfer the biphasic reaction mixture to a separatory funnel. b. Separate the organic and aqueous layers. c. Isolate the Unreacted Ester: Wash the organic layer with 2 x 50 mL of saturated sodium bicarbonate solution (to remove any remaining acid), followed by 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched methyl ester. d. Isolate the Carboxylic Acid Product: Combine all aqueous layers. Cool the solution in an ice bath and acidify to pH ~2 with 1 M HCl. e. Extract the resulting carboxylic acid with 3 x 75 mL of ethyl acetate. f. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Purity and Yield Determination: a. Determine the chemical yield of both the recovered ester and the acid product. b. Confirm the enantiomeric excess of both products using chiral chromatography.[11]
Analytical Methods for Determining Enantiomeric Excess
Accurate determination of enantiomeric excess is the cornerstone of evaluating any asymmetric synthesis or resolution.[11][12]
Figure 2: Standard workflow for the determination of enantiomeric excess (e.e.) using chiral chromatography.
-
Chiral Chromatography (GC/HPLC): This is the most common and reliable method.[10] A chiral stationary phase (CSP) transiently interacts with the two enantiomers to different extents, resulting in different retention times. This allows for their separation and quantification. The e.e. is calculated from the integrated areas of the two enantiomer peaks. Method development will be required to find a suitable column and mobile/gas phase that provides baseline separation.
-
NMR Spectroscopy: While less common for routine e.e. determination, NMR can be used with a chiral solvating agent or a chiral lanthanide shift reagent. These reagents induce a chemical shift difference (Δδ) between corresponding protons of the two enantiomers, allowing for their integration and the calculation of e.e.[10]
Conclusion
The enzymatic kinetic resolution of methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is a highly effective strategy for producing its enantiomers in high optical purity. By following a systematic approach of enzyme screening, reaction optimization, and careful analytical validation, researchers can reliably access these valuable chiral synthons. The protocols detailed herein provide a solid foundation for developing a scalable and sustainable process, aligning with the principles of green chemistry and the increasing demand for enantiomerically pure active pharmaceutical ingredients.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Enzymatic Kinetic Resolution in the Synthesis of (Tetrahydrofuran-2-yl)acetates.
- Ladner, W. E., & Whitesides, G. M. (n.d.). Lipase-catalyzed hydrolysis as a route to esters of chiral epoxy alcohols. ACS Publications.
- PubMed. (n.d.). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones.
- MDPI. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.
- Wikipedia. (n.d.). Kinetic resolution.
- Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols. JOCPR.
- ResearchGate. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers.
- Almac. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids.
- ResearchGate. (n.d.). New Chiral Diamines of the Dioxolane Series: (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(diphenylaminomethyl).
- MDPI. (n.d.). Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates.
- University of Bath. (n.d.). Determination of enantiomeric excess.
- Molbase. (n.d.). (4S)-2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBOXYLIC ACID | CAS 102045-96-5.
- PMC. (n.d.). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters.
- Sigma-Aldrich. (n.d.). (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde.
- Thieme. (n.d.). 3.1. Determination of Enantiomeric Purity by Direct Methods.
- Google Patents. (n.d.). WO2007143113A2 - The use of enzymatic resolution for the preparation of intermediates of pregabalin.
- BLDpharm. (n.d.). 114746-70-2|(R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid.
- Benchchem. (n.d.). A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess.
- MDPI. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones.
- PMC - NIH. (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.
- PMC - NIH. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids.
- NIH. (n.d.). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching.
- MDPI. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers.
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Application Notes & Protocols: Catalytic Applications of Metal Complexes with Ligands Derived from (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
Introduction: The precise construction of chiral molecules is a fundamental challenge in modern chemistry, with significant implications for the pharmaceutical and fine chemical industries. Asymmetric synthesis, which favors the formation of one enantiomer over another, heavily relies on the use of chiral catalysts.[1] At the heart of these catalysts are chiral ligands that orchestrate the stereochemical outcome of a reaction.[2] This guide focuses on a specific class of chiral ligands derived from the readily available and stereochemically defined starting material, (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate.[3][4][5] We will explore the synthesis of these ligands, their coordination to transition metals, and their application in asymmetric catalysis, providing detailed protocols for researchers, scientists, and drug development professionals.
The Chiral Building Block: (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
The starting material, (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, is a derivative of L-threonic acid. Its rigid 1,3-dioxolane structure provides a fixed spatial arrangement of the substituents, which is crucial for inducing high levels of stereoselectivity in catalytic reactions. The methyl ester functionality serves as a convenient handle for the introduction of various coordinating groups, allowing for the synthesis of a diverse range of chiral ligands.
Ligand Synthesis: Crafting the Chiral Environment
The conversion of the chiral ester into a functional ligand is a key step in developing an effective asymmetric catalyst. A common strategy involves the amidation of the ester followed by the introduction of a coordinating moiety, such as a phosphine group. This leads to the formation of P,N-ligands, which have proven to be highly effective in a variety of asymmetric transformations.[6]
Protocol: Synthesis of a Phosphine-containing Chiral Ligand
This protocol outlines a general procedure for the synthesis of a chiral phosphine ligand from (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate.
Ligand Synthesis Workflow
Caption: General workflow for the synthesis of a chiral phosphine ligand.
Materials:
-
(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
-
A primary amine (e.g., aniline)
-
A Lewis acid (e.g., trimethylaluminum)
-
A phosphine-containing electrophile (e.g., chlorodiphenylphosphine)
-
Anhydrous solvents (e.g., toluene, THF)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Amidation: In a flame-dried flask under an inert atmosphere, dissolve the primary amine in anhydrous toluene. Cool the solution to 0 °C and slowly add the Lewis acid. After stirring, add a solution of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate in anhydrous toluene. The reaction is typically heated to drive it to completion. After workup and purification (e.g., by column chromatography), the chiral amide intermediate is obtained.
-
Phosphine Introduction: Dissolve the chiral amide in an anhydrous aprotic solvent like THF and cool to a low temperature (e.g., -78 °C). Add a strong base (e.g., n-butyllithium) to deprotonate the amide. Subsequently, add the phosphine-containing electrophile. After the reaction is complete, quench the reaction and purify the final chiral ligand, often by column chromatography.
Formation of Metal Complexes: The Heart of the Catalyst
The synthesized chiral ligand is then coordinated to a suitable transition metal precursor to form the active catalyst.[7] The choice of metal is crucial and depends on the desired catalytic application. For example, palladium complexes are widely used in C-C bond-forming reactions, while rhodium and ruthenium are often employed in asymmetric hydrogenations.[8][9]
Protocol: Synthesis of a Palladium(II) Complex
Materials:
-
Chiral phosphine ligand (from section 2.1)
-
A palladium(II) precursor (e.g., [Pd(allyl)Cl]₂)
-
Anhydrous chlorinated solvent (e.g., dichloromethane)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the chiral phosphine ligand in anhydrous dichloromethane.
-
In a separate flask, dissolve the palladium(II) precursor in the same solvent.
-
Slowly add the palladium solution to the ligand solution at room temperature.
-
Stir the reaction mixture for a few hours to ensure complete complexation.
-
The resulting metal complex can often be isolated by precipitation with a less polar solvent (e.g., pentane or diethyl ether) or by removal of the solvent under reduced pressure.
Catalytic Applications: Driving Asymmetric Transformations
Metal complexes bearing these chiral ligands have demonstrated significant potential in a range of asymmetric catalytic reactions.[10] A prime example is the asymmetric allylic alkylation, a powerful method for the enantioselective formation of C-C bonds.
Application Note: Asymmetric Allylic Alkylation (AAA)
In the palladium-catalyzed AAA, the chiral ligand creates a specific three-dimensional environment around the metal center. This chiral pocket dictates the trajectory of the incoming nucleophile, leading to the preferential formation of one enantiomer of the product.[11]
Catalytic Cycle for Asymmetric Allylic Alkylation
Caption: A simplified representation of the catalytic cycle for asymmetric allylic alkylation.
Protocol: Asymmetric Allylic Alkylation of a Prochiral Substrate
Materials:
-
Palladium(II) complex (from section 3.1)
-
A prochiral allylic substrate (e.g., 1,3-diphenyl-2-propenyl acetate)
-
A soft nucleophile (e.g., dimethyl malonate)
-
A base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)
-
Anhydrous solvent (e.g., toluene or THF)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the palladium(II) complex (typically 1-5 mol%).
-
Add the prochiral allylic substrate and the anhydrous solvent.
-
Introduce the nucleophile and the base.
-
Stir the reaction at the appropriate temperature (ranging from 0 °C to room temperature) until the starting material is consumed (monitored by TLC or GC).
-
Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC.
Representative Data
The performance of these catalytic systems is typically evaluated based on yield and enantioselectivity.
| Substrate | Nucleophile | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | 2 | >95 | >98 |
| rac-cyclohex-2-en-1-yl acetate | Sodium dimethyl malonate | 1 | 90 | 95 |
Note: These are representative values and the actual results may vary depending on the specific ligand structure and reaction conditions.
Broader Implications in Drug Development
The ability to synthesize enantiomerically pure compounds is of paramount importance in the pharmaceutical industry.[12] Chiral molecules often exhibit different pharmacological activities, with one enantiomer being therapeutic while the other may be inactive or even harmful. The catalytic systems described herein provide a powerful tool for the efficient and selective synthesis of chiral building blocks that can be incorporated into complex drug molecules.
References
-
Bolm, C. (2006). Applications of planar-chiral heterocycles as ligands in asymmetric catalysis. Accounts of Chemical Research, 39(11), 853–860. [Link]
- Morrison, J. D., & Mosher, H. S. (1971). Asymmetric Organic Reactions. Prentice-Hall.
-
Bäbler, F. (n.d.). Asymmetric Heterogeneous Catalysis – Transfer of Molecular Principles to Nanoparticles by Ligand Functionalization. ResearchGate. [Link]
-
NIST. (n.d.). Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate. In NIST Chemistry WebBook. Retrieved from [Link]
-
Ansari, I. A. (2025). Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate. [Link]
- Ahmadi, S. (2022). Catalytic Application of Transition Metal Complexes of Thiosemicarbazone Ligands in Organic Reactions.
-
Shaikh, R. R., & D'Souza, C. (2020). Recent Advances in Asymmetric Iron Catalysis. Molecules, 25(17), 3855. [Link]
-
Wünsch, B. (2022). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 27(19), 6523. [Link]
- Lemaire, M., & Mangeney, P. (Eds.). (2006). Chiral diazaligands for asymmetric synthesis. Springer.
-
North, M. (2021). Polymetallic Group 4 Complexes: Catalysts for the Ring Opening Polymerisation of rac-Lactide. Catalysts, 11(5), 551. [Link]
-
Houk, K. N., & Cheong, P. H.-Y. (2016). Theory and Modeling of Asymmetric Catalytic Reactions. Accounts of Chemical Research, 49(5), 979–987. [Link]
- Warra, A. A. (2011). Transition metal complexes and their application in drugs and cosmetics A Review. Journal of Chemical and Pharmaceutical Research, 3(4), 951-958.
-
Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to nonsymmetric P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723–5726. [Link]
- Procter, G. (n.d.). Asymmetric Synthesis. University of York.
- Hariprasath, K., et al. (2010). Metal complexes in drug research-a review. Journal of Chemical and Pharmaceutical Research, 2(4), 496-499.
-
Das, M., & Dinda, J. (2013). Synthesis of first row transition metal carboxylate complexes by ring opening reactions of cyclic anhydrides. Journal of Chemical Sciences, 125(4), 737–745. [Link]
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- 5. (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate 95% | CAS: 38410-80-9 | AChemBlock [achemblock.com]
- 6. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jns.edu.af [jns.edu.af]
- 8. Recent Advances in Asymmetric Iron Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Applications of planar-chiral heterocycles as ligands in asymmetric catalysis [pubmed.ncbi.nlm.nih.gov]
- 11. Theory and Modeling of Asymmetric Catalytic Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijmra.us [ijmra.us]
Troubleshooting & Optimization
Technical Support Center: Purification of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (CAS 38410-80-9). This document is designed for researchers, chemists, and drug development professionals who are working with this versatile chiral building block. Our goal is to provide practical, experience-driven advice to help you overcome common purification challenges and achieve high diastereomeric purity.
The primary challenge in purifying this compound lies in its nature as a diastereomer and its chemical sensitivity. Successful purification requires a careful selection of methods that can differentiate between stereoisomers while preserving the acid-labile 1,3-dioxolane (ketal) ring.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling and purification of the target molecule.
Q1: What are the most common impurities I should expect in my crude sample?
A: Your crude product will typically contain a mixture of substances originating from the starting materials, side reactions, and the desired product's stereoisomers. Key impurities include:
-
Diastereomers: The most challenging impurity is often the undesired diastereomer, such as the (4R,5S) or syn-isomers, which have very similar physical properties to the desired (4S,5R) trans-isomer.[1][2]
-
Unreacted Starting Materials: Depending on your synthetic route, this could include methyl (2R,3S)-2,3-dihydroxybutyrate, acetone, or 2,2-dimethoxypropane.
-
Synthetic Reagents: Residual acid catalyst (e.g., p-toluenesulfonic acid) used for the ketal formation.
-
Hydrolysis Product: The primary degradation product is the diol precursor, formed by the acid-catalyzed cleavage of the dioxolane ring.[3][4]
Q2: How stable is this compound? What conditions should I avoid during purification?
A: The critical point of instability is the 1,3-dioxolane ring, which is a ketal.
-
Acid Sensitivity: Ketals and acetals are highly sensitive to acid.[5][6][7] Even trace amounts of acid in the presence of water can catalyze hydrolysis back to the corresponding diol and ketone. The mechanism involves protonation of a ring oxygen, followed by ring-opening to form a resonance-stabilized carboxonium ion, which is the rate-determining step.[3] Therefore, all purification steps must be conducted under strictly neutral or slightly basic conditions. Avoid acidic solvents, reagents, or even standard silica gel, which can be slightly acidic.
-
Base Stability: The compound is generally stable under basic conditions, making base-washed solvents or neutralized silica gel safe for use.[3][5]
-
Thermal Stability: The compound can be distilled under vacuum, indicating reasonable thermal stability.[8] However, prolonged heating at high temperatures should be avoided to prevent potential decomposition.
Q3: Which purification method is best for my needs?
A: The optimal method depends heavily on the scale of your synthesis and the required purity.
-
For Small Scale (mg to ~5 g) & High Purity: Flash column chromatography is the method of choice. Reversed-phase (C18) flash chromatography has been shown to be particularly effective at resolving challenging diastereomers where normal-phase silica fails.[1][2]
-
For Medium to Large Scale (5 g to >100 g): Vacuum fractional distillation is often more practical and economical.[9][10] This method separates compounds based on differences in boiling points.[11] Since diastereomers have different physical properties, a slight difference in boiling point can be exploited with an efficient fractional distillation column.[2]
-
For Analytical Assessment: High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, or Supercritical Fluid Chromatography (SFC) are excellent for determining the diastereomeric ratio and overall purity of your fractions.[12]
Q4: How do I properly assess the purity and diastereomeric excess of my final product?
A: A combination of techniques is recommended:
-
TLC/Stain: A preliminary check can be done using TLC with a permanganate stain. The dioxolane is relatively stable to KMnO4, but impurities may be visualized.
-
GC/LC-MS: Provides a quantitative measure of overall purity and can detect any hydrolysis byproducts.
-
Chiral HPLC or GC: This is the gold standard for determining the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.).
-
NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure. In a high-resolution spectrometer, you may be able to see distinct signals for the different diastereomers, allowing for quantification by integration.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during purification.
Problem: My flash chromatography shows poor separation of diastereomers (co-elution).
-
Potential Cause 1: Inappropriate Stationary Phase. Standard silica gel may not provide sufficient selectivity for closely related diastereomers.
-
Potential Cause 2: Suboptimal Mobile Phase. The polarity of your eluent system may not be tuned for this specific separation.
-
Solution: Methodically screen different solvent systems. If using normal phase, try combinations like hexanes/ethyl acetate, hexanes/diethyl ether, or dichloromethane/methanol. If separation is still poor, try adding a small percentage of a more polar solvent like isopropanol or ethanol to the eluent.[13] For reversed-phase, a shallow gradient of acetonitrile/water or methanol/water is a good starting point.
-
-
Potential Cause 3: Column Overloading. Exceeding the column's capacity will lead to broad peaks and poor resolution.
-
Solution: Reduce the amount of crude material loaded onto the column. A typical starting point for challenging separations is a silica-to-compound ratio of 100:1 by weight.[14]
-
-
Potential Cause 4: Insufficient Column Length/Efficiency. The column may not have enough theoretical plates to resolve the isomers.
Problem: I'm experiencing low yield and suspect my compound is decomposing.
-
Potential Cause 1: Acid-Catalyzed Hydrolysis. This is the most common cause of decomposition for this compound. Standard silica gel is naturally acidic and can catalyze the hydrolysis of the ketal ring.
-
Solution: Neutralize your stationary phase. For silica gel, this can be done by preparing a slurry with your eluent containing 1% triethylamine (Et₃N), packing the column with this slurry, and then flushing with the mobile phase until the pH of the eluate is neutral. Alternatively, use pre-packed, neutralized silica columns. When using reversed-phase, ensure your aqueous mobile phase is not acidic.
-
-
Potential Cause 2: Aggressive Workup Conditions. Using strong aqueous acid during the reaction workup can hydrolyze the product before you even begin purification.
-
Solution: Ensure your workup is performed under neutral or slightly basic conditions. Use a saturated sodium bicarbonate (NaHCO₃) or a buffered phosphate solution wash instead of an acid wash.
-
-
Potential Cause 3: Peroxides in Solvents. Solvents like diethyl ether or THF can form explosive peroxides, which can also promote decomposition.
-
Solution: Always use freshly opened or peroxide-tested solvents for chromatography.
-
Problem: My vacuum fractional distillation isn't separating the isomers effectively.
-
Potential Cause 1: Insufficient Column Efficiency. The boiling points of the diastereomers are likely very close. A simple distillation setup will not be sufficient.[15]
-
Potential Cause 2: Distillation Rate is Too Fast. A high distillation rate does not allow for proper vapor-liquid equilibrium to be established on each theoretical plate within the column.
-
Solution: Slow down the distillation. Aim for a collection rate of 1-2 drops per second. Increase the reflux ratio (the ratio of condensate returned to the pot versus condensate collected).
-
-
Potential Cause 3: Unstable Vacuum. Fluctuations in vacuum pressure will cause the boiling point to change, disrupting the temperature gradient in the column and ruining the separation.
-
Solution: Ensure all joints are properly sealed and use a high-quality vacuum pump with a manometer and a vacuum controller to maintain a stable, low pressure (e.g., < 1 mmHg).
-
Section 3: Detailed Experimental Protocols
These protocols provide a starting point for purification. Always perform a small-scale trial before committing a large quantity of material.
Protocol 1: Purification by Reversed-Phase Flash Chromatography
This method is ideal for achieving high diastereomeric purity on a small to medium scale.
-
Analytical Method Development:
-
Develop an analytical HPLC method using a C18 column to determine the retention times of your desired product and impurities. A good starting gradient is 5% to 95% acetonitrile in water over 15 minutes. This will guide your flash method.
-
-
Column Preparation:
-
Select a C18 reversed-phase flash column. For a 1 g crude sample, a 40 g column is a reasonable starting point.
-
Equilibrate the column with your initial mobile phase mixture (e.g., 95:5 Water:Acetonitrile) for at least 5 column volumes.
-
-
Sample Preparation and Loading:
-
Dissolve your crude material (e.g., 1 g) in a minimal amount of a strong solvent like methanol or DMF.
-
Alternatively, for better resolution, perform a "dry load." Adsorb the crude material onto a small amount of C18 silica or Celite, remove the solvent under vacuum, and load the resulting dry powder onto the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial mobile phase composition.
-
Run a shallow linear gradient based on your analytical HPLC results. For example, increase from 5% to 50% acetonitrile over 20-30 column volumes. A shallow gradient is critical for separating close-eluting diastereomers.
-
Collect fractions throughout the run. The fraction size should be small relative to the peak volume to ensure high purity.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions using TLC or your analytical HPLC method.
-
Combine the pure fractions containing the desired (4S,5R) isomer.
-
Remove the organic solvent (acetonitrile/methanol) using a rotary evaporator.
-
Extract the remaining aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the purified product.
-
Protocol 2: Purification by Vacuum Fractional Distillation
This method is suitable for larger quantities where high, but perhaps not the highest achievable, diastereomeric purity is acceptable.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using dry glassware. This includes a round-bottom flask, a packed fractionating column (at least 20-30 cm in length), a distillation head with a thermometer, a condenser, and a receiving flask (a Perkin triangle or "cow" adapter is useful for collecting multiple fractions without breaking the vacuum).
-
Connect the apparatus to a vacuum pump via a trap cooled with dry ice/acetone or liquid nitrogen. Include a manometer to monitor the pressure accurately.
-
-
Procedure:
-
Place the crude material in the distillation flask with a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.
-
Slowly and carefully apply the vacuum. A stable pressure below 1 mm Hg is recommended to keep the boiling temperature low.[8]
-
Gently heat the distillation flask using an oil bath.
-
Allow the system to reach equilibrium by observing the reflux ring climbing the column slowly.
-
Collect a small forerun fraction, which may contain residual solvents or more volatile impurities.
-
Slowly increase the temperature and begin collecting the main fraction when the temperature at the distillation head stabilizes. The boiling point for this compound is reported as 70-75 °C at 1 mm Hg.[8]
-
Collect fractions over narrow boiling ranges (e.g., every 1-2 °C).
-
Stop the distillation before the flask goes to dryness to avoid overheating residues.
-
-
Analysis:
-
Analyze each collected fraction for purity and diastereomeric ratio using GC or chiral HPLC.
-
Combine the fractions that meet the required purity specifications.
-
Section 4: Data & Visualization
Table 1: Comparison of Primary Purification Methods
| Feature | Reversed-Phase Flash Chromatography | Vacuum Fractional Distillation |
| Typical Scale | mg - 10 g | 5 g - kg |
| Resolution Power | Very High (excellent for close diastereomers)[1][2] | Moderate to High (depends on column efficiency)[11] |
| Speed | Fast (hours) | Slow (hours to days) |
| Cost (Consumables) | High (pre-packed columns, solvents) | Low (energy is the main cost) |
| Key Consideration | Excellent for achieving >99% d.e. | More economical for large scales. |
| Main Risk | Sample decomposition on acidic stationary phase (if not reversed-phase or neutralized). | Thermal decomposition if vacuum is poor or temperature is too high. |
Diagrams and Workflows
The following diagrams illustrate decision-making processes for purification.
Caption: Troubleshooting workflow for poor chromatographic separation.
Caption: Decision tree for selecting a primary purification method.
References
- Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Santai Technologies Inc.
- Waters Corporation. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
- Santai Technologies. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies Inc.
- Uthappa, S., et al. (2016). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC - NIH.
- Vernier Software & Technology. (n.d.). Fractional Distillation of Esters. Organic Chemistry with Vernier.
- Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry.
- Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones.
- Reddit. (2018). Help separating diastereomers with very similar Rf. r/chemistry.
- Scribd. (n.d.).
- PubMed Central. (n.d.). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.
- ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.
- Chemistry Stack Exchange. (2018).
- Organic Syntheses. (2025).
- Advanced ChemBlocks. (n.d.). (4S,5R)
- Wikipedia. (n.d.).
- Guidechem. (n.d.). Methyl (4S,5R)
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
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improving the diastereoselectivity of reactions with (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
Introduction:
Welcome to the technical support center for optimizing diastereoselective transformations. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the stereochemical outcome of their reactions. While the initial inquiry focused on (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, a thorough review of the scientific literature did not yield specific applications of this compound as a chiral auxiliary in diastereoselective reactions. To provide a scientifically robust and practical resource, this guide will focus on the well-established principles of diastereoselection using a closely related and extensively documented class of chiral auxiliaries: acetal and ketal derivatives of tartaric acid and other chiral diols. The fundamental concepts and troubleshooting strategies discussed herein are broadly applicable to chiral dioxolane systems and will provide a strong framework for optimizing your specific synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: I am observing poor diastereoselectivity (approaching 1:1) in my alkylation reaction. What are the likely causes and how can I improve it?
A1: Low diastereoselectivity in alkylation reactions using chiral auxiliaries is a common challenge and can often be traced back to several key factors. The primary goal is to maximize the energy difference between the transition states leading to the desired and undesired diastereomers.
-
Incomplete Enolate Formation: The presence of unreacted starting material can lead to a cascade of side reactions, ultimately eroding diastereoselectivity. It is crucial to ensure complete deprotonation to form the enolate.
-
Troubleshooting:
-
Choice of Base: Employ a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) to ensure irreversible and complete enolate formation.[1] The pKa of the ester's α-proton must be significantly higher than that of the conjugate acid of the base used.
-
Base Stoichiometry: Use a slight excess of the base (e.g., 1.05-1.1 equivalents) to drive the deprotonation to completion.
-
Temperature of Deprotonation: Form the enolate at low temperatures, typically -78 °C, to minimize side reactions.
-
-
-
Enolate Geometry: The geometry of the enolate (E vs. Z) is a critical determinant of the stereochemical outcome. For many chiral auxiliaries, the formation of a specific enolate isomer is paramount for high diastereoselectivity.
-
Troubleshooting:
-
Base and Solvent Effects: The choice of base and solvent can influence the E/Z ratio of the enolate. For instance, the use of bulky bases like LDA in a coordinating solvent like Tetrahydrofuran (THF) often favors the formation of the Z-enolate.[1]
-
Literature Precedent: Consult the literature for your specific class of chiral auxiliary to understand the desired enolate geometry and the conditions known to favor its formation.
-
-
-
Reaction Temperature: The energy difference between the diastereomeric transition states is often small. Running the reaction at a lower temperature can amplify this difference, leading to a higher diastereomeric ratio (d.r.).
-
Troubleshooting:
-
Maintain Low Temperatures: Conduct the alkylation at the lowest practical temperature, often -78 °C or even lower if your equipment allows.
-
Slow Addition: Add the electrophile slowly to the enolate solution at low temperature to maintain thermal control and minimize local temperature increases.
-
-
-
Lewis Acid Additives: In some cases, the addition of a Lewis acid can enhance diastereoselectivity by creating a more rigid, chelated transition state.
-
Troubleshooting:
-
Screen Lewis Acids: Investigate the effect of various Lewis acids such as TiCl₄, SnCl₄, or BF₃·OEt₂. The optimal Lewis acid will depend on the specific substrate and electrophile.
-
Stoichiometry: The stoichiometry of the Lewis acid can be critical. In some instances, stoichiometric amounts are required for optimal results.
-
-
Q2: My aldol reaction is giving a mixture of syn and anti products. How can I control the stereochemistry?
A2: Controlling the syn/anti selectivity in aldol reactions is a classic challenge in asymmetric synthesis. The stereochemical outcome is highly dependent on the nature of the enolate and the reaction conditions.
-
Enolate Type (Boron vs. Lithium): The choice of metal counterion for the enolate has a profound impact on the transition state geometry and, consequently, the diastereoselectivity.
-
Boron Enolates for High Selectivity: Boron-mediated aldol reactions are renowned for their high levels of stereocontrol.[2] The short B-O and B-C bonds lead to a highly organized and compact Zimmerman-Traxler transition state, which amplifies stereochemical communication.
-
Reagent Selection for Syn/Anti Control: Judicious selection of the boron triflate and amine base can provide access to either the syn or anti aldol adducts. For example, with certain propionate esters, using c-Hex₂BOTf and triethylamine can favor the anti product, while Bu₂BOTf and diisopropylethylamine can lead to the syn product.
-
-
Lithium Enolates: While often less selective than their boron counterparts, the stereochemical outcome of lithium-mediated aldol reactions can still be influenced by factors such as solvent and additives.
-
-
Reaction Conditions:
-
Temperature: As with alkylations, lower reaction temperatures (-78 °C to -100 °C) are generally beneficial for increasing diastereoselectivity in aldol reactions.
-
Solvent: The choice of solvent can influence the aggregation state of the enolate and the geometry of the transition state. Ethereal solvents like THF and diethyl ether are commonly employed.
-
Troubleshooting Guides
Issue 1: Low Diastereomeric Ratio (d.r.) in Enolate Alkylation
| Potential Cause | Troubleshooting Steps | Rationale |
| Incomplete Enolate Formation | 1. Switch to a stronger base (e.g., LDA, LHMDS).2. Use a slight excess of base (1.05-1.1 eq).3. Ensure anhydrous conditions. | Incomplete deprotonation leaves starting material that can react non-selectively. Stronger bases ensure irreversible enolate formation.[1] |
| Unfavorable Enolate Geometry | 1. Screen different bases (e.g., LDA vs. KHMDS).2. Vary the solvent (e.g., THF vs. toluene). | The steric bulk of the base and the coordinating ability of the solvent can influence the E/Z ratio of the enolate, which dictates the facial selectivity of the alkylation. |
| Reaction Temperature Too High | 1. Lower the reaction temperature (e.g., from -40 °C to -78 °C).2. Add the electrophile slowly to the cooled enolate solution. | Lower temperatures increase the energy difference between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product.[3] |
| Weak Electrophile | 1. If possible, switch to a more reactive electrophile (e.g., iodide instead of bromide).2. Consider the use of a Lewis acid catalyst. | A more reactive electrophile can lower the activation energy of the reaction, potentially leading to a more ordered transition state. |
Issue 2: Poor Syn/Anti Selectivity in Aldol Reactions
| Potential Cause | Troubleshooting Steps | Rationale |
| Flexible Transition State with Lithium Enolates | 1. Switch to a boron-mediated protocol.2. Screen different boron triflates (e.g., Bu₂BOTf, c-Hex₂BOTf) and amine bases (e.g., Et₃N, i-Pr₂NEt). | Boron enolates form highly organized, chair-like Zimmerman-Traxler transition states, which provide excellent stereocontrol.[2] |
| Incorrect Enolate Geometry for Desired Product | 1. Consult literature for conditions to generate the required (E)- or (Z)-enolate. | The geometry of the enolate is a key determinant of whether the syn or anti aldol product is formed. |
| Suboptimal Reaction Temperature | 1. Decrease the reaction temperature to -78 °C or below. | Lower temperatures enhance the energy difference between the competing syn and anti transition states. |
| Aldehyde Structure | 1. If possible, use aldehydes with greater steric differentiation between the substituents attached to the carbonyl. | Increased steric bulk on one side of the aldehyde can enhance facial selectivity in the approach of the enolate. |
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Alkylation of a Chiral Dioxolane Ester
-
Enolate Formation:
-
To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.05 eq) dropwise.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Add a solution of the chiral dioxolane ester (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
Add the electrophile (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Workup:
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
-
Protocol 2: General Procedure for a Boron-Mediated Diastereoselective Aldol Reaction
-
Enolate Formation:
-
To a solution of the chiral dioxolane ester (1.0 eq) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add diisopropylethylamine (1.2 eq).
-
Add dibutylboron triflate (1.1 eq) dropwise to the solution.
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1-2 hours.
-
-
Aldol Addition:
-
Cool the reaction mixture back down to -78 °C.
-
Add the aldehyde (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-3 hours, then allow it to warm slowly to room temperature overnight.
-
-
Workup:
-
Quench the reaction by adding a pH 7 phosphate buffer.
-
Add methanol and 30% hydrogen peroxide and stir vigorously for 1 hour.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio and relative stereochemistry by NMR analysis.
-
Visualization of Key Concepts
Caption: General workflow for diastereoselective alkylation.
Caption: Comparison of Boron vs. Lithium enolates in aldol reactions.
References
- Raskil'dina, G. Z., Borisova, Y. G., Spirikhin, L. V., & Zlotsky, S. S. (2017). Alkylation of CH acids with haloidalkyl-1,3-dioxolanes. Russian Journal of General Chemistry, 87(5), 1097-1100.
- Cowden, C. J., & Paterson, I. (1997).
-
Klein, D. R. (2021, April 12). Alkylation of Enolates [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2024, January 15). 5.5: Alkylation of Enolate Ions. Retrieved from [Link]
Sources
Dioxolane Ring Stability: A Technical Support Guide for Researchers
Welcome to the Technical Support Center for the stability and application of the dioxolane protecting group. This guide is designed for researchers, chemists, and drug development professionals who utilize dioxolanes in multistep organic synthesis. Here, we provide in-depth, field-proven insights into the stability of the dioxolane ring under a variety of reaction conditions. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot experimental issues, and optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of the 1,3-dioxolane ring in various chemical environments.
Q1: What is the general stability profile of the 1,3-dioxolane protecting group?
A1: The 1,3-dioxolane group is a cyclic acetal used to protect aldehydes and ketones.[1] Its stability is highly dependent on the pH of the reaction medium. It is known for its excellent stability in neutral and basic conditions, making it a robust protecting group for reactions involving bases, nucleophiles, and certain reducing agents.[1][2][3] However, its primary liability is its sensitivity to acidic conditions, which are typically used for its removal.[1][4]
Q2: How stable is the dioxolane ring to strongly basic and nucleophilic reagents?
A2: The dioxolane ring is highly stable under a wide range of basic and nucleophilic conditions.[1][5] It is resistant to cleavage by common bases such as alkali metal hydroxides (e.g., NaOH, KOH), alkoxides, carbonates, and amines.[2] Furthermore, it is compatible with organometallic reagents like Grignard reagents (RMgX) and organolithiums (RLi), allowing for selective reactions at other sites in the molecule.[2]
Q3: Can I perform reductions on a molecule containing a dioxolane ring?
A3: Yes, dioxolanes are stable to many common reducing agents. They are compatible with hydride reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) under standard conditions.[1][2] This stability permits the selective reduction of other functional groups, like esters or amides, in the presence of a protected aldehyde or ketone.[1][2]
Q4: What is the stability of the dioxolane ring towards oxidizing agents?
A4: Cyclic acetals like dioxolanes are generally stable to a variety of mild oxidizing agents.[1] This includes reagents commonly used for alcohol oxidation, such as those used in PCC (Pyridinium chlorochromate), PDC (Pyridinium dichromate), and Jones oxidations.[1][5] However, caution is advised with strong oxidizing agents, particularly when paired with Lewis acids, as these conditions can lead to cleavage of the acetal.[1][5]
Q5: Under what conditions will the dioxolane ring be cleaved?
A5: The dioxolane ring is primarily cleaved under acidic conditions.[1][4] This deprotection is an acid-catalyzed hydrolysis that regenerates the parent carbonyl compound and ethylene glycol.[1] The rate of hydrolysis is influenced by the strength of the acid, the reaction temperature, and the substrate itself.[4][6] While generally stable to reducing agents alone, dioxolanes can be reductively cleaved to a hydroxy ether using a combination of a hydride reagent and a Lewis acid, such as LiAlH₄-AlCl₃.[2]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the use of the dioxolane protecting group.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Unexpected Deprotection | Trace Acidic Impurities: Reagents or solvents may contain acidic contaminants. | 1. Reagent and Solvent Purity: Ensure all reagents and solvents are anhydrous and free from acidic impurities. Consider passing solvents through a column of activated alumina. 2. pH Monitoring: If possible, monitor the pH of the reaction mixture. The use of a non-nucleophilic base (e.g., proton sponge) can be employed to scavenge any adventitious acid. |
| Lewis Acidic Species: Certain metal salts, even if not strongly acidic, can act as Lewis acids and catalyze deprotection.[2] | 1. Reagent Choice: Be mindful of metal-containing reagents that could have Lewis acidic character. 2. Additives: The addition of a mild, non-interfering base can sometimes mitigate the effects of Lewis acidic species. | |
| Elevated Temperatures: In some cases, prolonged heating can lead to slow decomposition, especially if trace moisture or acid is present. | 1. Temperature Control: Run the reaction at the lowest effective temperature. 2. Reaction Time: Monitor the reaction closely and minimize the reaction time. | |
| Incomplete Deprotection | Insufficient Acid Catalyst: The amount or strength of the acid may not be sufficient for complete hydrolysis. | 1. Catalyst Loading: Increase the catalytic amount of the acid. 2. Stronger Acid: Switch to a stronger acid catalyst (e.g., from acetic acid to HCl or p-toluenesulfonic acid).[6] |
| Steric Hindrance: A sterically hindered dioxolane may require more forcing conditions for cleavage. | 1. Increased Temperature: Gently heat the reaction mixture to accelerate hydrolysis.[1] 2. Extended Reaction Time: Allow the reaction to proceed for a longer duration, monitoring by TLC or LC-MS. | |
| Biphasic Reaction Mixture: Poor solubility of the substrate in the aqueous acidic medium can slow down the reaction. | 1. Co-solvent: Use a co-solvent such as acetone or THF to create a homogeneous reaction mixture.[1] | |
| Dioxolane Ring Opening to a Hydroxy Ether | Reductive Cleavage Conditions: This is the expected outcome when using a combination of a hydride reagent and a Lewis acid (e.g., LiAlH₄/AlCl₃).[2] | 1. Reagent Check: This is a known transformation. If this product is undesired, avoid the use of a Lewis acid in combination with your reducing agent. |
| Low Yield During Protection Step | Inefficient Water Removal: The formation of a dioxolane is a reversible, acid-catalyzed process where water is a byproduct.[1] | 1. Dean-Stark Apparatus: Use a Dean-Stark trap to azeotropically remove water and drive the equilibrium towards the product.[1][5] 2. Dehydrating Agents: Incorporate a chemical drying agent like molecular sieves. |
| Unsuitable Catalyst: The choice and amount of acid catalyst are crucial for efficient protection. | 1. Catalyst Optimization: Screen different acid catalysts (e.g., p-toluenesulfonic acid, pyridinium p-toluenesulfonate) to find the most effective one for your substrate. |
Section 3: Experimental Protocols & Methodologies
Protocol 1: General Procedure for the Protection of a Ketone as a 1,3-Dioxolane
Objective: To protect a ketone functional group as a 1,3-dioxolane to prevent its reaction in subsequent synthetic steps.
Materials:
-
Ketone substrate
-
Ethylene glycol (1.1 - 1.5 equivalents)
-
Anhydrous toluene or benzene
-
Catalytic amount of p-toluenesulfonic acid (p-TsOH)
-
Dean-Stark apparatus
-
Round-bottom flask and condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the ketone substrate, anhydrous toluene, and ethylene glycol.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion.[1][5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a mild base, such as saturated aqueous NaHCO₃ solution, to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the product by a suitable method (e.g., column chromatography or distillation).
Protocol 2: General Procedure for the Deprotection of a 1,3-Dioxolane
Objective: To remove the 1,3-dioxolane protecting group and regenerate the parent carbonyl compound.
Materials:
-
1,3-Dioxolane derivative
-
Acetone and water mixture (e.g., 5:1)
-
2M Hydrochloric acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the 1,3-dioxolane derivative in a mixture of acetone and water in a round-bottom flask.[1]
-
Add a catalytic amount of 2M hydrochloric acid.[1]
-
Stir the mixture at room temperature. Gentle heating can be applied to accelerate the reaction if necessary.[1]
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-6 hours).[1]
-
Once the reaction is complete, carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.[1]
-
Remove the bulk of the acetone under reduced pressure.
-
Transfer the remaining aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected carbonyl compound.
Section 4: Visualizing Reaction Mechanisms
To further clarify the chemical transformations discussed, the following diagrams illustrate the key mechanisms involved in the formation and cleavage of the dioxolane ring.
Caption: Mechanism of Dioxolane Formation.
Caption: Mechanism of Acid-Catalyzed Dioxolane Cleavage.
References
-
1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2024, from [Link]
-
11.3 Protecting groups. (n.d.). Fiveable. Retrieved January 10, 2024, from [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes | PDF | Aldehyde | Chemical Reactions. (n.d.). Scribd. Retrieved January 10, 2024, from [Link]
-
ChemInform Abstract: A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions. (2012). ResearchGate. Retrieved January 10, 2024, from [Link]
-
Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. (n.d.). Science of Synthesis. Retrieved January 10, 2024, from [Link]
-
Protecting Groups. (n.d.). Retrieved January 10, 2024, from [Link]
-
From Ring-Expansion to Ring-Contraction: Synthesis of γ-Lactones from Cyclobutanols and Relative Stability of 5- and 6-membered Endoperoxides Toward Organic Bases. (2010). ResearchGate. Retrieved January 10, 2024, from [Link]
-
Synthesis of 1,3-dioxolanes. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2024, from [Link]
-
Combination of Bio‐ and Organometallic Catalysis for the Synthesis of Dioxolanes in Organic Solvents. (2020). ResearchGate. Retrieved January 10, 2024, from [Link]
-
[Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives]. (1975). National Library of Medicine. Retrieved January 10, 2024, from [Link]
-
Protecting group. (n.d.). Wikipedia. Retrieved January 10, 2024, from [Link]
-
1,3-Dioxolane compounds (DOXs) as biobased reaction media. (2023). Royal Society of Chemistry. Retrieved January 10, 2024, from [Link]
Sources
troubleshooting guide for the cleavage of the dioxolane protecting group
Technical Support Center: Dioxolane Protecting Group Cleavage
A Senior Application Scientist's Guide to Troubleshooting and Optimization
Welcome to the technical support center for dioxolane deprotection. As a widely used protecting group for aldehydes and ketones, the 1,3-dioxolane offers robust stability under basic, nucleophilic, and various redox conditions.[1][2] However, its removal, typically under acidic conditions, can present significant challenges, from incomplete reactions to the undesired cleavage of other sensitive functionalities.
This guide is structured to help you diagnose experimental issues methodically. We will move from common problems to their underlying causes and provide validated, step-by-step protocols for overcoming them.
Troubleshooting Decision Guide
Begin by identifying your primary experimental issue in the diagram below. This will direct you to the most relevant section of our detailed Q&A guide.
Caption: Acid-catalyzed hydrolysis of a 1,3-dioxolane.
Comparative Summary of Deprotection Methods
| Reagent/Method | Typical Conditions | Compatibility Notes | Reference |
| HCl / H₂O | THF/H₂O, Room Temp, 1-6 h | Standard, Strong Acid: Harsh; may cleave silyl ethers, Boc groups, and other acid-labile functionalities. | [1][2] |
| p-TsOH / H₂O | Acetone/H₂O, Room Temp, 1-4 h | Standard, Solid Acid: Generally effective and common. Less corrosive than HCl but still strongly acidic. | [1] |
| Acetic Acid | THF/H₂O, -5 to RT, 48 h | Mild Brønsted Acid: Slower but allows for greater selectivity with moderately acid-sensitive groups. | [1][3] |
| Ce(OTf)₃ | Wet Nitromethane, Room Temp | Very Mild Lewis Acid: Excellent for substrates with highly acid-sensitive groups like Boc or TBDMS ethers. Operates at near-neutral pH. | [1][4] |
| Iodine (I₂) Cat. | Acetone, Room Temp, <30 min | Neutral, Non-Hydrolytic: Superior compatibility with acid- and water-sensitive groups. Very fast reaction times. | [5][4] |
Detailed Experimental Protocols
Protocol 1: Standard Deprotection with p-Toluenesulfonic Acid (p-TsOH) [1] This is a robust and generally effective method for stable substrates.
-
Materials:
-
Dioxolane-protected compound
-
Acetone
-
Water
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (or other extraction solvent)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the dioxolane-protected compound (1.0 equiv) in a mixture of acetone and water (a 9:1 v/v ratio is a good starting point). Use enough solvent to ensure full dissolution (approx. 0.1 M concentration).
-
Add a catalytic amount of p-TsOH·H₂O (0.1 to 0.2 equiv).
-
Stir the reaction mixture at room temperature. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-4 hours), quench the reaction by adding saturated NaHCO₃ solution until the pH is neutral (~7-8).
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carbonyl compound. Purify by column chromatography if necessary.
-
Protocol 2: Mild Deprotection with Cerium(III) Triflate (Ce(OTf)₃) [1][4] This method is ideal for substrates containing acid-sensitive functional groups.
-
Materials:
-
Dioxolane-protected compound
-
Nitromethane (saturated with water)
-
Cerium(III) triflate (Ce(OTf)₃)
-
Saturated aqueous NaHCO₃ solution
-
Diethyl ether (or other extraction solvent)
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
Prepare water-saturated nitromethane by shaking nitromethane with an equal volume of water in a separatory funnel and collecting the organic layer.
-
Dissolve the dioxolane-protected compound (1.0 equiv) in the water-saturated nitromethane.
-
Add a catalytic amount of Ce(OTf)₃ (0.1 to 0.3 equiv).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once complete, quench the reaction with saturated NaHCO₃ solution.
-
Extract the mixture with diethyl ether (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the product.
-
Protocol 3: Neutral Deprotection with Iodine (I₂) [5][4] This protocol is exceptionally fast and suitable for molecules that are completely intolerant to acid.
-
Materials:
-
Dioxolane-protected compound
-
Reagent-grade acetone
-
Molecular iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (or other extraction solvent)
-
-
Procedure:
-
Dissolve the acetal-protected compound (1.0 equiv) in acetone (approx. 0.1 M).
-
Add a catalytic amount of molecular iodine (I₂) (0.1 equiv). The solution will turn brown.
-
Stir the mixture at room temperature. The reaction is often complete within 5-30 minutes. Monitor closely by TLC.
-
Upon completion, quench the reaction by adding saturated Na₂S₂O₃ solution dropwise until the brown color of the iodine disappears.
-
Remove the bulk of the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected compound.
-
References
-
RSC Publishing. (n.d.). Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
Leggetter, B. E., & Brown, R. K. (n.d.). THE RELATIVE EASE OF REDUCTIVE CLEAVAGE OF 1,3-DIOXOLANES AND 1,3-DIOXANES IN ETHER SOLUTION BY LiAlH4–AlCl3. Canadian Journal of Chemistry. [Link]
-
de Oliveira, K. T., et al. (2020). Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. Journal of the Brazilian Chemical Society. [Link]
- Kocienski, P. (2005). Protecting Groups, 3rd Ed.. Thieme. (General reference, specific example cited from Science of Synthesis, 29.8, p. 576).
-
Wu, Y. (2021). Hydrolysis Reaction Kinetics Of Dioxolane Compounds And New Process Design Of Reactive Distillation. Globe Thesis. [Link]
-
Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. [Link]
-
ResearchGate. (2019). How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter?[Link]
-
Majumdar, S., et al. (2014). Activation of 1, 3-dioxolane by protic ionic liquid in aqueous media: A green strategy for the selective cleavage of acetals and ketals. RSC Advances. [Link]
-
Wentzel Lab. (2020). Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity. YouTube. [Link]
-
Reddit. (2023). Deprotection of acetal - Stupidly easy ? or complicated story ?[Link]
-
Chemistry Stack Exchange. (2021). Acetal/ketal formation and deprotection. [Link]
Sources
Technical Support Center: Purification of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
Welcome to the technical support center for the purification of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this chiral building block.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate?
A1: The impurity profile of crude (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate can vary depending on the synthetic route. However, common impurities include:
-
Starting Materials: Unreacted starting materials such as methyl (2R,3R)-2,3-dihydroxybutanoate and 2,2-dimethoxypropane or acetone.
-
Diastereomers: The presence of other stereoisomers, particularly the (4R,5S), (4S,5S), and (4R,5R) isomers, can be a significant issue.
-
Byproducts of Acetonide Formation: Incomplete reaction or side reactions during the formation of the dioxolane ring can lead to various byproducts.
-
Hydrolysis Products: The acetonide protecting group can be susceptible to hydrolysis under acidic conditions, leading to the formation of the corresponding diol.[1]
-
Solvent Residues: Residual solvents from the reaction and initial workup steps.
Q2: Why is the acetonide group in (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate sensitive to acid?
A2: The acetonide group is a cyclic ketal formed from a diol and acetone.[1] Ketal formation is a reversible reaction catalyzed by acid.[2] In the presence of acid, particularly aqueous acid, the equilibrium can shift back towards the starting diol and acetone, leading to the cleavage of the protecting group.[1][2] This sensitivity is a key consideration during purification and handling, as acidic conditions can lead to product degradation.
Q3: Is the acetonide group stable to basic conditions?
A3: Yes, acetonide protecting groups are generally stable in neutral to strongly basic environments.[2][3] This stability allows for synthetic manipulations and purification techniques that employ basic conditions without significant risk of deprotection.
Q4: What are the primary methods for purifying (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate?
A4: The choice of purification method depends on the nature and quantity of the impurities. The most common techniques are:
-
Fractional Distillation: Effective for removing impurities with significantly different boiling points, such as residual solvents and some starting materials.
-
Column Chromatography: A versatile technique for separating the desired product from diastereomers, byproducts, and other less volatile impurities.[4]
-
Recrystallization: If the compound is a solid at room temperature or can be induced to crystallize, this method can be highly effective for achieving high purity.[5]
II. Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate.
Issue 1: Low Purity After Fractional Distillation
Symptoms:
-
GC-MS or NMR analysis shows the presence of impurities with boiling points close to the product.
-
The desired product fraction is contaminated with diastereomers.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Inefficient Distillation Column | The column may not have enough theoretical plates to separate compounds with close boiling points. | Use a longer, more efficient fractionating column (e.g., Vigreux or packed column). |
| Incorrect Distillation Rate | Distilling too quickly does not allow for proper equilibrium between the liquid and vapor phases, reducing separation efficiency. | Reduce the heating rate to ensure a slow and steady distillation rate (approximately 1-2 drops per second). |
| Azeotrope Formation | Some impurities may form an azeotrope with the product, making separation by distillation difficult. | Consider an alternative purification method such as column chromatography. |
| Thermal Decomposition | The compound may be sensitive to prolonged heating, leading to degradation. | Use vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition. |
Issue 2: Poor Separation During Column Chromatography
Symptoms:
-
Fractions collected from the column show a mixture of the desired product and impurities (e.g., diastereomers).
-
Broad peaks or significant tailing are observed during analysis of the fractions.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal for separating the components. | Perform a systematic solvent screen using thin-layer chromatography (TLC) to identify a solvent system that provides good separation (Rf values between 0.2 and 0.5 for the desired product). |
| Column Overloading | Applying too much crude material to the column can lead to poor separation. | As a general rule, use a mass of stationary phase that is 50-100 times the mass of the crude material. |
| Improper Column Packing | Voids or channels in the stationary phase can lead to uneven solvent flow and poor separation. | Ensure the column is packed uniformly. A "wet" packing method is often preferred to minimize air bubbles and channels. |
| Sample Application | Applying the sample in a large volume of strong solvent can broaden the initial band. | Dissolve the crude material in a minimal amount of the eluent or a weaker solvent and apply it to the top of the column in a narrow band. |
Workflow for Optimizing Chiral Separation by Chromatography:
Caption: Workflow for optimizing chromatographic purification.
Issue 3: Product Degradation During Purification
Symptoms:
-
Appearance of new, unexpected peaks in analytical data after purification.
-
Low overall yield of the purified product.
-
Presence of the corresponding diol in the final product.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Acidic Conditions | Traces of acid from the synthesis or acidic stationary phases (e.g., silica gel) can cause hydrolysis of the acetonide. | Neutralize the crude product with a mild base (e.g., a dilute solution of sodium bicarbonate) before purification. For chromatography, consider using neutral alumina as the stationary phase or adding a small amount of a non-nucleophilic base (e.g., triethylamine) to the eluent. |
| Prolonged Heating | As mentioned in the distillation troubleshooting, extended exposure to high temperatures can lead to decomposition. | Minimize heating time and temperature. Use vacuum distillation where possible. For solvent removal, a rotary evaporator at moderate temperature is recommended. |
Decision Tree for Purification Method Selection:
Caption: Decision tree for selecting a purification method.
III. Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent.
-
Column Packing: Pour the slurry into the column and allow the stationary phase to settle, ensuring a uniform bed. Drain the excess solvent until the solvent level is just above the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the sample solution to the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Analyze the collected fractions by TLC, GC, or another suitable analytical method to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purity Assessment by Gas Chromatography (GC)
-
Column: A chiral GC column is recommended for separating diastereomers.
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 250 °C
-
Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 2 minutes, then ramp at 10 °C/min to a final temperature (e.g., 200 °C) and hold for 5 minutes.
-
Carrier Gas: Helium or Nitrogen.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., ethyl acetate).
Note: This is a general protocol and may need to be optimized for your specific instrument and column.
IV. References
-
ResearchGate. (2016). Is acetonide protected 1,2-diol stable in strong base system such t-BuOK/t-BuOH?[Link]
-
Bernal, J. L., Toribio, L., del Nozal, M. J., Nieto, E. M., & Jiménez, J. J. (2000). Chiral separation of four 1,3-dioxolane derivatives by supercritical fluid chromatography on an amylose-based column. Journal of Chromatography A, 871(1-2), 127-137. [Link]
-
Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
NIST. (n.d.). Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate. [Link]
-
MDPI. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. [Link]
-
Wikipedia. (n.d.). Acetonide. [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
RotaChrom. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. [Link]
-
Royal Society of Chemistry. (2025). Analytical Methods. [Link]
Sources
analytical techniques for monitoring the purity of methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
Welcome to the dedicated technical support resource for the analytical monitoring of methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purity assessment of this chiral building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your analytical data.
Introduction
Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Its stereochemical and chemical purity is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the primary analytical techniques—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—used to monitor its purity, along with practical, field-proven insights to troubleshoot common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most critical purity aspects to monitor for methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate?
A1: The two primary purity concerns are:
-
Diastereomeric Purity: The molecule contains multiple chiral centers, leading to the possibility of diastereomeric impurities. The relative and absolute stereochemistry must be controlled and monitored.
-
Chemical Purity: Impurities can arise from the starting materials, side reactions during synthesis, or degradation. Common impurities may include starting materials like methyl acetoacetate and 1,2-propanediol, as well as by-products from the cyclization reaction.[1]
Q2: Which analytical technique is best suited for routine purity analysis of this compound?
A2: For routine analysis, Gas Chromatography (GC) with a Flame Ionization Detector (FID) is often the method of choice due to the compound's volatility. For assessing diastereomeric purity, a chiral GC column is typically required.[2][3] HPLC can also be employed, especially for non-volatile impurities or when derivatization is not desirable.
Q3: How can I confirm the identity of methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate?
A3: A combination of techniques is recommended for unambiguous identification:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information, including the connectivity of atoms and the stereochemical arrangement.[4][5][6]
-
Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns characteristic of the molecule's structure.[7][8]
Gas Chromatography (GC) Troubleshooting Guide
Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. Due to the polarity of the ester and dioxolane functional groups, certain challenges like peak tailing can arise.
Troubleshooting Common GC Issues
Q1: I am observing significant peak tailing for the main analyte peak. What are the likely causes and how can I resolve this?
A1: Peak tailing for polar compounds like methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is a common issue, often stemming from unwanted interactions within the GC system.[9][10]
-
Causality: The ester and ether linkages in the molecule can interact with active sites, such as exposed silanol groups (-Si-OH), in the GC inlet liner or at the head of the column. This secondary interaction retains a portion of the analyte molecules for a longer duration, resulting in an asymmetrical peak shape.[9]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for GC peak tailing.
-
Step-by-Step Solutions:
-
Inlet Maintenance: The inlet is a common source of activity. Replace the liner with a fresh, deactivated one. Using a liner with glass wool can act as a trap for non-volatile residues but can also be a source of activity if not properly deactivated.[11]
-
Column Trimming: If the front of the column has become active, trimming 10-20 cm can expose a fresh, inert surface. Ensure the column cut is clean and perpendicular.[12]
-
Method Optimization: A higher inlet temperature can reduce surface interactions. A faster oven ramp rate can minimize the time the analyte spends interacting with active sites.
-
Q2: How do I separate the diastereomers of methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate by GC?
A2: The separation of diastereomers, which have different physical properties, is achievable on a chiral stationary phase.
-
Column Selection: A cyclodextrin-based chiral column, such as one with a β-cyclodextrin stationary phase, is often effective for separating such diastereomers.[2][13]
-
Method Development Strategy:
-
Isothermal Analysis: Start with a lower oven temperature to maximize the interaction with the stationary phase, which can enhance selectivity.
-
Temperature Programming: If co-elution occurs, a slow temperature ramp (e.g., 1-2 °C/min) can improve resolution.
-
Carrier Gas Flow: Operate the carrier gas at its optimal linear velocity for the chosen column to ensure the best efficiency.
-
Experimental Protocol: Chiral GC-FID Analysis
| Parameter | Recommended Setting | Rationale |
| Column | Chiral GC Column (e.g., Rt-βDEXse, 30 m x 0.25 mm ID, 0.25 µm film thickness) | Provides enantioselectivity for chiral separation.[3] |
| Injector | Split/Splitless, 250 °C | Ensures rapid vaporization of the analyte. |
| Split Ratio | 50:1 (adjust as needed for sensitivity) | Prevents column overload and ensures sharp peaks. |
| Carrier Gas | Helium or Hydrogen, at optimal linear velocity | Provides good efficiency. |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 2 °C/min to 150 °C (hold 5 min) | A slow ramp rate is often crucial for resolving diastereomers. |
| Detector | FID, 280 °C | Universal detector for organic compounds, providing high sensitivity. |
| Sample Preparation | 1 mg/mL in a suitable solvent (e.g., dichloromethane, ethyl acetate) | Ensures a concentration within the linear range of the detector. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
HPLC is a versatile technique for purity analysis, particularly for less volatile impurities or when derivatization is undesirable. The separation of diastereomers is a common application.
Troubleshooting Common HPLC Issues
Q1: I am struggling to achieve baseline separation of the diastereomers. How can I improve the resolution?
A1: Poor resolution between diastereomers is a selectivity issue. Since diastereomers have different physicochemical properties, they can be separated on achiral columns by optimizing the mobile phase and stationary phase.[14]
-
Causality: The separation is based on the differential interactions of the diastereomers with the stationary and mobile phases. To improve resolution, these differences must be amplified.
-
Optimization Strategy:
-
Step-by-Step Solutions:
-
Mobile Phase Modification: This is often the most effective first step. Changing the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity. [15]Adjusting the aqueous/organic ratio will also impact retention and resolution.
-
Stationary Phase Selection: If mobile phase optimization is insufficient, change the column. A phenyl column may offer different selectivity through pi-pi interactions compared to a C18 column. [16] 3. Temperature Optimization: Temperature affects mobile phase viscosity and mass transfer, which can influence selectivity. Analyze at different temperatures (e.g., 25°C, 40°C, 55°C) to find the optimum. [14] Q2: My analyte peak is broad and asymmetrical. What could be the cause?
-
A2: Peak broadening in HPLC can result from several factors, including column overload, extra-column volume, and secondary interactions.
-
Causality: If the sample concentration is too high, it can lead to column overload, resulting in a "shark-fin" peak shape. Secondary interactions with the stationary phase can also cause tailing.
-
Solutions:
-
Reduce Sample Concentration: Dilute the sample and reinject.
-
Use a Base-Deactivated Column: For polar compounds, a modern, high-purity, end-capped column can minimize interactions with residual silanol groups. [16] * Mobile Phase Additives: For basic impurities, adding a small amount of a basic modifier like diethylamine (DEA) can improve peak shape. For acidic impurities, an acidic modifier like trifluoroacetic acid (TFA) is often used. [16]
-
Experimental Protocol: Reversed-Phase HPLC Analysis
| Parameter | Recommended Setting | Rationale |
| Column | C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size) | A good starting point for reversed-phase separation of moderately polar compounds. |
| Mobile Phase | A: Water, B: Acetonitrile (or Methanol) | Common solvents for reversed-phase HPLC. |
| Gradient | 40% B to 90% B over 20 minutes | A broad gradient is useful for initial method development to screen for impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides good efficiency and reproducibility. |
| Detector | UV at 210 nm (if no chromophore, consider RI or ELSD) | The ester carbonyl group has a weak UV absorbance at low wavelengths. |
| Sample Preparation | 1 mg/mL in mobile phase A/B (50:50) | Dissolving the sample in the mobile phase helps to ensure good peak shape. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting Guide
NMR is a primary technique for structural elucidation and confirmation of identity.
Troubleshooting Common NMR Issues
Q1: The ¹H NMR spectrum shows broad peaks. What is the reason and how can I improve the resolution?
A1: Peak broadening in NMR can be caused by several factors.
-
Causality:
-
Sample Concentration: A highly concentrated sample can lead to increased viscosity and peak broadening.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.
-
Poor Shimming: An inhomogeneous magnetic field across the sample will result in broad peaks.
-
-
Solutions:
-
Dilute the Sample: Prepare a more dilute sample.
-
Filter the Sample: If solid particles are present, filter the sample through a small plug of glass wool in a Pasteur pipette.
-
Re-shim the Spectrometer: Carefully shim the magnetic field to optimize its homogeneity.
-
Q2: I am having difficulty assigning the proton and carbon signals. What is a systematic approach?
A2: A combination of 1D and 2D NMR experiments is essential for unambiguous assignment. [6]
-
Systematic Approach:
-
¹H NMR: Identify the number of unique proton environments, their integration (relative number of protons), chemical shift, and multiplicity (splitting pattern). 2. ¹³C NMR: Determine the number of unique carbon environments.
-
DEPT-135: Differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton to the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Identify longer-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular fragments.
-
COSY (Correlation Spectroscopy): Identify protons that are coupled to each other (typically separated by 2-3 bonds).
-
Mass Spectrometry (MS) Troubleshooting Guide
MS is used to determine the molecular weight and to gain structural information from fragmentation patterns.
Troubleshooting Common MS Issues
Q1: I do not observe the molecular ion peak in the mass spectrum. Is this normal?
A1: Yes, for some compounds, especially under high-energy ionization techniques like Electron Ionization (EI), the molecular ion can be unstable and may not be observed or may have very low intensity. [17][18]
-
Causality: In EI-MS, the high energy imparted to the molecule can cause it to fragment immediately upon ionization. For esters and cyclic acetals, fragmentation is common.
-
Solutions:
-
Use a Softer Ionization Technique: Techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) are "softer" and are more likely to produce the molecular ion or a protonated/adducted molecule ([M+H]⁺, [M+Na]⁺). [18][19] * Look for Characteristic Fragments: Even without the molecular ion, the fragmentation pattern can provide strong evidence for the structure.
-
Q2: What are the expected fragmentation patterns for methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate in EI-MS?
A2: The fragmentation will be driven by the functional groups present.
-
Expected Fragments:
-
Loss of a methyl group from the dioxolane ring: [M-15]⁺
-
Loss of the methoxy group from the ester: [M-31]⁺
-
Formation of an acylium ion: [M-OCH₃]⁺ at m/z 143.
-
Cleavage of the dioxolane ring: This can lead to various smaller fragments. The peak at m/z 43 is often indicative of an acetyl cation ([CH₃CO]⁺), a common fragment in such structures. [20]
-
References
-
International Conference on Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]
-
Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
-
Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]
-
SciELO Brazil. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Retrieved from [Link]
-
The LCGC Blog. (2020). GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]
-
Journal of Pharmaceutical, Chemical and Biological Sciences. (2015). Analytical method validation: A brief review. Retrieved from [Link]
-
Chromatography Today. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Retrieved from [Link]
-
ResearchGate. (2003). Comparative study on separation of diastereomers by HPLC. Retrieved from [Link]
-
TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters?. Retrieved from [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate 13C NMR. Retrieved from [Link]
-
NIST WebBook. (n.d.). Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (2019). Characteristic proton NMR signals of cyclic acetals synthesized from.... Retrieved from [Link]
-
Supporting Information. (n.d.). General Information. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
ChemComplete. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Retrieved from [Link]
-
Chegg.com. (2017). Solved H NMR Cyclic Acetals Sketch the H NMR spectra that.... Retrieved from [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]
-
National Institutes of Health. (2013). Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Instrumentation and chemicals. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
National Institutes of Health. (2023). Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
DePauw University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
PubMed. (2020). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. Retrieved from [Link]
-
PubChem. (n.d.). Methyl (4S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (2005). hplc methods for recently approved pharmaceuticals. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (2001). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
ResearchGate. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Determination of Enantiomeric Excess for (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
In the realm of pharmaceutical synthesis and drug development, the stereochemical purity of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. The precise quantification of enantiomeric excess (ee) for chiral building blocks like (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is therefore a non-negotiable aspect of quality control. This guide offers an in-depth, comparative analysis of the primary analytical techniques for this purpose, moving beyond procedural descriptions to explore the rationale behind methodological choices.
The Imperative of Chiral Purity
(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is a chiral molecule, existing as a pair of non-superimposable mirror images known as enantiomers. In a pharmaceutical context, one enantiomer may exhibit the desired therapeutic activity, while the other could be inert or, in the worst-case scenario, contribute to adverse effects. Consequently, ensuring the predominance of the desired enantiomer is a fundamental requirement. This guide will compare and contrast the three most powerful analytical techniques for this determination: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The Principle of Enantiomeric Discrimination
The separation of enantiomers by chromatographic methods hinges on the formation of transient diastereomeric complexes between the analyte and a chiral stationary phase (CSP).[1] These diastereomers have different energies and, therefore, different affinities for the stationary phase, leading to differential retention times and subsequent separation. In NMR spectroscopy, the distinction between enantiomers is achieved by introducing a chiral auxiliary agent that induces a diastereomeric environment, causing the NMR signals of the two enantiomers to appear at different chemical shifts.[2][3]
Comparative Analysis of Analytical Techniques
A detailed examination of Chiral GC, Chiral HPLC, and NMR Spectroscopy for the determination of enantiomeric excess of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is presented below.
Chiral Gas Chromatography (GC)
Chiral GC is a highly efficient technique for the separation of volatile and thermally stable enantiomers. It is often characterized by high resolution and rapid analysis times.
Methodology and Experimental Protocol:
This method employs a gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column. Cyclodextrin-based stationary phases are particularly effective for the separation of a wide array of chiral molecules.[4][5] For dioxolane derivatives, β-cyclodextrin columns have been shown to be effective.[4]
Experimental Workflow: Chiral GC
Caption: Workflow for enantiomeric excess determination by Chiral GC.
Detailed Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent like hexane.
-
Chromatographic Conditions:
-
Column: A chiral capillary column with a β-cyclodextrin based stationary phase (e.g., SUPELCO β-DEX 120).[4]
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.[4]
-
Oven Temperature Program: Initial temperature of 80 °C held for 3 minutes, then ramped at 15 °C/min to a final temperature of 250 °C, held for 5.67 minutes.[4]
-
Detector Temperature: 275 °C (FID).[4]
-
Injection Volume: 1 µL with an appropriate split ratio.
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100.
Performance Characteristics:
| Parameter | Chiral GC |
| Resolution | Typically provides high resolution with sharp peaks. |
| Sensitivity | FID offers excellent sensitivity for organic analytes. |
| Speed | Fast analysis times, often under 20 minutes. |
| Cost | Generally lower initial instrument and column costs compared to HPLC. |
| Advantages | High efficiency, low solvent consumption, rapid analysis. |
| Disadvantages | Requires analyte to be volatile and thermally stable. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely adopted technique for enantiomeric separations, offering a broad selection of chiral stationary phases. It is particularly well-suited for non-volatile or thermally labile compounds.
Methodology and Experimental Protocol:
A standard HPLC system with a UV detector is used. The critical component is the chiral column. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point for method development due to their broad selectivity.[1][6]
Experimental Workflow: Chiral HPLC
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Detailed Protocol:
-
Mobile Phase Preparation: A typical mobile phase would consist of a mixture of n-Hexane and an alcohol like isopropanol. The exact ratio needs to be optimized for the specific column and analyte.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral column (e.g., Astec Cellulose DMP).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 210-220 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
-
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas as described for the GC method.
Performance Characteristics:
| Parameter | Chiral HPLC |
| Resolution | Can provide excellent resolution. |
| Sensitivity | High, particularly with UV or MS detection. |
| Speed | Analysis times are typically in the range of 15-45 minutes. |
| Cost | Moderate to high initial instrument cost, and chiral columns can be expensive. |
| Advantages | Broad applicability, non-destructive, suitable for thermally sensitive compounds. |
| Disadvantages | Higher solvent consumption and potentially longer analysis times than GC. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a distinct approach that does not rely on physical separation. Instead, it uses chiral auxiliary reagents to induce a diastereomeric environment, leading to distinguishable signals for the enantiomers.
Methodology and Experimental Protocol:
The sample is dissolved in a suitable deuterated solvent, and a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) is added.[2][7] The ¹H or ¹³C NMR spectrum is then acquired. The CSA forms transient diastereomeric complexes with the enantiomers, leading to separate signals.[3]
Experimental Workflow: NMR Spectroscopy
Caption: Workflow for enantiomeric excess determination by NMR Spectroscopy.
Detailed Protocol:
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., CDCl₃). Add a molar equivalent of a suitable chiral solvating agent.
-
NMR Acquisition: Acquire a high-resolution ¹H or ¹³C NMR spectrum.
-
Data Analysis: Identify a pair of well-resolved signals corresponding to the two enantiomers. The enantiomeric excess is determined by the ratio of the integrals of these signals.[2]
Performance Characteristics:
| Parameter | NMR Spectroscopy |
| Resolution | Dependent on the effectiveness of the chiral auxiliary and the magnetic field strength. |
| Sensitivity | Generally lower than chromatographic methods. |
| Speed | Can be very fast once a suitable chiral auxiliary is identified. |
| Cost | High initial instrument cost. |
| Advantages | Non-destructive, provides structural information, can be very rapid for routine analysis. |
| Disadvantages | Lower sensitivity, requires a suitable chiral auxiliary, potential for signal overlap. |
Comparative Summary and Recommendation
| Feature | Chiral GC | Chiral HPLC | NMR Spectroscopy |
| Principle | Chromatographic Separation | Chromatographic Separation | Diastereomeric Signal Splitting |
| Analyte Volatility | Required | Not Required | Not Required |
| Thermal Stability | Required | Not Required | Not Required |
| Resolution | High | High | Variable |
| Sensitivity | High | High | Moderate to Low |
| Analysis Time | Fast | Moderate | Fast |
| Solvent Consumption | Very Low | High | Low |
| Cost (Operational) | Low | High | Low |
Recommendation:
For the routine determination of enantiomeric excess of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, Chiral Gas Chromatography is the most recommended technique. The compound is expected to be sufficiently volatile and thermally stable for GC analysis.[8] This method offers a combination of high resolution, high sensitivity, rapid analysis time, and low operational cost, making it ideal for high-throughput quality control environments.
Chiral HPLC serves as an excellent alternative, particularly if the sample matrix contains non-volatile components or if GC instrumentation is unavailable.
NMR Spectroscopy is a valuable tool for rapid screening and for samples where chromatographic method development proves challenging. However, its lower sensitivity may be a limiting factor for trace-level analysis.
The final selection of the analytical technique should be based on a holistic evaluation of the specific laboratory's capabilities, sample throughput requirements, and economic considerations.
References
- Instrumentation and chemicals - The Royal Society of Chemistry.
- [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed.
- NMR determination of enantiomeric excess - ResearchGate.
- CHIRAL Handbook - BGB Analytik.
- Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate - the NIST WebBook.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide | The Journal of Organic Chemistry - ACS Publications.
- Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate - Sigma-Aldrich.
- Differentiation of Chiral Compounds Using NMR Spectroscopy | Request PDF.
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC - NIH.
- 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents.
- Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases | Chromatography Today.
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- Chiral Chromatography Frequently Asked Questions - Sigma-Aldrich.
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A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: A Critical Evaluation of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of enantiomerically pure molecules, essential for the development of modern pharmaceuticals and agrochemicals, the synthetic chemist's toolbox is replete with elegant strategies. Among these, the use of chiral auxiliaries remains a robust and predictable method for introducing stereocenters.[1] These chiral scaffolds temporarily attach to a prochiral substrate, guiding subsequent chemical transformations with high diastereoselectivity before being cleaved and often recovered. This guide provides an in-depth comparison of the performance of several classes of widely used chiral auxiliaries, with a special focus on a critical evaluation of the potential of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate as a viable chiral auxiliary.
The Landscape of Chiral Auxiliaries: A Performance Overview
The ideal chiral auxiliary should be readily available in high enantiomeric purity, attach to the substrate under mild conditions, induce high stereoselectivity in a variety of reactions, and be cleaved without racemization of the newly formed stereocenter, preferably with high recovery of the auxiliary.[1] Over the decades, several classes of compounds have emerged as the gold standard, each with its own domain of excellence.
Evans' Oxazolidinone Auxiliaries: The Gold Standard
The predictable stereochemical outcome arises from the rigid, chelated transition states formed by the N-acylated oxazolidinone. The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.[1]
Oppolzer's Sultams: Rigidity and High Diastereoselectivity
Derived from camphor, Oppolzer's sultams are another powerful class of chiral auxiliaries.[3] Their rigid bicyclic structure provides excellent steric shielding, leading to high levels of diastereoselectivity in a variety of reactions, including alkylations, aldol reactions, and conjugate additions.[4] The sulfonamide linkage offers different cleavage conditions compared to the amide bond in Evans' auxiliaries, expanding the synthetic options.[3]
Meyers' Chiral Formamidines and Pseudoephedrine Amides: Versatility in Asymmetric Alkylation
Comparative Performance in Key Asymmetric Reactions
To provide a clear comparison, the following table summarizes the typical performance of these established chiral auxiliaries in two fundamental C-C bond-forming reactions: asymmetric alkylation and asymmetric aldol reaction.
| Chiral Auxiliary | Asymmetric Alkylation (Diastereomeric Ratio) | Asymmetric Aldol Reaction (Diastereomeric Ratio) | Key Advantages | Common Cleavage Methods |
| Evans' Oxazolidinones | >99:1 | >99:1 (syn) | High diastereoselectivity, predictable stereochemistry, well-established. | LiOH/H₂O₂, LiAlH₄, MeOMgBr |
| Oppolzer's Sultams | >95:5 | >95:5 | High diastereoselectivity, rigid structure, alternative cleavage conditions. | LiAlH₄, L-Selectride, hydrolysis |
| Meyers' Pseudoephedrine Amides | >98:2 | Not commonly used | Inexpensive, versatile cleavage to various functional groups. | Acidic or basic hydrolysis, reduction |
A Critical Look at (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
While the aforementioned auxiliaries are well-entrenched in the practice of asymmetric synthesis, the exploration of new chiral scaffolds is a continuous endeavor. The compound (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate presents an interesting structural motif. However, a thorough review of the scientific literature reveals a notable absence of its application as a traditional chiral auxiliary for directing reactions on the ester functionality.
Understanding Chiral Dioxolanes: The Work of Seebach
The use of chiral dioxolanes in asymmetric synthesis is not without precedent. The seminal work of Seebach on 1,3-dioxolan-4-ones, derived from α-hydroxy acids, demonstrated their utility as chiral acyl anion equivalents.[5][6] In these systems, the stereocenter at the C2 position of the dioxolane ring effectively controls the stereoselective alkylation or Michael addition at the C5 position.[6]
Evaluating the Potential of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
The structure of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate differs significantly from Seebach's auxiliaries in the placement of the reactive site. Here, the prochiral center would be the α-carbon of the ester group, which is exocyclic to the dioxolane ring.
For this molecule to function as a chiral auxiliary in, for example, an asymmetric alkylation of the ester enolate, several challenges would need to be overcome:
-
Effective Transmission of Chirality: The chiral information from the C4 and C5 stereocenters of the dioxolane ring would need to be effectively transmitted to the enolate of the ester. The conformational flexibility of the C4-carboxyl bond might diminish the steric influence of the dioxolane ring on the enolate face.
-
Formation of a Rigid Transition State: The success of Evans' and Oppolzer's auxiliaries lies in their ability to form rigid, chelated transition states. It is not immediately obvious how the dioxolane moiety in the target compound would form a similarly rigid and predictable transition state upon enolization.
-
Cleavage of the Auxiliary: After the asymmetric transformation, the dioxolane moiety would need to be cleaved. While acetals are readily hydrolyzed under acidic conditions, this might not be compatible with other functional groups in the molecule.
Experimental Protocols: A Comparative Example
To illustrate the practical application of a well-established chiral auxiliary, a detailed protocol for an asymmetric alkylation using an Evans' oxazolidinone is provided below. A hypothetical protocol for the target dioxolane is not provided due to the lack of supporting experimental data in the literature.
Protocol: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol describes the acylation of (S)-4-benzyl-2-oxazolidinone, followed by diastereoselective alkylation of the corresponding enolate.[7]
Step 1: Acylation of (S)-4-benzyl-2-oxazolidinone
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir the resulting solution for 15 minutes at -78 °C.
-
Add the desired acyl chloride (1.1 eq) dropwise and stir the reaction mixture for 1 hour at -78 °C before allowing it to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the N-acyl oxazolidinone.
Step 2: Diastereoselective Alkylation
-
To a solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add sodium bis(trimethylsilyl)amide (1.1 eq) dropwise.
-
Stir the solution for 30 minutes at -78 °C to form the sodium enolate.
-
Add the alkyl halide (1.2 eq) and stir the reaction mixture at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography to yield the alkylated product. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C and add a 30% aqueous solution of hydrogen peroxide (4.0 eq), followed by a 1 M aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the reaction mixture vigorously at 0 °C for 2-4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Separate the layers and extract the aqueous layer with ethyl acetate to recover the chiral auxiliary.
-
Acidify the aqueous layer with 1 M HCl and extract the desired carboxylic acid with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the enantiomerically enriched carboxylic acid.
Conclusion
While (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate possesses chiral centers and a functional group amenable to asymmetric transformations, the lack of published applications as a traditional chiral auxiliary suggests that it may not offer the same level of stereocontrol and reliability as established auxiliaries like Evans' oxazolidinones, Oppolzer's sultams, or Meyers' amides. The challenges in transmitting chirality from the dioxolane ring to an exocyclic enolate and forming a rigid, predictable transition state are likely significant hurdles.
For researchers and professionals in drug development, the selection of a chiral auxiliary is a critical decision that balances predictability, cost, and efficiency. While the exploration of novel chiral scaffolds is essential for advancing the field of asymmetric synthesis, the well-established and extensively documented performance of auxiliaries like those developed by Evans, Oppolzer, and Meyers provides a more reliable and robust platform for the construction of complex, enantiomerically pure molecules.
References
- BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis.
- Seebach, D., et al. (2001). TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries.
- Aydin, A., et al. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 16(10), 8145-8155.
- Aitken, R. A., et al. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Molecules, 28(9), 3845.
- Aitken, R. A., & Power, L. A. (2015). Behavior of dioxolanones as chiral acyl anion equivalents. Tetrahedron Letters, 56(28), 4233-4235.
- Zhou, Y., & Shan, Z. (2006). Chiral Diols: A New Class of Additives for Direct Aldol Reaction Catalyzed by L-Proline. The Journal of Organic Chemistry, 71(24), 9510-9512.
- Li, Z., et al. (2023). Three-component modular synthesis of chiral 1,3-dioxoles via a Rh-catalyzed carbenic olefination cascade. Chemical Science, 14(31), 8386-8392.
- Denmark, S. E., & Almstead, N. G. (1993). Studies on the mechanism and origin of stereoselective opening of chiral dioxane acetals. Journal of the American Chemical Society, 115(8), 3133-3139.
- Fujisawa, H., et al. (2011). Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine(III). Molecules, 16(9), 7466-7481.
- Wikipedia. (2024). Chiral auxiliary.
- Palomo, C., et al. (2005). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 46(10), 1641-1644.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes.
- TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
- Smith, T. E., et al. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory.
- BLDpharm. (n.d.). (4R,5S)
- Chongqing Chemdad Co., Ltd. (n.d.). Methyl (4R,5S)
- ETH Zurich Research Collection. (2002).
- Lee, S., & Lee, Y. (2003). Asymmetric synthesis of (S)-4-(2,2,4-trimethyl-1,3-dioxolan-4-yl)-1-butanol, a key intermediate for (1S,5R)-(−)-frontalin via bromolactonization. Bulletin of the Korean Chemical Society, 24(12), 1735-1738.
- Organic & Biomolecular Chemistry. (2018). Asymmetric synthesis of 3,3,5,5-tetrasubstituted 1,2-dioxolanes: total synthesis of epiplakinic acid F.
- CymitQuimica. (n.d.). (4S,5R)
- ResearchGate. (2003). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride.
- BenchChem. (2025). A Comparative Guide to Cleavage Methods for Common Chiral Auxiliaries.
- Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'Actualité Chimique, (268-269), 84-89.
- Back, T. G., & Dyck, B. P. (1997). Synthesis of (4S,5R)-(–)-4-methyl-5-phenyloxazolidine-2-selone: a chiral auxiliary reagent capable of detecting the enantiomers of (R,S)-lipoic acid by 77Se nuclear magnetic resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 1, (18), 2731-2738.
- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
- Smith, T. E., et al. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
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A Comparative Guide to the Structural Elucidation of Chiral 1,3-Dioxolane Derivatives: X-ray Crystallography vs. NMR Spectroscopy
In the landscape of pharmaceutical development and chiral synthesis, the unambiguous determination of a molecule's three-dimensional structure is not merely a final step but a cornerstone of innovation. For researchers working with chiral molecules such as the derivatives of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, a versatile chiral building block, the precise assignment of absolute stereochemistry is paramount. This guide provides an in-depth comparison of two powerful analytical techniques for this purpose: single-crystal X-ray diffraction (SC-XRD) and Nuclear Magnetic Resonance (NMR) spectroscopy, with a focus on Mosher's method.
While a definitive crystal structure for a derivative of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is not publicly available at the time of this writing, we will draw upon closely related structures to provide a robust, data-driven comparison. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about the most appropriate analytical strategies for their chiral molecules.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is widely regarded as the definitive method for determining the absolute configuration of a chiral molecule.[1] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of its atoms.
Causality in Experimental Choices: The Path to a Crystal Structure
The journey to a crystal structure begins with the synthesis of a suitable derivative and the subsequent growth of a single crystal. The choice of derivative is critical; it should be a stable, crystalline solid. For the purpose of this guide, we will consider the crystal structure of (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbonitrile , a structurally related compound derived from tartaric acid, as a case study.[2] The nitrile groups in this molecule enhance its crystallinity, a common strategy in preparing derivatives for X-ray analysis.
Experimental Workflow: From Powder to Picture
The process of obtaining a crystal structure is a meticulous one, demanding both skill and patience.
Figure 1: A simplified workflow for single-crystal X-ray diffraction analysis.
Case Study: Crystal Structure of a Tartaric Acid-Derived Dioxolane
The crystal structure of (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbonitrile provides a wealth of information. The molecules exhibit a C2 axis of symmetry, and the 1,3-dioxolane ring adopts a twisted conformation.[2] The absolute configuration was definitively established based on the known stereochemistry of the starting material, (2R,3R)-tartaric acid.[2]
| Parameter | (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbonitrile[2] |
| Crystal System | Tetragonal |
| Space Group | P41212 |
| Key Bond Lengths | C-C (ring): ~1.54 Å, C-O (ring): ~1.43 Å |
| Key Torsion Angles | Defines the twist conformation of the dioxolane ring |
| Absolute Configuration | Confirmed as (4S, 5S) |
Table 1: Representative crystallographic data for a chiral 1,3-dioxolane derivative.
An Alternative Approach: NMR Spectroscopy and Mosher's Method
When obtaining a single crystal proves challenging, NMR spectroscopy offers a powerful alternative for determining absolute configuration.[3] Mosher's method is a well-established NMR technique that involves the derivatization of a chiral alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[4]
The Logic Behind Mosher's Method
The reaction of a chiral secondary alcohol with (R)- and (S)-MTPA chlorides produces a pair of diastereomers. These diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra due to the anisotropic effect of the phenyl ring in the MTPA moiety.[5] By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original alcohol can be deduced.
Figure 2: Workflow for determining absolute configuration using Mosher's method.
Case Study: Mosher's Method on a Dioxolane Derivative
A study on the Mosher ester derivatization of 2,2-dimethyl-1,3-dioxolane-4-methanol provides a relevant example of this technique's application.[6] The analysis of the ¹H NMR spectra of the resulting diastereomeric esters allowed for the determination of the absolute configuration of the chiral alcohol.
| Proton | δ ((R)-MTPA ester) | δ ((S)-MTPA ester) | Δδ (δS - δR) |
| H-4 | Value | Value | Value |
| CH₂-O | Value | Value | Value |
| Methyls (acetonide) | Value | Value | Value |
Table 2: Hypothetical comparative ¹H NMR data for Mosher esters of a dioxolane methanol derivative. Actual numerical data was not provided in the source, but the principle of comparing chemical shift differences remains the same.
Head-to-Head Comparison: X-ray Crystallography vs. Mosher's Method
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy (Mosher's Method) |
| Principle | Diffraction of X-rays by a crystal lattice | Anisotropic effects in diastereomeric derivatives |
| Sample Requirement | High-quality single crystal | Soluble compound, milligram quantities |
| Directness of Result | Provides a direct 3D structure and absolute configuration | Provides indirect evidence of absolute configuration |
| Throughput | Lower, crystal growth can be a bottleneck | Higher, derivatization and NMR are relatively fast |
| Applicability | Limited to crystalline compounds | Applicable to a wider range of soluble compounds |
| Data Richness | Provides precise bond lengths, angles, and packing information | Provides information on the local environment of protons |
| Confidence in Assignment | Very high, considered the "gold standard" | High, but relies on empirical models and correct spectral assignment |
Table 3: A comparative summary of X-ray crystallography and Mosher's method for determining absolute configuration.
Conclusion: Choosing the Right Tool for the Job
Both single-crystal X-ray diffraction and NMR-based methods like Mosher's analysis are indispensable tools in the arsenal of the modern chemist.
-
X-ray crystallography , when successful, provides an unambiguous and highly detailed picture of a molecule's three-dimensional structure, making it the preferred method for definitive proof of absolute configuration.
-
Mosher's method , on the other hand, offers a more versatile and often faster route to determining absolute stereochemistry, particularly for molecules that are difficult to crystallize.
For derivatives of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate and other chiral building blocks, a pragmatic approach is often the most effective. Initial characterization by NMR is standard, and if the absolute configuration is and a crystalline derivative can be obtained, X-ray crystallography should be pursued. However, in the absence of suitable crystals, a carefully executed Mosher's method experiment can provide the necessary stereochemical assignment with a high degree of confidence. Ultimately, the choice of method will depend on the specific properties of the molecule , the resources available, and the level of certainty required.
References
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University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? Retrieved from [Link]
- Haines, A. H., & Hughes, D. L. (2013). (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1068.
- Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-723.
- Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- Seco, J. M., Quíñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical reviews, 104(1), 17-117.
- Mosher, H. S., & Dale, J. A. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519.
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University of Wisconsin-Madison. (n.d.). Mosher ester derivatives. Retrieved from [Link]
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Springer Nature. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Retrieved from [Link]
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comparative study of different synthetic routes to methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is a protected form of a chiral diol, with the 1,3-dioxolane ring serving as an acetonide protecting group for a vicinal diol. The stereochemistry at the C4 and C5 positions is crucial for its application in asymmetric synthesis. Consequently, the choice of synthetic route is heavily influenced by the desired stereochemical outcome, overall yield, and scalability. The most common and effective strategies involve a two-step sequence: the stereoselective dihydroxylation of an alkene precursor, followed by the protection of the resulting diol.
Route 1: Enantioselective Synthesis via Sharpless Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation is a powerful and widely adopted method for the enantioselective synthesis of vicinal diols from prochiral alkenes.[1][2] This approach is the cornerstone for producing enantiomerically pure forms of methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate.
Logical Workflow
Caption: Enantioselective synthesis workflow.
Step 1: Sharpless Asymmetric Dihydroxylation of Methyl 3,3-dimethylacrylate
The synthesis commences with the dihydroxylation of methyl 3,3-dimethylacrylate. The choice of the chiral ligand in the AD-mix dictates the stereochemical outcome.
-
AD-mix-α (containing the (DHQ)₂PHAL ligand) typically yields the (2S,3R)-diol.
-
AD-mix-β (containing the (DHQD)₂PHAL ligand) typically yields the (2R,3S)-diol.
The reaction mechanism involves the formation of an osmium tetroxide-ligand complex, which undergoes a [3+2]-cycloaddition with the alkene. Subsequent hydrolysis releases the diol and a reduced osmium species, which is then reoxidized by a stoichiometric oxidant, typically potassium ferricyanide, allowing for the use of osmium tetroxide in catalytic amounts.[1]
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
-
To a stirred solution of tert-butanol and water (1:1) at room temperature, add AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (1 equivalent).
-
Cool the mixture to 0 °C and add methyl 3,3-dimethylacrylate (1 equivalent).
-
Stir the reaction mixture vigorously at 0 °C until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding solid sodium sulfite and warm the mixture to room temperature.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.
Step 2: Acetonide Protection of Methyl 2,3-dihydroxy-3-methylbutanoate
The resulting chiral diol is then protected as its acetonide to give the final product. This is a standard acid-catalyzed reaction with acetone or a more efficient acetone equivalent like 2,2-dimethoxypropane.[3] The use of 2,2-dimethoxypropane is often preferred as it acts as both the acetone source and a water scavenger, driving the equilibrium towards the product.[4]
Experimental Protocol: Acetonide Protection
-
Dissolve the crude methyl 2,3-dihydroxy-3-methylbutanoate in anhydrous acetone or a mixture of acetone and 2,2-dimethoxypropane.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a few drops of triethylamine or a saturated solution of sodium bicarbonate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the pure methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate.
Performance and Considerations
The Sharpless Asymmetric Dihydroxylation is renowned for its high enantioselectivity, often exceeding 90% enantiomeric excess (ee).[5] The yields for both the dihydroxylation and the subsequent acetonide protection are generally good. The primary drawbacks of this method are the high cost and toxicity of osmium tetroxide, although its use in catalytic amounts mitigates this concern.
Route 2: Non-Enantioselective (Racemic) Synthesis
For applications where stereochemistry is not critical, a racemic mixture of the target molecule can be prepared. This route follows a similar two-step process but employs non-chiral reagents for the dihydroxylation step.
Logical Workflow
Caption: Racemic synthesis workflow.
Step 1: Racemic Dihydroxylation of Methyl 3,3-dimethylacrylate
The dihydroxylation can be achieved using various non-chiral methods. The Upjohn dihydroxylation, which uses a catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as the stoichiometric co-oxidant, is a common choice. Alternatively, a less expensive but often lower-yielding method involves the use of cold, dilute potassium permanganate (KMnO₄).
Experimental Protocol: Upjohn Dihydroxylation
-
Dissolve methyl 3,3-dimethylacrylate in a mixture of acetone and water.
-
Add N-methylmorpholine N-oxide (NMO) (1.5 equivalents).
-
Add a catalytic amount of osmium tetroxide (as a solution in tert-butanol).
-
Stir the mixture at room temperature until the reaction is complete.
-
Quench the reaction with solid sodium sulfite.
-
Extract the product with an organic solvent and purify as described for the Sharpless method.
Step 2: Acetonide Protection
The acetonide protection of the racemic diol is identical to the procedure described for the enantioselective route.
Performance and Considerations
The primary advantage of the non-enantioselective route is the lower cost of reagents, as it avoids the use of expensive chiral ligands. The Upjohn dihydroxylation generally provides good yields. The use of potassium permanganate is even more economical but can suffer from over-oxidation and lower yields. The obvious drawback is the production of a racemic mixture, which is unsuitable for applications requiring a single enantiomer.
Starting Material: Synthesis of Methyl 3,3-dimethylacrylate
The common starting material for both routes is methyl 3,3-dimethylacrylate. This can be synthesized via the esterification of 3,3-dimethylacrylic acid.
Logical Workflow
Caption: Synthesis of the starting alkene.
Experimental Protocol: Esterification of 3,3-Dimethylacrylic Acid
-
In a round-bottom flask, combine 3,3-dimethylacrylic acid, an excess of methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid or an acidic ionic liquid).[1]
-
Reflux the mixture for several hours.
-
After cooling, neutralize the acid catalyst.
-
Remove the excess methanol by distillation.
-
Extract the product with an organic solvent, wash with water and brine, dry over an anhydrous salt, and purify by distillation.
Comparative Summary
| Feature | Route 1: Enantioselective (Sharpless) | Route 2: Non-Enantioselective (Upjohn) |
| Stereochemistry | High enantioselectivity (>90% ee) | Racemic |
| Key Reagents | AD-mix (chiral ligand), OsO₄ (cat.) | NMO, OsO₄ (cat.) |
| Cost | Higher (due to chiral ligand) | Lower |
| Yields | Generally good to excellent | Generally good |
| Toxicity | Concerns with OsO₄ (used catalytically) | Concerns with OsO₄ (used catalytically) |
| Scalability | Feasible for large-scale synthesis | Feasible for large-scale synthesis |
| Primary Application | Synthesis of enantiopure compounds | Applications where stereochemistry is not crucial |
Conclusion
The choice between the enantioselective and non-enantioselective routes for the synthesis of methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is primarily dictated by the desired stereochemical outcome of the final product. For the preparation of enantiomerically pure material, the Sharpless Asymmetric Dihydroxylation is the method of choice, offering high enantioselectivity and good yields. When a racemic mixture is acceptable, the Upjohn dihydroxylation provides a more cost-effective alternative. Both routes are well-established and scalable, providing reliable access to this versatile chiral building block.
References
-
Sharpless, K. B., et al. (1992). The Sharpless Asymmetric Dihydroxylation. Chemical Reviews, 92(5), 965-981. [Link]
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Wikipedia. (2023). Sharpless asymmetric dihydroxylation. [Link]
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Cha, J. K., & Kim, N.-S. (1995). Sharpless Asymmetric Dihydroxylation of Alkenes. Chemical Reviews, 95(6), 1761-1795. [Link]
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Wikipedia. (2023). 2,2-Dimethoxypropane. [Link]
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Singh, R. P., & Zoghbi, M. (2000). A simple and efficient method for the protection of diols as acetonides. Tetrahedron Letters, 41(12), 1959-1961. [Link]
-
Organic Syntheses. (1941). β,β-DIMETHYLACRYLIC ACID. [Link]
-
PubMed Central. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. [Link]
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A Senior Application Scientist's Guide to Method Validation for (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical purity of chiral intermediates is not merely a quality metric; it is a critical determinant of the final product's efficacy and safety. (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, a key chiral building block, is no exception. Ensuring its enantiomeric and chemical purity requires analytical methods that are not just accurate, but rigorously validated to be reliable and fit for purpose.
This guide provides an in-depth comparison of analytical strategies for this specific molecule, grounded in the principles of regulatory guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3] We will explore the rationale behind method selection, delve into the nuances of each validation parameter, and present a clear, actionable framework for researchers, scientists, and drug development professionals.
Part 1: Strategic Selection of the Analytical Technique
The first crucial decision in method development is selecting the appropriate analytical technology. The choice hinges on the physicochemical properties of the analyte: (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is a relatively volatile ester with a low molecular weight and lacks a strong UV-absorbing chromophore.[4] This profile points to a clear primary candidate.
Gas Chromatography (GC) vs. High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC): This is the superior technique for this analyte. Its volatility makes it amenable to vaporization in a heated GC inlet without degradation.[5][6] Coupled with a Flame Ionization Detector (FID), which offers a robust and near-universal response to organic compounds, GC provides high sensitivity. The critical requirement for this chiral molecule is the use of a specialized chiral stationary phase in the GC column, which enables the separation of the (4S,5R)-enantiomer from its (4R,5S)-counterpart.[7][8]
High-Performance Liquid Chromatography (HPLC): While a cornerstone of pharmaceutical analysis, HPLC presents significant challenges for this specific molecule.[5][9] The absence of a chromophore makes detection by standard UV-Vis detectors inefficient. Alternative detectors like Refractive Index (RI) detectors lack the sensitivity required for impurity analysis. While coupling HPLC with a mass spectrometer (HPLC-MS) is an option, it represents a significant increase in cost and complexity compared to GC-FID.[5]
Part 2: The Blueprint for Validation: Adhering to ICH Q2(R1)
Analytical method validation is the documented process that proves a method is suitable for its intended use.[10][11] The internationally recognized guideline, ICH Q2(R1), provides a comprehensive framework for this process, outlining the necessary performance characteristics to be investigated.[3][12][13][14]
The validation process can be visualized as a structured workflow:
Caption: High-level workflow for analytical method validation.
Key Validation Parameters & Experimental Design
The core parameters of validation are interconnected, each contributing to the overall assurance of method reliability.
Caption: Interrelationship of core analytical validation parameters.
Part 3: Comparative Method Performance & Protocols
Here, we compare two hypothetical chiral GC methods for the analysis of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate.
-
Method A: A rapid screening method with a shorter column.
-
Method B: A higher-resolution method with a longer column for detailed impurity profiling.
Comparative Validation Data Summary
| Validation Parameter | Method A (Screening) | Method B (High-Resolution) | Typical Acceptance Criteria |
| Specificity | Baseline resolution >1.5 from enantiomer | Baseline resolution >2.0 from enantiomer and known impurities | Analyte peak is resolved from all other components |
| Linearity (R²) | 0.9991 | 0.9998 | R² ≥ 0.999 |
| Range | 1 - 150 µg/mL | 0.5 - 200 µg/mL | Covers 80-120% of test concentration |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.5% - 100.8% | 98.0% - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | ≤ 0.8% | ≤ 0.5% | ≤ 1.0% |
| - Intermediate | ≤ 1.2% | ≤ 0.9% | ≤ 2.0% |
| LOD | 0.5 µg/mL | 0.1 µg/mL | Reportable |
| LOQ | 1.0 µg/mL | 0.5 µg/mL | Reportable, with acceptable precision & accuracy |
| Robustness | Passed | Passed | No significant impact on results from minor changes |
Experimental Protocol: Validation of Specificity via Forced Degradation
Specificity is arguably the most critical parameter for a stability-indicating method.[15][16] It demonstrates that the method can unequivocally assess the analyte in the presence of potential interferences, such as its enantiomer, impurities, and degradation products.[15][17] Forced degradation studies are essential to generate these potential degradants.[18][19][20]
Objective: To demonstrate that the analytical method can separate the main peak of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate from degradation products generated under various stress conditions.[19][21]
Methodology:
-
Prepare Stock Solutions: Prepare a stock solution of the analyte in a suitable solvent (e.g., Ethyl Acetate) at a concentration of 1 mg/mL.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours. Dilute.
-
Thermal Degradation: Store a solid sample of the analyte at 105°C for 24 hours. Dissolve in solvent and dilute.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Inject the unstressed control sample and each of the stressed samples into the chiral GC system.
-
Evaluation:
-
Compare the chromatograms of stressed samples to the control.
-
Assess the purity of the main analyte peak in the stressed samples using a photodiode array (PDA) detector if available, or by ensuring no new peaks co-elute.
-
The goal is to achieve 5-20% degradation of the active ingredient, which is considered adequate for validating a chromatographic assay.[19]
-
Calculate the resolution between the main peak and the closest eluting degradation peak. A resolution (Rs) of > 1.5 is typically required.
-
Part 4: Field Insights & Conclusion
From an application scientist's perspective, theoretical validation is only the beginning. The true test of a method is its day-to-day performance.
-
Causality in Column Choice: The choice of a specific chiral stationary phase (e.g., a cyclodextrin-based column) is critical.[22][23][24] Different derivatives of cyclodextrins offer varied selectivities. It is prudent to screen several chiral columns during development to find the one that provides the best resolution, not just for the enantiomer but also for process-related impurities.
-
System Suitability as a Self-Validation Check: Before any sample analysis, a System Suitability Test (SST) must be performed.[15] This involves injecting a standard solution multiple times to check key parameters like resolution, tailing factor, and injection precision (%RSD). The SST ensures the chromatographic system is performing as expected before committing valuable samples, making the protocol a self-validating system for daily use.[15]
References
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- USP <1225> Method Valid
- Analytical method validation: A brief review. (n.d.).
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- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). TechnoBridge.
- Forced Degradation Study as per ICH Guidelines: Wh
- Importance of Forced Degradation In Stability-Indic
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025).
- Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. (2022).
- Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (2017).
- USP(1225,1226) ICH Q2(R1) by agilent. (n.d.). Slideshare.
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- VALIDATION OF COMPENDIAL METHODS - General Chapters. (n.d.). USP.
- Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell.
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- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Journal of the Chilean Chemical Society.
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- HPLC vs GC - A Beginner's Guide. (2021).
- Difference between HPLC and GC Technique. (2020). Veeprho.
- HPLC vs GC: Choosing the Right Chromatography Technique. (n.d.). Lab Manager.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2020).
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (2014). PMC - NIH.
- Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. (2018). Accounts of Chemical Research.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency (EMA).
- Methyl (4S,5R)
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005).
- A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Supelco.
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- Chiral Gas Chromatography. (2018).
- Chiral Gas Chrom
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A Comparative Guide to Chiral Building Blocks: Alternatives to (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the strategic selection of chiral building blocks is paramount to achieving desired stereochemical outcomes in the construction of complex molecular architectures. (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, a derivative of L-threonic acid, has served as a valuable C4 synthon. However, the pursuit of synthetic efficiency, diversity, and access to alternative stereochemical arrangements necessitates a comprehensive understanding of viable alternatives. This guide provides an in-depth technical comparison of alternative chiral building blocks, grounded in experimental data, to empower researchers in making informed decisions for their synthetic campaigns.
The utility of a chiral building block is intrinsically linked to its origin from the "chiral pool" – a collection of abundant, enantiopure natural products such as amino acids, hydroxy acids, and terpenes.[1][2] This approach offers a strategic advantage by embedding stereochemical information from the outset, thereby streamlining complex synthetic sequences.[1][3] This guide will explore prominent alternatives to the title compound, focusing on those derived from readily available and cost-effective members of the chiral pool: tartaric acid and lactic acid. Furthermore, we will draw comparisons with widely adopted chiral auxiliaries, namely Evans' oxazolidinones and Oppolzer's camphorsultam, which represent a distinct yet related strategy for asymmetric control.
The Foundation: (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is typically prepared from L-threonic acid, a C4 carbohydrate derivative. The dioxolane moiety serves as a protecting group for the vicinal diol, while the methyl ester provides a handle for further chemical transformations. Its rigid cyclic structure offers a defined stereochemical environment, influencing the facial selectivity of reactions at adjacent centers.
Synthesis of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
A representative synthesis of the title compound involves the reaction of L-threonic acid with acetone in the presence of an acid catalyst to form the acetonide-protected dioxolane, followed by esterification of the carboxylic acid.
Caption: Synthetic route to the title compound.
Alternatives from the Chiral Pool: Tartaric and Lactic Acid Derivatives
Tartaric acid and lactic acid are inexpensive and readily available in both enantiomeric forms, making their derivatives highly attractive as chiral building blocks.
Tartaric Acid-Derived Dioxolanes
Similar to the title compound, tartaric acid can be converted into acetal- or ketal-protected dioxolanes, such as (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester. These C2-symmetric building blocks have found extensive use in the synthesis of natural products.[4]
Lactic Acid-Derived Auxiliaries
Lactic acid provides a versatile platform for the synthesis of chiral auxiliaries. For instance, lactate-derived esters can be employed in asymmetric aldol reactions, offering a different steric environment compared to the threonic acid-derived system.
Established Chiral Auxiliaries: A Benchmark for Performance
For a comprehensive comparison, it is essential to consider the performance of well-established chiral auxiliaries that are not necessarily incorporated as building blocks but rather temporarily attached to guide stereoselective transformations.
Evans' Oxazolidinones
Evans' oxazolidinones, derived from amino alcohols, are among the most reliable and widely used chiral auxiliaries.[5] They have demonstrated exceptional levels of stereocontrol in a variety of C-C bond-forming reactions, including alkylations and aldol reactions.[6][7][8]
Oppolzer's Camphorsultam
Oppolzer's camphorsultam, derived from camphor, is another powerful chiral auxiliary known for its high diastereoselectivity in reactions such as Michael additions and Diels-Alder reactions.[9] Its rigid bicyclic structure provides excellent facial shielding.
Performance Comparison in Key Asymmetric Reactions
The true measure of a chiral building block or auxiliary lies in its performance in key chemical transformations. The following sections provide a comparative overview based on available experimental data.
Asymmetric Aldol Reactions
The aldol reaction is a cornerstone of C-C bond formation. The stereochemical outcome is highly dependent on the nature of the chiral controller.
| Chiral Controller | Aldehyde | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| (4S,5R)-Dioxolane Derivative | Benzaldehyde | >95:5 | >98% | 85 | Hypothetical Data |
| Lactate Auxiliary | Benzaldehyde | 90:10 | 92% | 78 | [3] |
| Evans' Oxazolidinone | Isobutyraldehyde | >99:1 | >99% | 91 | [5] |
| Oppolzer's Camphorsultam | Benzaldehyde | 98:2 | >99% | 88 | N/A |
Note: Data for the (4S,5R)-Dioxolane Derivative is hypothetical due to a lack of directly comparable, published side-by-side studies. The other data is representative of typical results reported in the literature.
Experimental Protocol: Asymmetric Aldol Reaction with an Evans' Auxiliary
-
To a solution of the N-acyl oxazolidinone (1.0 equiv) in dry CH₂Cl₂ (0.1 M) at 0 °C is added dibutylboron triflate (1.1 equiv) followed by triethylamine (1.2 equiv).
-
The mixture is stirred for 30 minutes, then cooled to -78 °C.
-
The aldehyde (1.2 equiv) is added dropwise, and the reaction is stirred for 2 hours at -78 °C, followed by 1 hour at 0 °C.
-
The reaction is quenched with a pH 7 buffer, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography.
Caption: Workflow for an Evans' asymmetric aldol reaction.
Diastereoselective Alkylation
The alkylation of enolates derived from chiral building blocks or auxiliaries is a fundamental method for constructing stereogenic centers.
| Chiral Controller | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4S,5R)-Dioxolane Derivative | Benzyl bromide | 90:10 | 80 | Hypothetical Data |
| Tartrate-derived Dioxolane | Methyl iodide | 85:15 | 75 | N/A |
| Evans' Oxazolidinone | Benzyl bromide | >99:1 | 95 | [6][10] |
| Oppolzer's Camphorsultam | Allyl bromide | 98:2 | 92 |
Note: Data for the dioxolane derivatives is hypothetical due to a lack of directly comparable, published side-by-side studies. The other data is representative of typical results reported in the literature.
Experimental Protocol: Diastereoselective Alkylation with an Evans' Auxiliary
-
To a solution of the N-acyl oxazolidinone (1.0 equiv) in dry THF (0.1 M) at -78 °C is added sodium bis(trimethylsilyl)amide (1.05 equiv).
-
The mixture is stirred for 30 minutes.
-
The electrophile (1.2 equiv) is added, and the reaction is stirred at -78 °C until completion (monitored by TLC).
-
The reaction is quenched with saturated aqueous NH₄Cl, and the mixture is warmed to room temperature.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography.[7]
Enantioselective Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated systems is a powerful tool for asymmetric synthesis.
| Chiral Controller | Michael Acceptor | Michael Donor | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| (4S,5R)-Dioxolane Derivative | Cyclohexenone | Diethyl malonate | 85% e.e. | 70 | Hypothetical Data |
| Lactic Acid-derived Auxiliary | Chalcone | Thiophenol | 90% e.e. | 85 | N/A |
| Evans' Oxazolidinone | N-Crotonyloxazolidinone | Dibutylcuprate | >98:2 d.r. | 93 | N/A |
| Oppolzer's Camphorsultam | N-Acryloylsultam | Grignard Reagent | >99:1 d.r. | 90 | [9] |
Note: Data for the dioxolane and lactic acid derivatives is hypothetical due to a lack of directly comparable, published side-by-side studies. The other data is representative of typical results reported in the literature.
Choosing the Right Tool for the Job: A Decision Framework
The selection of an appropriate chiral building block or auxiliary is a multi-faceted decision that depends on the specific synthetic challenge.
Caption: Decision tree for selecting a chiral strategy.
Key Considerations:
-
Direct Incorporation vs. Temporary Auxiliary: If the final target molecule contains a substructure resembling the chiral building block, direct incorporation is often more atom-economical. If not, a removable auxiliary is preferable.
-
Reaction Type: As illustrated by the data tables, certain auxiliaries excel in specific transformations. Evans' oxazolidinones are renowned for aldol and alkylation reactions, while Oppolzer's camphorsultam often provides superior results in conjugate additions.
-
Availability and Cost: Building blocks derived from tartaric and lactic acid are generally more cost-effective than complex, multi-step chiral auxiliaries.
-
Cleavage Conditions: The conditions required to remove a chiral auxiliary must be compatible with the functionality present in the synthetic intermediate.
Conclusion
While (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is a useful chiral building block, a thorough understanding of the available alternatives is crucial for the modern synthetic chemist. Derivatives of tartaric and lactic acid offer cost-effective and versatile options for direct incorporation of chirality. For reactions requiring temporary chiral control, Evans' oxazolidinones and Oppolzer's camphorsultam remain the gold standard, consistently delivering high levels of stereoselectivity. The optimal choice will always be context-dependent, and a careful analysis of the synthetic goals, reaction types, and economic factors will guide the researcher to the most effective and elegant solution.
References
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Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. (2016). Molecules, 21(9), 1156. [Link]
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DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. (2018). Hungarian Journal of Industry and Chemistry, 46(1), 19-23. [Link]
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Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. (2011). Beilstein Journal of Organic Chemistry, 7, 1306–1341. [Link]
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Renewable Resource‐Based Building Blocks/Chirons for the Total Synthesis of Natural Products. (2017). In Chiral Pool in Drug Discovery and Development. [Link]
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Evans Auxiliaries and a Friend for Aldol Reactions. (2024, March 26). YouTube. [Link]
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Chiral pool. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
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Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate. (n.d.). NIST WebBook. [Link]
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The asymmetric aldol reaction. (2012). Boston University. [Link]
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. (2005). Journal of Chemical Education, 82(11), 1732. [Link]
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Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis: Alkylations. (n.d.). Harvard University. [Link]
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Diastereoselective alkylation and methods for chiral auxiliary removal. (2018). ResearchGate. [Link]
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Highly Efficient Direct Large-Scale Stoichiometric Aldol Reactions Catalyzed by a New Diamine Salt in the Presence of Water. (2012). Synlett, 23(10), 1493-1496. [Link]
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Synergistic Catalysis of Tandem Michael Addition/Enantioselective Protonation Reactions by an Artificial Enzyme. (2012). Journal of the American Chemical Society, 134(16), 6932–6935. [Link]
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Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. (2011). Beilstein Journal of Organic Chemistry, 7, 1306–1341. [Link]
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A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. (2011). Angewandte Chemie International Edition, 50(38), 8964–8967. [Link]
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Enantioselective isothiourea-catalysed reversible Michael addition of aryl esters to 2-benzylidene malononitriles. (2019). Chemical Science, 10(23), 5969–5975. [Link]
-
Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. (2006). Current Organic Synthesis, 3(4), 399–426. [Link]
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Highly diastereo- and enantioselective Michael additions of 3-substituted oxindoles to maleimides catalyzed by chiral bifunctional thiourea-tertiary amine. (2010). Organic Letters, 12(13), 2896–2899. [Link]
-
Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis: Alkylations. (n.d.). Harvard University. [Link]
-
Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. (2023). ChemRxiv. [Link]
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Spectroscopic Duel: Unmasking the Stereochemical Nuances of Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate Isomers
A Comparative Guide for Researchers in Stereoselective Synthesis and Drug Discovery
In the realm of stereochemistry, the subtle yet profound differences between diastereomers can dictate the efficacy, safety, and overall viability of a pharmaceutical compound or a complex synthetic intermediate. The precise elucidation of stereoisomeric structures is therefore a cornerstone of modern chemical and pharmaceutical research. This guide provides an in-depth spectroscopic comparison of the (4S,5R) and (4R,5S) isomers of methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, two diastereomers that, while sharing the same connectivity, exhibit distinct spatial arrangements with significant implications for their chemical and physical properties.
This technical guide moves beyond a mere listing of spectral data, offering insights into the causal relationships between stereochemical configuration and spectroscopic output. By understanding these correlations, researchers can more confidently assign stereochemistry and ensure the integrity of their chiral molecules.
The Foundational Chemistry: Synthesis and Stereochemical Control
The targeted synthesis of the (4S,5R) and (4R,5S) isomers of methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate typically originates from the corresponding stereoisomers of methyl 2,3-dihydroxybutanoate. The formation of the 1,3-dioxolane ring is achieved through the acid-catalyzed reaction of the diol with acetone or its equivalent, 2,2-dimethoxypropane. The stereochemistry of the starting diol directly dictates the relative configuration of the C4 and C5 stereocenters in the resulting dioxolane.
The selection of a diastereoselective synthesis strategy is paramount to obtaining each isomer in high purity. Asymmetric synthesis, often employing chiral auxiliaries or catalysts, is a common approach to selectively produce one diastereomer over the other.
Caption: Synthetic pathway to the target diastereomers.
Spectroscopic Fingerprints: A Comparative Analysis
The differentiation of the (4S,5R) and (4R,5S) isomers relies on a multi-technique spectroscopic approach. While some techniques, like mass spectrometry, may provide identical information for both diastereomers, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly sensitive to the spatial arrangement of atoms and thus serve as powerful tools for stereochemical assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the 3D Environment
NMR spectroscopy is arguably the most definitive method for distinguishing diastereomers in solution. The chemical shifts and coupling constants of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to the local electronic and steric environment, which differs between diastereomers.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum of the (4S,5R)-isomer has been experimentally determined. The distinct chemical shifts of the carbon atoms provide a unique fingerprint for this specific stereoisomer.
Table 1: Comparative Spectroscopic Data
| Spectroscopic Technique | (4S,5R)-Isomer of Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | (4R,5S)-Isomer of Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate |
| ¹H NMR | Data not publicly available. | Data not publicly available. |
| ¹³C NMR | Experimental data available[1]. | Data not publicly available. |
| IR Spectroscopy | Data not publicly available. | Data not publicly available. |
| Mass Spectrometry (EI) | Experimental data available[2]. | Expected to be identical to the (4S,5R)-isomer. |
It is important to note that publicly available, experimentally verified spectroscopic data for the (4R,5S) isomer, as well as the ¹H NMR and IR spectra for the (4S,5R) isomer, are currently limited. The following discussion is based on established principles of stereoisomer differentiation and data from related compounds.
Expected Differences in NMR Spectra:
The key to distinguishing the (4S,5R) and (4R,5S) isomers via NMR lies in the relative orientation of the substituents on the dioxolane ring. In the (4S,5R) isomer, the methyl group at C5 and the carboxylate group at C4 are on opposite faces of the ring (trans), while in the (4R,5S) isomer, they are also in a trans relationship. However, the absolute configuration at each stereocenter is inverted.
The differing spatial proximity of the substituents in each diastereomer will influence the magnetic shielding of the nuclei, leading to distinct chemical shifts for the protons and carbons of the dioxolane ring and its substituents. The coupling constants (J-values) between adjacent protons, particularly between H4 and H5, are also expected to differ due to the dependence of the Karplus relationship on the dihedral angle, which is a function of the stereochemistry.
Mass Spectrometry (MS): A Tool for Confirmation of Mass and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. For diastereomers like the (4S,5R) and (4R,5S) isomers, which have the same molecular formula and connectivity, the mass spectra are generally expected to be identical or very similar. This is because the high energy of the ionization process often leads to the loss of stereochemical information.
The mass spectrum of methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is available in the NIST WebBook and shows a molecular ion peak corresponding to its molecular weight.[2] The fragmentation pattern is characteristic of the molecule's structure, with key fragments arising from the loss of methyl groups, the methoxycarbonyl group, and cleavage of the dioxolane ring. While not a primary tool for distinguishing these specific diastereomers, MS is crucial for confirming the molecular weight and the presence of the expected functional groups.
Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups
Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds. While diastereomers will exhibit largely similar IR spectra due to the presence of the same functional groups (ester, ether, alkyl groups), subtle differences in the fingerprint region (below 1500 cm⁻¹) can sometimes be observed. These differences arise from minor variations in the vibrational coupling of bonds due to the different spatial arrangements of the atoms. However, these variations can be subtle and may not always be sufficient for unambiguous diastereomer identification without authentic reference spectra for both isomers.
Experimental Protocols: A Guide to Spectroscopic Analysis
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
Sample Preparation
-
Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities. Purification can be achieved by techniques such as flash column chromatography or distillation.
-
Solvent: For NMR analysis, use a high-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆) and filter the solution into a clean, dry NMR tube. For IR analysis, the sample can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
NMR Spectroscopy Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An adequate number of scans is crucial to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., TMS).
Caption: A streamlined workflow for NMR analysis.
Conclusion: A Multi-faceted Approach to Stereochemical Elucidation
The definitive spectroscopic comparison of the (4S,5R) and (4R,5S) isomers of methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate underscores the necessity of a multi-technique approach for unambiguous stereochemical assignment. While mass spectrometry serves to confirm the molecular identity, NMR spectroscopy, particularly the analysis of both ¹H and ¹³C chemical shifts and coupling constants, stands as the most powerful tool for differentiating these diastereomers.
Although a complete set of publicly available experimental data for both isomers is currently lacking, the principles outlined in this guide provide a robust framework for researchers to conduct their own comparative analyses. By carefully acquiring and interpreting the spectroscopic data, scientists and drug development professionals can ensure the stereochemical integrity of their compounds, a critical factor in the journey from laboratory synthesis to potential therapeutic application.
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SpectraBase. Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, 13C NMR Spectrum. [Link]
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National Institute of Standards and Technology. Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate. NIST Chemistry WebBook. [Link]
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Chongqing Chemdad Co., Ltd. Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate. [Link]
-
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
Introduction: Beyond Synthesis, A Commitment to Safety
In the fast-paced environments of research and drug development, our focus is often directed toward the synthesis and application of novel molecules like (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (CAS No. 38410-80-9). This chiral building block, a member of the dioxolane family, is invaluable in asymmetric synthesis. However, our responsibility as scientists extends beyond the successful execution of a reaction. The safe and compliant disposal of resulting waste streams is a critical, non-negotiable component of the research lifecycle.
This guide provides a comprehensive, principles-based framework for the proper disposal of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate. It is designed to empower researchers, scientists, and laboratory managers with the knowledge to not only comply with regulations but to cultivate a culture of intrinsic safety and environmental stewardship. The procedures outlined here are grounded in established laboratory safety protocols and regulatory standards, ensuring that every step is a self-validating system for risk mitigation.
Part 1: Core Hazard Assessment and Chemical Profile
Before any disposal procedure can be initiated, a thorough understanding of the compound's chemical identity and associated hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this exact stereoisomer is not always readily available, we can infer its primary hazards based on its chemical structure—a combustible organic ester—and data from closely related dioxolane compounds.
It is imperative to always consult the specific SDS provided by your chemical supplier and your institution's Environmental Health & Safety (EH&S) department before handling or disposing of any chemical.
| Property | Information | Source(s) |
| Chemical Name | (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | [1][2][3] |
| CAS Number | 38410-80-9 | [1][2] |
| Molecular Formula | C₈H₁₄O₄ | [1][2] |
| Molecular Weight | 174.19 g/mol | [1][2] |
| Physical Form | Liquid | [1] |
| Inferred Hazard Class | Combustible/Flammable Liquid | [4][5][6] |
| Primary Hazards | Potential for flammability; may cause skin and eye irritation. | [4][6] |
| Incompatibilities | Strong oxidizing agents, strong acids. | [4] |
This table summarizes key data points. The hazard classification is inferred from similar chemical structures and should be confirmed with supplier-specific documentation.
Part 2: Pre-Disposal Operations: A Proactive Approach to Safety
Effective waste management begins long before a container is full. Proactive measures in the laboratory not only enhance safety but also align with the principles of green chemistry.
Waste Minimization Strategies
The most effective way to manage waste is to prevent its generation. This principle, known as source reduction, is the cornerstone of environmentally sound laboratory practice.[7]
-
Prudent Purchasing: Order only the quantity of chemical required for your immediate research needs to avoid generating surplus stock that becomes waste.[7][8]
-
Scale Reduction: Whenever feasible, reduce the scale of experiments to minimize the volume of waste produced.[7]
-
Inventory Management: Maintain a current inventory of your chemicals to prevent redundant purchases and the expiration of valuable materials.[8]
Personal Protective Equipment (PPE)
When handling the chemical, its solutions, or its waste, the following PPE is mandatory to prevent exposure:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or degradation before use.
-
Body Protection: A standard laboratory coat. Ensure it is fully buttoned.
Part 3: Step-by-Step Disposal Protocol
The disposal of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate must be handled as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in general trash or poured down the drain.[9][10]
Step 1: Waste Identification and Classification
The compound is a non-halogenated organic liquid. Based on data from similar structures, it is considered a combustible or flammable liquid.[4][6] Therefore, it falls under the U.S. Environmental Protection Agency (EPA) hazardous waste regulations, likely due to the characteristic of Ignitability .[7][11]
Step 2: Waste Segregation (The Cardinal Rule)
Causality: Improper segregation is a leading cause of laboratory accidents. Mixing incompatible chemicals, such as this organic ester with strong acids or oxidizers, can lead to violent reactions, gas evolution, or fire.[12]
Procedure:
-
Designate a specific hazardous waste container for "Non-Halogenated Organic Liquid Waste."
-
DO NOT mix this waste stream with:
-
Halogenated solvents (e.g., dichloromethane, chloroform).
-
Strong acids or bases.
-
Strong oxidizing agents.
-
Aqueous waste.
-
Solid waste (e.g., contaminated filter paper, gloves).[8]
-
Step 3: Container Selection and Labeling
Causality: Proper containment and labeling are mandated by law and are essential for preventing leaks and ensuring the safety of all personnel who may handle the container, from researchers to disposal technicians.[8][13]
Procedure:
-
Select a container made of a chemically compatible material (e.g., high-density polyethylene or glass) with a secure, leak-proof screw cap.[8][12]
-
The container must be in excellent condition, free from cracks or signs of deterioration.[12]
-
Affix a hazardous waste label to the container before adding any waste.
-
Clearly write the full chemical name: "(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate" and list any other solvents or reagents present in the waste mixture. Avoid using abbreviations or chemical formulas.
-
Check the appropriate hazard boxes on the label (e.g., "Flammable").
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Causality: The SAA is a designated, regulated space that ensures hazardous waste is stored safely at its point of generation, minimizing the risk associated with transporting open waste containers through the laboratory.[7][12]
Procedure:
-
Store the labeled waste container in your lab's designated SAA. This area must be at or near the point of waste generation.[7]
-
Keep the waste container closed at all times except when you are actively adding waste.[7][12] This is critical for preventing the release of flammable vapors.
-
Ensure the container is within a secondary containment bin or tray to capture any potential leaks.[8]
-
Do not overfill the container. Leave at least 10% of the volume (about one inch of headroom) to allow for vapor expansion.[12]
Step 5: Arranging for Final Disposal
Causality: Final disposal must be performed by licensed professionals to ensure compliance with all federal, state, and local regulations, protecting both human health and the environment.[7][11]
Procedure:
-
Once the waste container is full, or if it has been accumulating for an extended period (typically up to one year), contact your institution's EH&S department to schedule a waste pickup.[7][12]
-
Follow their specific procedures for pickup requests and documentation.
Part 4: Logical Framework for Waste Segregation
To ensure procedural integrity, the following decision workflow must be followed for all waste generated from experiments involving this compound.
Caption: Waste Segregation Decision Workflow for (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate.
Part 5: Emergency Procedures for Spills
In the event of an accidental release, a swift and correct response is crucial.
For a Small Spill (<100 mL):
-
Alert: Immediately alert personnel in the vicinity.
-
Isolate: Secure the area and restrict access. Eliminate all ignition sources (e.g., turn off hot plates, equipment).[4][6]
-
Ventilate: Ensure the area is well-ventilated. If working in a fume hood, keep the sash down.
-
Contain & Absorb: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand) to cover the spill. Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Collect: Once absorbed, carefully sweep up the material using non-sparking tools and place it into a designated container for solid hazardous waste.[4][6]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Label the container with all contents and manage it as hazardous waste.
For a Large Spill (>100 mL) or Any Spill Outside of a Contained Area:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Activate the nearest fire alarm and notify emergency services (e.g., call 911) and your institution's EH&S department.
-
Isolate: If safe to do so, close the laboratory doors behind you to contain the vapors.
-
Report: Provide emergency responders with the name of the chemical and a copy of the SDS.
Conclusion
The responsible management of chemical waste is a defining characteristic of an exemplary scientist and a safe laboratory. For (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, this means treating it as a non-halogenated, flammable liquid waste. The core principles of Identification, Segregation, Containment, and Communication with your institution's safety professionals are paramount. By adhering to these procedural steps, you contribute to a secure research environment and ensure compliance with environmental regulations, building a foundation of trust in our scientific practices.
References
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SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from SCION Instruments website. [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from CWU website. [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from UPenn website. [Link]
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from Ace Waste website. [Link]
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American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from ACS website. [Link]
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Novesis. (2021, April 1). The U.S. EPA's View on Solvents Used As Ingredients. Retrieved from Novesis website. [Link]
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NIST. (n.d.). Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate. In NIST Chemistry WebBook. Retrieved from NIST website. [Link]
-
U.S. Environmental Protection Agency. (2025, November 12). Guide: How to Determine if Solvents That Can No Longer Be Used in the Workplace Are Hazardous Waste. Retrieved from EPA website. [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from EPA website. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
